Resmetirom
Description
Properties
IUPAC Name |
2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBYIYFVSAHJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920509-32-6 | |
| Record name | Resmetirom [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920509326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MGL-3196 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12914 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RESMETIROM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0V0T1ES0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Resmetirom's Mechanism of Action in Metabolic Dysfunction-Associated Steatohepatitis (MASH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resmetirom (Rezdiffra™) is a first-in-class, oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist. It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with noncirrhotic metabolic dysfunction-associated steatohepatitis (MASH), previously known as nonalcoholic steatohepatitis (NASH), with moderate to advanced liver fibrosis. This guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its therapeutic effects, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
The core mechanism of this compound involves the selective activation of THR-β, the predominant thyroid hormone receptor in the liver. This targeted action restores downstream metabolic pathways that are impaired in MASH, leading to increased hepatic fatty acid oxidation, reduced de novo lipogenesis, and enhanced cholesterol metabolism. These effects collectively decrease liver fat (steatosis), resolve steatohepatitis, and improve liver fibrosis, while minimizing adverse effects associated with non-selective thyroid hormone receptor activation in extrahepatic tissues.
Core Mechanism of Action: Selective THR-β Agonism
MASH is characterized by impaired THR-β function in the liver, contributing to reduced mitochondrial function, decreased fatty acid β-oxidation, and increased lipotoxicity.[1][2][3] this compound is designed to mimic the action of triiodothyronine (T3) within hepatocytes by selectively binding to and activating THR-β.[4][5] This selectivity is critical; this compound has approximately 28-fold greater affinity for THR-β over THR-α, the latter being more prevalent in the heart and bone. This liver-directed action avoids the systemic effects of hyperthyroidism, such as tachycardia and bone loss.
Upon entering the hepatocyte, this compound translocates to the nucleus and binds to THR-β. The this compound-THR-β complex then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to thyroid hormone response elements (TREs) on the promoter regions of target genes, thereby modulating their transcription to restore hepatic metabolic homeostasis.
Key Signaling Pathways and Metabolic Effects
The activation of THR-β by this compound initiates a cascade of transcriptional changes that address the key pathophysiological drivers of MASH: steatosis, inflammation, and fibrosis.
Regulation of Hepatic Lipid Metabolism
This compound ameliorates hepatic steatosis by simultaneously stimulating fatty acid catabolism and inhibiting lipogenesis.
-
Increased Fatty Acid Oxidation: It upregulates the expression of genes involved in mitochondrial β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) , which facilitates the transport of fatty acids into the mitochondria for breakdown.
-
Enhanced Mitochondrial Biogenesis and Function: this compound promotes the formation of new, healthy mitochondria (biogenesis) and the selective removal of damaged ones (mitophagy), increasing the liver's overall capacity to metabolize fatty acids and reducing oxidative stress.
-
Decreased De Novo Lipogenesis (DNL): It suppresses the expression of key lipogenic transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1), thereby reducing the synthesis of new fatty acids and triglycerides in the liver.
Cholesterol and Bile Acid Metabolism
A significant effect of this compound is the improvement of atherogenic lipid profiles, a common comorbidity in MASH patients.
-
Increased LDL Cholesterol Clearance: Activation of THR-β enhances the expression of the LDL receptor, leading to increased uptake of LDL cholesterol from circulation into the liver.
-
Enhanced Bile Acid Synthesis: this compound upregulates Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the conversion of cholesterol to bile acids. This process not only reduces intrahepatic cholesterol but also contributes to lowering systemic LDL-C levels.
-
Reduced Atherogenic Lipoproteins: Clinical trials have consistently shown that this compound treatment leads to significant reductions in LDL-C, triglycerides, apolipoprotein B (ApoB), and lipoprotein(a).
Anti-inflammatory and Anti-fibrotic Effects
While the primary effects are metabolic, this compound also exerts direct and indirect anti-inflammatory and anti-fibrotic actions.
-
Suppression of Inflammatory Signaling: Preclinical studies suggest that this compound can inhibit pro-inflammatory pathways such as STAT3 and NF-κB . By reducing lipotoxicity, it indirectly decreases the activation of inflammatory cascades within the liver.
-
Inhibition of Fibrogenesis: The reduction in hepatocyte injury and inflammation leads to decreased activation of hepatic stellate cells, the primary collagen-producing cells in the liver. This compound may also directly downregulate fibrogenesis-related genes by inhibiting pathways like Transforming Growth Factor-beta (TGF-β) signaling .
Quantitative Efficacy Data from Clinical Trials
The efficacy of this compound has been demonstrated in the pivotal Phase 3 MAESTRO-NASH trial, a multi-center, randomized, double-blind, placebo-controlled study in patients with biopsy-confirmed MASH with F2-F3 fibrosis.
Table 1: Primary Histological Endpoints at Week 52 (MAESTRO-NASH)
| Endpoint | Placebo (n=321) | This compound 80 mg (n=322) | This compound 100 mg (n=323) |
| MASH Resolution with no worsening of fibrosis | 9.7% | 25.9% (p<0.001) | 29.9% (p<0.001) |
| Fibrosis improvement by ≥1 stage with no worsening of MASH | 14.2% | 24.2% (p<0.001) | 25.9% (p<0.001) |
| Data sourced from Harrison SA, et al. N Engl J Med 2024; 390:497-509. |
Table 2: Key Secondary Endpoints (MAESTRO-NASH)
| Endpoint (Change from Baseline) | Placebo | This compound 80 mg | This compound 100 mg |
| LDL Cholesterol (at Week 24) | +0.1% | -13.6% (p<0.001) | -16.3% (p<0.001) |
| Triglycerides (at Week 24) | - | -15.4% | -20.4% |
| Apolipoprotein B (at Week 24) | - | -15.6% | -18.0% |
| Data sourced from Harrison SA, et al. N Engl J Med 2024; 390:497-509 and Madrigal Pharmaceuticals press releases. |
Experimental Protocols
The findings supporting this compound's mechanism and efficacy are based on rigorous preclinical and clinical experimental protocols.
Preclinical Animal Models
-
Model: Diet-Induced Obese (DIO) mouse models are frequently used, such as the Gubra-Amylin NASH (GAN) model.
-
Protocol: C57BL/6J or ob/ob mice are fed a high-fat (40-60% kcal), high-fructose (e.g., 22% by weight), and high-cholesterol (e.g., 2% by weight) diet for an extended period (e.g., 24-30 weeks) to induce a phenotype that recapitulates human MASH, including steatosis, inflammation, hepatocyte ballooning, and fibrosis.
-
Treatment: Following disease establishment (often confirmed by an initial biopsy), animals are treated with this compound (e.g., 3 mg/kg daily via oral gavage) or vehicle for a specified duration (e.g., 8-12 weeks).
-
Analysis: Endpoints include measurement of plasma biomarkers (ALT, AST, lipids), liver histology (H&E and Sirius Red staining), and hepatic gene expression analysis via qRT-PCR.
Clinical Trial Methodology (MAESTRO-NASH)
The MAESTRO-NASH trial serves as the primary example of the clinical evaluation of this compound.
-
Patient Population: Adults with biopsy-confirmed MASH and fibrosis stage F2 or F3.
-
Histological Assessment:
-
Biopsy Reading: Baseline and Week 52 liver biopsies are read independently by two central pathologists blinded to treatment allocation.
-
Scoring System: The NASH Clinical Research Network (CRN) system is used to score disease activity and fibrosis.
-
NAFLD Activity Score (NAS): The sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A NAS of ≥4, with at least 1 point in each component, is often required for trial entry.
-
Fibrosis Staging: Scored from F0 (no fibrosis) to F4 (cirrhosis). Stage 1 is subdivided into 1a, 1b, and 1c to denote perisinusoidal and periportal fibrosis.
-
-
Staining: Tissue sections are stained with Hematoxylin and Eosin (H&E) for general morphology and steatohepatitis activity, and with Masson’s trichrome or Picrosirius Red to visualize and stage collagen deposition (fibrosis).
-
-
Non-Invasive Assessment:
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): Used to quantify changes in hepatic steatosis. This technique involves acquiring multi-echo gradient-echo sequences to separate the signals from water and fat protons, allowing for a precise calculation of the fat fraction throughout the entire liver. A relative decline of ≥30% in MRI-PDFF is considered a clinically meaningful response.
-
-
Primary Endpoints (Week 52):
-
MASH Resolution: Defined as a NAS of 0-1 for inflammation and 0 for ballooning, with no worsening of fibrosis.
-
Fibrosis Improvement: A reduction of at least one stage in the NASH-CRN fibrosis score with no worsening of MASH (i.e., no increase in NAS for ballooning, inflammation, or steatosis).
-
Conclusion
This compound represents a significant advancement in the treatment of MASH with moderate to advanced fibrosis. Its mechanism of action is rooted in the selective activation of hepatic THR-β, which orchestrates a multi-pronged metabolic response to reduce liver fat, inflammation, and fibrogenesis. By targeting the underlying pathophysiology of the disease within the liver, this compound has demonstrated statistically significant and clinically meaningful improvements in histological endpoints. The robust data from its comprehensive clinical development program, underpinned by detailed and validated experimental protocols, establish this compound as a foundational therapy for this patient population. Ongoing long-term outcome studies will further delineate its clinical benefit in preventing progression to cirrhosis and other adverse liver outcomes.
References
- 1. The diagnostic value of MRI-PDFF in hepatic steatosis of patients with metabolic dysfunction-associated steatotic liver disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. New data from phase III MAESTRO-NASH biopsy clinical trial of MGL 3196 in NASH with liver fibrosis presented at NASH-TAG Conference | medthority.com [medthority.com]
- 5. gubra.dk [gubra.dk]
A Comprehensive Technical Guide to the Chemical Synthesis and Structure of Resmetirom
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical structure, synthesis, and mechanism of action of Resmetirom (formerly MGL-3196), a first-in-class, orally active, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2] this compound was approved by the U.S. Food and Drug Administration (FDA) in March 2024 for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis.[1][3]
Chemical Structure and Properties
This compound is a small molecule with a complex heterocyclic structure.[1] Its chemical identity and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
| Alternate IUPAC Name | 2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile | |
| Synonym(s) | MGL-3196, VIA-3196 | |
| CAS Number | 920509-32-6 | |
| Molecular Formula | C₁₇H₁₂Cl₂N₆O₄ | |
| Molecular Weight | 435.22 g/mol | |
| InChI Key | FDBYIYFVSAHJLY-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl | |
| Appearance | Solid powder |
Chemical Synthesis
The synthesis of this compound involves a multi-step process, beginning with the construction of key heterocyclic intermediates. While a definitive, publicly detailed protocol is proprietary, information from patents and related chemical literature allows for the construction of a plausible synthetic route. A general overview of a potential synthesis is described below.
Experimental Protocol: Synthesis of a Key Intermediate (Compound A)
A multi-step synthesis for a key intermediate of this compound has been described. The process begins with commercially available starting materials and proceeds through several transformations to yield a complex precursor to the final molecule.
-
Diazotization: An initial intermediate (Int. 7, 75.0 g, 0.239 mol) is suspended in a mixture of acetic acid (600 mL) and water (150 mL), and concentrated HCl (71.3 mL) is added. The mixture is cooled to 6°C.
-
A solution of sodium nitrite (NaNO₂, 16.8 g, 0.243 mol) in water (37.5 mL) is added slowly over 10 minutes, maintaining the temperature below 10°C. The reaction is stirred for an additional 10 minutes.
-
Coupling Reaction: A solution of sodium acetate (NaOAc, 54.5 g, 0.664 mol) in water (225 mL) is added over 6 minutes, keeping the temperature below 10°C.
-
Workup and Purification: Upon completion, the reaction mixture is filtered. The collected solid is washed with ethanol (EtOH, 174 mL). The resulting tan solid (Compound A) is dried in a vacuum oven at 40°C to a constant weight, yielding 50.4 g (87% yield).
-
Recrystallization (for purity): The crude Compound A (2.90 kg) is mixed with methyl isobutyl ketone (14.5 L). The mixture is heated to approximately 50°C for 1 hour and then cooled to 20-25°C and held for 2.5 hours. The purified product is collected by filtration and dried in a vacuum oven at 45°C, yielding 2.90 kg (94% yield) of Compound A as a powdery tan solid with a purity of 96.4% (AUC).
Logical Flow of this compound Synthesis
The following diagram outlines a logical workflow for the synthesis of this compound, starting from key precursors.
Caption: Logical workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist for the Thyroid Hormone Receptor-Beta (THR-β), which is the major form of the thyroid hormone receptor in the liver. Its high selectivity for THR-β over THR-α minimizes off-target effects in tissues like the heart and bone, where THR-α is more prominently expressed.
The mechanism of action involves the following key steps:
-
Selective Binding: this compound binds to and activates THR-β in hepatocytes.
-
Gene Transcription Modulation: The activated this compound-THR-β complex translocates to the nucleus and modulates the expression of target genes involved in lipid metabolism and energy homeostasis.
-
Metabolic Effects: This leads to an increase in fatty acid oxidation (β-oxidation) through the upregulation of genes like carnitine palmitoyltransferase 1 (CPT1) and a decrease in hepatic lipogenesis by suppressing genes such as sterol regulatory element-binding protein 1c (SREBP-1c).
-
Anti-inflammatory and Anti-fibrotic Effects: By reducing the lipid burden in the liver, this compound indirectly suppresses inflammatory pathways, such as those involving STAT3 and NF-κB, which contributes to the resolution of steatohepatitis and the reduction of liver fibrosis.
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway initiated by this compound in hepatocytes.
Caption: Signaling pathway of this compound in hepatocytes.
Quantitative Efficacy Data
This compound's binding affinity and functional activity have been characterized in vitro. It demonstrates potent and selective agonism for THR-β.
| Parameter | Value | Details | Reference |
| THR-β EC₅₀ | 0.21 µM | In vitro functional assay. | |
| THR-β Efficacy | 83.8% | Relative to triiodothyronine (T3). | |
| THR-α EC₅₀ | 3.74 µM | In vitro functional assay. | |
| THR-α Efficacy | 48.6% | Relative to triiodothyronine (T3). |
This data highlights this compound's selectivity for the THR-β receptor, which is approximately 18-fold higher than for the THR-α receptor based on EC₅₀ values. This selectivity is crucial for its therapeutic profile, minimizing potential side effects associated with THR-α activation.
References
An In-depth Technical Guide to Resmetirom's Selectivity for Thyroid Hormone Receptor-Beta
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resmetirom (MGL-3196) is a first-in-class, orally administered, small-molecule, liver-directed selective agonist of the thyroid hormone receptor-beta (THR-β).[1][2] This selectivity is a cornerstone of its therapeutic strategy, aiming to harness the beneficial metabolic effects of thyroid hormone action in the liver while minimizing adverse effects in extrahepatic tissues, which are primarily mediated by thyroid hormone receptor-alpha (THR-α).[3][4] This document provides a comprehensive overview of the quantitative data supporting this compound's THR-β selectivity, detailed methodologies for the key experiments used to determine this selectivity, and a visual representation of the relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound's THR-β Selectivity
The selectivity of this compound for THR-β over THR-α has been quantified in various in vitro functional assays. The following tables summarize the key data, demonstrating this compound's preferential activity at the target receptor.
| Parameter | This compound | Triiodothyronine (T3) | Reference |
| EC50 for THR-β Activation (µM) | 0.21 | Not explicitly stated, but used as 100% reference | [3] |
| EC50 for THR-α Activation (µM) | 3.74 | Not explicitly stated, but used as 100% reference | |
| Selectivity Ratio (EC50 THR-α / EC50 THR-β) | ~18-fold | ~1 | Calculated from |
| Parameter | This compound | Reference |
| Maximum Response for THR-β Activation (relative to T3) | 83.8% | |
| Maximum Response for THR-α Activation (relative to T3) | 48.6% | |
| Functional Selectivity for THR-β over THR-α | 28-fold |
Experimental Protocols: Methodologies for Determining THR-β Selectivity
The following are detailed methodologies for the key in vitro assays used to characterize the selectivity of this compound for THR-β. These protocols are based on standard industry practices and information from commercially available assay kits relevant to the published data.
Luciferase Reporter Gene Assay for THR Activation
This cell-based assay is a common method to quantify the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene.
Objective: To determine the EC50 and maximal efficacy of this compound for THR-β and THR-α.
Principle: HEK293 cells are transiently or stably transfected with two plasmids: an expression plasmid for the full-length human THR-β or THR-α, and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene. Upon activation by a ligand, the THR binds to the TRE and drives the expression of luciferase. The resulting luminescence is proportional to the receptor's activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
For transient transfection, cells are seeded in 96-well plates and co-transfected with a THR expression vector (pCMX-hTRα1 or pCMX-hTRβ1) and a luciferase reporter vector (e.g., pGL4.26[luc2/minP/TRE]) using a suitable transfection reagent like Lipofectamine 3000. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with DMEM containing charcoal-stripped FBS to remove endogenous hormones.
-
This compound and the reference agonist, T3, are serially diluted in the assay medium to a range of concentrations.
-
The cells are treated with the compounds and incubated for 18-24 hours at 37°C.
-
-
Luminescence Measurement:
-
The medium is removed, and cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate (e.g., from a Dual-Luciferase Reporter Assay System).
-
Renilla luciferase activity is also measured for normalization.
-
-
Data Analysis:
-
The relative light units (RLUs) are calculated by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
The data are then plotted as RLU versus compound concentration.
-
The EC50 and Emax values are determined by fitting the data to a four-parameter logistic equation using software such as GraphPad Prism.
-
TR-FRET Coactivator Recruitment Assay
This in vitro assay measures the ligand-dependent recruitment of a coactivator peptide to the ligand-binding domain (LBD) of a nuclear receptor.
Objective: To quantify the potency (EC50) of this compound in promoting the interaction between THR-β or THR-α and a coactivator peptide.
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The THR-LBD is tagged with a donor fluorophore (e.g., terbium-labeled antibody against a GST-tagged LBD), and a coactivator peptide (e.g., SRC-1, SRC-2) is labeled with an acceptor fluorophore (e.g., fluorescein). When the ligand binds to the LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal.
Detailed Methodology:
-
Reagents and Setup:
-
Recombinant GST-tagged human THR-β LBD and THR-α LBD.
-
Fluorescein-labeled coactivator peptide (e.g., SRC2-2).
-
Terbium-labeled anti-GST antibody.
-
Assay buffer (e.g., LanthaScreen™ TR-FRET Coregulator Buffer).
-
384-well low-volume black plates.
-
-
Assay Procedure:
-
A serial dilution of this compound and T3 is prepared in DMSO and then diluted in assay buffer.
-
The compounds are added to the wells of the 384-well plate.
-
A mixture of the THR-LBD and the terbium-labeled anti-GST antibody is added to the wells.
-
A mixture of the fluorescein-labeled coactivator peptide is then added.
-
The plate is incubated at room temperature for 1-2 hours, protected from light.
-
-
Signal Detection:
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).
-
-
Data Analysis:
-
The emission ratio (520 nm / 495 nm) is calculated for each well.
-
The data are plotted as the emission ratio versus compound concentration.
-
EC50 values are determined using a sigmoidal dose-response curve fit.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of THR-β and THR-α, as well as a typical experimental workflow for determining THR selectivity.
Caption: THR-β signaling pathway activated by this compound in hepatocytes.
Caption: THR-α signaling pathway showing minimal activation by this compound.
References
In Vitro Evaluation of Resmetirom's Therapeutic Potential in Hepatocytes: A Technical Guide
Executive Summary
Resmetirom (MGL-3196) is a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist.[1] In vitro studies are crucial for elucidating the mechanisms underlying its therapeutic effects on hepatocytes, particularly in the context of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and its more severe form, Metabolic Dysfunction-Associated Steatohepatitis (MASH). This technical guide provides an in-depth overview of the key in vitro studies on this compound, focusing on its effects on lipid metabolism, cellular viability, and inflammatory signaling pathways in hepatocytes. Detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways and experimental workflows are presented to support researchers, scientists, and drug development professionals in this field.
Introduction: this compound's Mechanism of Action
This compound is designed to selectively target THR-β, which is the predominant form of the thyroid hormone receptor in the liver.[1] Activation of THR-β in hepatocytes leads to the modulation of genes involved in lipid metabolism, resulting in increased fatty acid β-oxidation and reduced lipogenesis.[2][3] This targeted action aims to decrease intrahepatic triglycerides, a hallmark of steatosis, while avoiding the adverse effects associated with non-selective thyroid hormone receptor activation in other tissues.[1] In vitro functional assays have demonstrated that this compound is a partial agonist of THR-β, producing 83.8% of the maximum response compared to the natural ligand, triiodothyronine (T3), with an EC50 of 0.21 µM. Another in vitro assay showed a 28-fold selectivity for THR-β over THR-α.
Key In Vitro Models for Studying this compound's Effects
Several in vitro models have been employed to investigate the impact of this compound on hepatocytes. These models aim to replicate the key pathological features of MASLD/MASH, such as intracellular lipid accumulation and inflammation.
-
Oleic Acid-Induced Steatosis Model in HepG2 and NCTC 1469 Cells: This is a widely used model to mimic the steatosis observed in MASLD. Treatment of hepatocyte cell lines with oleic acid induces significant intracellular lipid droplet formation.
-
Humanized Liver-on-a-Chip (LoC) MASLD Model: This advanced 3D microphysiological system provides a more physiologically relevant environment by co-culturing different liver cell types and allowing for perfusion, mimicking blood flow.
-
Human Skin-Derived Precursor (hSKP)-Derived Hepatic Cells: This model offers a source of human-relevant hepatocytes for studying metabolic diseases.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to assess the efficacy of this compound.
Oleic Acid-Induced Hepatocyte Steatosis Model
This protocol is adapted from the study by Wang et al. (2023).
-
Cell Culture:
-
Human hepatoma HepG2 cells and mouse liver NCTC 1469 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Induction of Steatosis:
-
Cells are seeded in appropriate culture plates or dishes.
-
After reaching desired confluency, the culture medium is replaced with a medium containing oleic acid (e.g., 1.2 mM) for 48 hours to induce lipid accumulation.
-
-
This compound Treatment:
-
For preventative studies, cells are pre-incubated with various concentrations of this compound (e.g., 50, 100, 200 µM) for 48 hours before the addition of oleic acid.
-
For treatment studies, this compound is added concurrently with or after the induction of steatosis.
-
Assessment of Intracellular Lipid Accumulation
This qualitative and semi-quantitative method visualizes neutral lipids within cells.
-
Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 30 minutes.
-
Staining: After washing with water, cells are stained with a freshly prepared Oil Red O working solution (e.g., 0.5% Oil Red O in isopropanol, diluted with water) for 15-30 minutes.
-
Visualization: Cells are washed with water to remove excess stain, and the lipid droplets are visualized as red-orange structures under a microscope.
-
Quantification (Optional): The stained oil can be eluted with isopropanol, and the absorbance is measured spectrophotometrically (e.g., at 510 nm) to quantify the lipid content.
This assay provides a quantitative measure of the total triglyceride content within the cells.
-
Cell Lysis: Cells are washed with PBS and lysed using a suitable lysis buffer.
-
ELISA or Colorimetric Assay: The triglyceride concentration in the cell lysate is determined using a commercial triglyceride quantification kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product, which is measured using a microplate reader.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 8x10^3 cells per well.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µM) for 48 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., RGS5, p-STAT3, STAT3, p-NF-κB, NF-κB, β-actin). Recommended antibody dilutions for p-STAT3 (Tyr705) and STAT3 are 1:1000.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:10,000 dilution), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of specific genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable reagent like TRIzol. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, the cDNA template, and gene-specific primers for target genes (e.g., RGS5, CHAC1, SLC7A11, COL4A3, EGR3) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Lipid Accumulation in Oleic Acid-Treated Hepatocytes
| Cell Line | This compound Concentration | Endpoint | Result | Reference |
| HepG2 | 100 µM, 200 µM | Intracellular Triglyceride Levels | Significant downregulation compared to oleic acid-treated control | |
| NCTC 1469 | 100 µM, 200 µM | Intracellular Triglyceride Levels | Significant downregulation compared to oleic acid-treated control | |
| HepG2 | Not specified | Lipid Accumulation (Oil Red O) | Marked decrease in lipid accumulation | |
| NCTC 1469 | Not specified | Lipid Accumulation (Oil Red O) | Marked decrease in lipid accumulation | |
| Primary Hepatocytes (in LoC) | Not specified | Intracellular Lipid Accumulation | Prevention of lipid accumulation |
Table 2: Cytotoxicity of this compound in Hepatocytes
| Cell Line | This compound Concentration | Assay | Result | Reference |
| HepG2 | 200 µM | MTT | ~10% inhibition of cell viability | |
| NCTC 1469 | 200 µM | MTT | ~10% inhibition of cell viability | |
| HepG2 | 400 µM | MTT | Significant cytotoxicity | |
| NCTC 1469 | 400 µM | MTT | Significant cytotoxicity |
Table 3: Effect of this compound on Gene and Protein Expression in Oleic Acid-Treated HepG2 Cells
| Target | Method | This compound Treatment | Result | Reference |
| RGS5 mRNA | qPCR | 100 µM | Significant recovery of expression compared to oleic acid-treated control | |
| RGS5 protein | Western Blot | 100 µM | Effective recovery of expression | |
| p-STAT3 | Western Blot | 100 µM | Significant attenuation of phosphorylation | |
| p-NF-κB | Western Blot | 100 µM | Significant attenuation of phosphorylation | |
| Col1a1 | Gene Expression (in LoC) | Not specified | Downregulation | |
| α-SMA | Gene Expression (in LoC) | Not specified | Downregulation |
Table 4: Effect of this compound on Cytokine Production in a Humanized Liver-on-a-Chip MASLD Model
| Cytokine | This compound Treatment | Result | Reference |
| IL-10 | Not specified | Reduction | |
| CCL2/MCP-1 | Not specified | Reduction | |
| IFN-γ | Not specified | Reduction |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
In vitro studies suggest that this compound exerts its anti-inflammatory effects in hepatocytes by modulating key signaling pathways.
This compound signaling cascade in hepatocytes.
Experimental Workflow for In Vitro NASH Model
The following diagram illustrates the typical workflow for investigating the effects of this compound in an oleic acid-induced NASH cell model.
References
The Preclinical Profile of Resmetirom: An In-Depth Examination of its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resmetirom (MGL-3196) is a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist that has emerged as a promising therapeutic agent for the treatment of non-alcoholic steatohepatitis (NASH) and metabolic dysfunction-associated steatohepatitis (MASH). Its mechanism of action centers on mimicking the effects of thyroid hormone in the liver, thereby increasing fatty acid metabolism and reducing lipotoxicity, without the adverse systemic effects associated with non-selective thyroid hormone receptor activation. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound as elucidated in various animal models, presenting key data, experimental methodologies, and visual representations of its molecular interactions and study designs.
Pharmacokinetics of this compound in Animal Models
The preclinical pharmacokinetic profile of this compound has been evaluated in rodent and non-rodent species to understand its absorption, distribution, metabolism, and excretion. These studies are crucial for determining appropriate dosing regimens and for the interpretation of pharmacodynamic outcomes in efficacy models.
Pharmacokinetic Parameters in Mice
A study in C57BL/6J mice provides key insights into the pharmacokinetic properties of this compound following oral administration.[1]
| Parameter | Unit | Value (at 3 mg/kg) |
| AUC(0-t) | h·ng/mL | 9333.9 |
| AUC(0-∞) | h·ng/mL | 9472.7 |
| Table 1: Pharmacokinetic parameters of this compound in C57BL/6J mice after a single oral dose.[1] |
Pharmacokinetic Parameters in Beagle Dogs
Pharmacokinetic studies in beagle dogs offer additional data on the behavior of this compound in a non-rodent species.
| Parameter | Unit | Value |
| Cmax | ng/mL | 802.40 |
| Tmax | h | 3.33 |
| t1/2 | h | 4.58 |
| Table 2: Pharmacokinetic parameters of this compound in beagle dogs after oral administration. |
Pharmacodynamics of this compound in Animal Models of NASH/MASH
The efficacy of this compound has been extensively studied in several translational mouse models that replicate key features of human NASH/MASH, including steatosis, inflammation, and fibrosis.
Gubra-Amylin NASH (GAN) Diet-Induced Obesity (DIO) MASH Model
The GAN DIO-MASH model is a widely used model that mimics the metabolic and histological characteristics of human MASH.
Key Findings:
-
Treatment with this compound at 3 mg/kg for 8 weeks did not significantly affect body weight but led to a notable reduction in liver weight, hepatic steatosis, and plasma alanine aminotransferase (ALT) activity.
-
A significant improvement in the NAFLD Activity Score (NAS) was observed in this compound-treated mice.
-
This compound treatment also resulted in a decrease in plasma and liver cholesterol levels.
| Parameter | Vehicle | This compound (3 mg/kg) |
| Liver Weight (g) | Significantly higher than lean controls | Significantly reduced vs. vehicle |
| Plasma ALT (U/L) | Elevated | Significantly reduced vs. vehicle |
| Plasma Total Cholesterol (mmol/L) | Elevated | Nearly normalized vs. vehicle |
| Liver Total Cholesterol (µmol/g) | Elevated | Significantly reduced vs. vehicle |
| NAFLD Activity Score (NAS) | Elevated | Significantly improved vs. vehicle |
| Table 3: Summary of pharmacodynamic effects of this compound in the GAN DIO-MASH mouse model. |
ob/ob-MASH Model
This model, which utilizes genetically obese mice, also demonstrates the therapeutic potential of this compound. In the ob/ob-MASH model, treatment with this compound resulted in a significant reduction in the NAFLD Activity Score (NAS), particularly impacting steatosis and ballooning scores.
GAN-Carbon Tetrachloride (CCL4) MASH Model
To investigate the anti-fibrotic effects of this compound in a more aggressive fibrosis model, the GAN diet was combined with the hepatotoxin CCL4.
Key Findings:
-
This compound treatment significantly reduced liver fibrosis scores.
-
A reduction in the expression of α-smooth muscle actin (α-SMA), a marker of hepatic stellate cell activation and fibrosis, was also observed.
-
This compound demonstrated a greater improvement in liver fibrosis compared to other agents in this model.
| Parameter | Vehicle | This compound |
| Liver Fibrosis Score | Elevated | Significantly reduced |
| α-SMA Expression | Elevated | Significantly reduced |
| Table 4: Anti-fibrotic effects of this compound in the GAN-CCL4 MASH model. |
Experimental Protocols
GAN DIO-MASH Model Protocol
Animal Model: Male C57BL/6J mice are fed a diet high in fat, fructose, and cholesterol (GAN diet) for an extended period (e.g., 34 weeks) to induce obesity and features of MASH.
Treatment: this compound is administered orally via gavage at a specified dose (e.g., 3 mg/kg) once daily for a defined treatment period (e.g., 8 weeks). A vehicle control group receives the formulation vehicle (e.g., 0.6% methyl cellulose with 0.5% Tween 80).
Assessments:
-
Metabolic Parameters: Body weight is monitored regularly. At the end of the study, blood samples are collected to measure plasma levels of ALT, AST, total cholesterol, and triglycerides.
-
Histopathology: Livers are harvested, weighed, and a portion is fixed in formalin for histological analysis. Liver sections are stained with Hematoxylin and Eosin (H&E) to assess the NAFLD Activity Score (NAS), which includes steatosis, lobular inflammation, and hepatocyte ballooning. Picrosirius Red staining is used to evaluate the extent of liver fibrosis.
-
Gene Expression Analysis: A portion of the liver tissue can be snap-frozen for RNA extraction and subsequent analysis of genes involved in lipid metabolism, inflammation, and fibrosis.
Signaling Pathways of this compound
This compound exerts its therapeutic effects by selectively activating THR-β in the liver, which in turn modulates a cascade of downstream signaling pathways involved in lipid metabolism and inflammation.
THR-β Mediated Lipid Metabolism
Activation of THR-β by this compound leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This dual action helps to reduce the accumulation of lipids in hepatocytes.
Modulation of Inflammatory Pathways
Beyond its effects on lipid metabolism, this compound also exhibits anti-inflammatory properties. Studies have shown that this compound can suppress the activation of key inflammatory signaling pathways, such as STAT3 and NF-κB, which are implicated in the pathogenesis of NASH.
Conclusion
The preclinical data from various animal models robustly support the therapeutic potential of this compound for the treatment of MASH. Its liver-targeted, selective THR-β agonism effectively reduces hepatic steatosis, inflammation, and fibrosis. The pharmacokinetic profile of this compound demonstrates its suitability for oral administration. The well-characterized pharmacodynamics in relevant disease models, coupled with a clear understanding of its molecular mechanism of action, provides a strong foundation for its clinical development and application. This technical guide summarizes the pivotal preclinical findings that underscore the promise of this compound as a targeted therapy for MASH.
References
Discovery and development timeline of Resmetirom
An In-Depth Technical Guide to the Discovery and Development of Resmetirom
Executive Summary
This compound (formerly MGL-3196, brand name Rezdiffra™) is a first-in-class, oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist. Its development by Madrigal Pharmaceuticals marks a pivotal moment in hepatology, culminating in the first U.S. Food and Drug Administration (FDA) approval for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH), now also known as metabolic dysfunction-associated steatohepatitis (MASH), with moderate to advanced liver fibrosis.[1][2][3] This guide provides a comprehensive technical overview of this compound's journey from preclinical discovery through its robust clinical development program and eventual regulatory approval, intended for researchers, scientists, and drug development professionals.
Introduction to NASH and the Therapeutic Rationale
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can lead to significant liver fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma and cardiovascular events.[4][5] Impaired thyroid hormone activity in the liver, specifically reduced THR-β signaling, is a key feature of NASH, leading to decreased fatty acid oxidation and mitochondrial dysfunction. This compound was designed to selectively target and activate hepatic THR-β, thereby addressing the underlying metabolic drivers of NASH while avoiding the adverse effects associated with non-selective thyroid hormone receptor activation in other tissues like the heart and bone.
Mechanism of Action
This compound's primary mechanism is its selective agonism of the thyroid hormone receptor-beta (THR-β), which is the predominant form of the receptor in the liver. This selectivity is crucial; this compound is approximately 28 times more selective for THR-β over THR-α, minimizing off-target effects. Upon binding, the this compound-receptor complex translocates to the nucleus and modulates the transcription of genes central to lipid metabolism.
Key downstream effects include:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial β-oxidation, enhancing the breakdown of fatty acids in the liver.
-
Suppression of Lipogenesis: Downregulation of lipogenic genes like SREBP-1c, reducing the synthesis of triglycerides and cholesterol.
-
Enhanced Cholesterol Metabolism: Increased expression of enzymes involved in the conversion of cholesterol to bile acids, promoting lipid clearance.
-
Improved Mitochondrial Function: Promotion of mitochondrial biogenesis and mitophagy (removal of unhealthy mitochondria), increasing the liver's capacity to metabolize fatty acids.
By reducing the burden of lipotoxic lipids, this compound indirectly suppresses the inflammatory and fibrogenic pathways that drive NASH progression.
Preclinical and Clinical Development Timeline
The development of this compound involved a comprehensive program of 18 clinical studies, including twelve Phase 1, two Phase 2, and four Phase 3 trials, leading up to its New Drug Application (NDA).
Preclinical Studies
Preclinical research in animal models of NASH demonstrated that MGL-3196 effectively reduced hepatic triglycerides, steatosis, inflammation, and fibrosis markers. In obese mice with diet-induced NASH, treatment significantly lowered liver mass, hepatic steatosis, and plasma alanine aminotransferase (ALT) levels. These promising results provided a strong basis for advancing the compound into human trials.
Phase 1 Clinical Trials
First-in-human, randomized, double-blind, placebo-controlled studies were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. A subsequent multiple-dose study in healthy participants with mildly elevated LDL cholesterol (>110 mg/dL) showed that this compound was well-tolerated and resulted in significant dose-dependent reductions in atherogenic lipids, including up to a 30% reduction in LDL-C and a 60% reduction in triglycerides, without impacting the central thyroid axis (TSH or free T3 levels).
Phase 2 Clinical Trial (NCT02912260)
A pivotal 36-week, multicenter, randomized, double-blind, placebo-controlled Phase 2 study provided the first proof-of-concept for this compound in patients with biopsy-confirmed NASH (fibrosis stages 1-3). The primary endpoint was the relative change in hepatic fat as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) at week 12. The study demonstrated a statistically significant reduction in liver fat with this compound treatment compared to placebo, an effect that was sustained through week 36. Importantly, this reduction in hepatic fat was strongly associated with the resolution of NASH on liver biopsy at 36 weeks.
| Phase 2 Efficacy Outcome (NCT02912260) | This compound (80 mg) | Placebo | p-value |
| Relative Reduction in Hepatic Fat (MRI-PDFF) at Week 12 | -32.9% | -10.4% | <0.0001 |
| Relative Reduction in Hepatic Fat (MRI-PDFF) at Week 36 | -37.3% | -8.5% | <0.0001 |
| NASH Resolution (No Worsening of Fibrosis) at Week 36 | 24.7% | 6.5% | 0.024 |
Phase 3 Program: MAESTRO Trials
The MAESTRO (MAESTRO-NASH and MAESTRO-NAFLD-1) Phase 3 program was designed to provide a robust assessment of this compound's efficacy and safety.
-
MAESTRO-NAFLD-1 (NCT04197479): This 52-week study in over 1,200 patients with presumed NASH was primarily designed to evaluate safety and tolerability, providing a large safety database for regulatory submission. This compound was found to be safe and well-tolerated while significantly reducing liver fat and atherogenic lipids.
-
MAESTRO-NASH (NCT03900429): This ongoing, pivotal 54-month Phase 3 study enrolled 1,759 patients with biopsy-confirmed NASH and moderate to advanced fibrosis (stages F2 or F3). The 52-week biopsy results from this trial formed the primary basis for accelerated approval.
Key Experimental Protocol: MAESTRO-NASH Trial Design
The MAESTRO-NASH trial is a landmark study in the field of NASH. Its design was critical for demonstrating the clinical efficacy of this compound.
-
Objective: To evaluate the efficacy and safety of this compound in adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with liver biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of ≥4 and fibrosis stage F1B, F2, or F3.
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive once-daily oral this compound 80 mg, this compound 100 mg, or placebo.
-
Primary Endpoints (at 52 Weeks): The trial had two independent primary endpoints, consistent with FDA guidance for predicting clinical benefit.
-
NASH Resolution: Defined as a ballooning score of 0, lobular inflammation score of 0 or 1, and a reduction in NAS by ≥2 points, with no worsening of fibrosis.
-
Fibrosis Improvement: A reduction in fibrosis by at least one stage with no worsening of the NAFLD activity score.
-
-
Key Secondary Endpoint: Percent change from baseline in low-density lipoprotein (LDL) cholesterol at week 24.
MAESTRO-NASH Efficacy and Safety Results
This compound successfully achieved both primary endpoints at both the 80 mg and 100 mg doses, demonstrating superiority over placebo.
| MAESTRO-NASH Primary Efficacy Endpoints at 52 Weeks | This compound 80 mg | This compound 100 mg | Placebo |
| NASH Resolution with No Worsening of Fibrosis | 25.9% (p<0.001) | 29.9% (p<0.001) | 9.7% |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NAS | 24.2% (p<0.001) | 25.9% (p<0.001) | 14.2% |
| MAESTRO-NASH Key Secondary & Safety Outcomes | This compound 80 mg | This compound 100 mg | Placebo |
| % Change in LDL-C at Week 24 | -13.6% (p<0.001) | -16.3% (p<0.001) | +0.1% |
| Most Common Adverse Events | Diarrhea, Nausea | Diarrhea, Nausea | (Lower incidence) |
| Serious Adverse Events (SAEs) | 10.9% | 12.7% | 11.5% |
The safety profile was favorable, with the incidence of serious adverse events being similar across all treatment arms. The most common adverse reactions were transient, mild-to-moderate diarrhea and nausea at the beginning of therapy.
Regulatory Journey and Approval
-
July 17, 2023: Madrigal completed the rolling submission of its New Drug Application (NDA) to the FDA, seeking accelerated approval.
-
September 13, 2023: The FDA accepted the NDA, granted it Priority Review, and set a Prescription Drug User Fee Act (PDUFA) target action date.
-
March 14, 2024: The FDA granted accelerated approval to this compound (Rezdiffra) for the treatment of adults with noncirrhotic NASH with moderate to advanced liver fibrosis (consistent with stages F2 to F3 fibrosis), to be used in conjunction with diet and exercise.
This landmark approval was granted based on the improvement of NASH and fibrosis demonstrated in the MAESTRO-NASH trial. Continued approval may be contingent upon the verification of clinical benefit in the ongoing confirmatory outcomes portion of the trial.
Conclusion
The discovery and development of this compound represent a triumph of targeted therapeutic design based on a deep understanding of disease pathophysiology. From its selective mechanism of action to the robust and positive data from the comprehensive MAESTRO Phase 3 program, this compound has established a new standard of care. As the first and only approved therapy for NASH with significant fibrosis, it offers a foundational treatment for a patient population that previously had no options beyond lifestyle management. The ongoing outcomes study will be critical in confirming its long-term clinical benefit and solidifying its role in transforming the management of this widespread and serious liver disease.
References
- 1. drugs.com [drugs.com]
- 2. patientcareonline.com [patientcareonline.com]
- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial [natap.org]
Resmetirom: A Comprehensive Technical Review of Molecular Targets Beyond THR-β
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resmetirom (MGL-3196) is a first-in-class, orally active, liver-directed, and selective thyroid hormone receptor-beta (THR-β) agonist. Its primary mechanism of action revolves around the activation of THR-β in hepatocytes, leading to beneficial effects on lipid metabolism and the resolution of nonalcoholic steatohepatitis (NASH). While its efficacy is principally attributed to THR-β agonism, a growing body of evidence suggests that this compound's molecular interactions extend beyond this primary target. This technical guide provides an in-depth exploration of these non-THR-β molecular targets, offering a valuable resource for researchers and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.
I. Secondary Signaling Pathways: RGS5-STAT3-NF-κB Axis
Recent preclinical studies have elucidated a novel, THR-β-independent mechanism of action for this compound involving the modulation of key inflammatory signaling pathways. This pathway is initiated by the upregulation of Regulator of G protein Signaling 5 (RGS5), leading to the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling.
A. Data on RGS5, STAT3, and NF-κB Modulation
In a NASH mouse model, this compound treatment was shown to recover the expression of RGS5, which was suppressed in the disease state. This restoration of RGS5 levels was associated with the subsequent inactivation of the STAT3 and NF-κB signaling pathways, both of which are implicated in hepatic inflammation and fibrosis.[1][2] While direct binding affinities of this compound to these proteins have not been reported, the functional consequences of their modulation have been quantified through changes in their expression and phosphorylation status.
| Target/Pathway | Effect of this compound | Cell/Animal Model | Quantitative Change | Reference |
| RGS5 | Upregulation of protein expression | NASH Mouse Model Liver Tissue | Visually significant increase in IHC and Western blot | [2][3] |
| p-STAT3 | Decreased phosphorylation | NASH Mouse Model Liver Tissue | Visually significant decrease in Western blot | [3] |
| p-NF-κB (p65) | Decreased phosphorylation | NASH Mouse Model Liver Tissue | Visually significant decrease in Western blot |
B. Experimental Protocols
The following experimental protocols were instrumental in identifying and characterizing the RGS5-STAT3-NF-κB signaling pathway as a secondary target of this compound.
1. Cell Culture and NASH Model Induction:
-
Cell Lines: HepG2 (human hepatoma) and NCTC 1469 (mouse normal liver) cells were used.
-
NASH Induction: Cells were treated with oleic acid (e.g., 1.2 mM for 48 hours) to induce lipid accumulation, mimicking a key feature of NASH.
-
This compound Treatment: Cells were pre-incubated with this compound (e.g., 100 µM for 48 hours) prior to oleic acid treatment.
2. MTT Assay for Cytotoxicity:
-
To determine the appropriate concentration of this compound for in vitro studies without causing significant cell death, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed.
3. mRNA Sequencing and Bioinformatic Analysis:
-
Objective: To identify differentially expressed genes in NASH cells treated with this compound.
-
Methodology: Total RNA was extracted from HepG2 cells (control, oleic acid-treated, and this compound + oleic acid-treated). mRNA sequencing was performed, followed by bioinformatic analysis (Gene Ontology and KEGG pathway enrichment) to identify key regulated genes and pathways.
4. Western Blot Analysis:
-
Objective: To quantify changes in protein expression and phosphorylation.
-
Methodology: Protein lysates from cells or liver tissues were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against RGS5, STAT3, phospho-STAT3, NF-κB p65, and phospho-NF-κB p65.
5. siRNA-mediated Gene Silencing:
-
Objective: To confirm the role of RGS5 in mediating the effects of this compound.
-
Methodology: HepG2 cells were transfected with small interfering RNA (siRNA) specifically targeting RGS5, or a non-targeting control siRNA. The effect of this compound on lipid accumulation and STAT3/NF-κB activation was then assessed in these RGS5-knockdown cells.
C. Signaling Pathway and Experimental Workflow Diagrams
II. Interaction with Drug Transporters and Metabolizing Enzymes
Beyond its effects on signaling pathways, this compound's pharmacokinetic profile is significantly influenced by its interactions with drug transporters and metabolizing enzymes. These molecular interactions are critical for understanding its disposition, potential for drug-drug interactions, and liver-targeting mechanism.
A. Data on Transporter and Enzyme Interactions
This compound is a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3, which contributes to its liver-directed action. It is primarily metabolized by the cytochrome P450 enzyme CYP2C8. In vitro studies have also identified this compound as an inhibitor of several transporters and enzymes.
| Target | Interaction Type | Quantitative Data | Reference |
| OATP1B1 | Substrate | EC50 for THR-β activation in OATP1B1-expressing cells: 0.601 µM | |
| OATP1B3 | Substrate | EC50 for THR-β activation in OATP1B3-expressing cells: 17.66 µM | |
| CYP2C8 | Substrate & Weak Inhibitor | Not specified | |
| BCRP | Inhibitor (in vitro) | IC50 not specified | |
| OAT3 | Inhibitor (in vitro) | IC50 not specified | |
| BSEP | Inhibitor (in vitro) | IC50 not specified | |
| hERG | Blocker | IC20 ≈ 30 µM | |
| CYP2C9 | Weak Inhibitor | IC50 ≈ 22 µM | |
| CYP3A4/5 | No significant inhibition | IC50 > 50 µM | |
| CYP2C19 | No significant inhibition | IC50 > 50 µM |
B. Experimental Protocols
The characterization of this compound's interactions with transporters and enzymes typically involves the following in vitro assays.
1. Transporter Substrate and Inhibition Assays:
-
Cell lines: HEK293 or CHO cells overexpressing a specific transporter (e.g., OATP1B1, OATP1B3).
-
Substrate Assessment: The uptake of radiolabeled or fluorescently-tagged this compound into the transporter-expressing cells is measured over time and compared to control cells.
-
Inhibition Assessment (IC50/Ki determination): The ability of increasing concentrations of this compound to inhibit the transport of a known probe substrate for the specific transporter is measured.
2. CYP Inhibition Assays:
-
System: Human liver microsomes or recombinant human CYP enzymes.
-
Methodology: A specific probe substrate for the CYP is incubated with the enzyme source in the presence of varying concentrations of this compound. The formation of the metabolite of the probe substrate is measured (e.g., by LC-MS/MS), and the IC50 value for this compound is determined.
C. Diagrams of Molecular Interactions
III. Broader Off-Target Screening
A comprehensive assessment of a drug's potential off-target effects is crucial for a complete safety and pharmacological profile. While a full, publicly available broad panel screening (e.g., kinome scan, CEREP safety panel) for this compound has not been identified in the reviewed literature, preclinical safety pharmacology studies conducted as part of the drug's development program provide insights into its broader interaction profile.
The FDA pharmacology review of the New Drug Application (NDA) for this compound summarizes these preclinical assessments. These studies are designed to identify undesirable pharmacodynamic effects on major physiological systems. The lack of significant findings in these studies suggests a relatively clean off-target profile for this compound at therapeutic concentrations. However, the specific targets evaluated in these panels and the corresponding binding affinities or functional activities are often not publicly disclosed in detail.
IV. Conclusion
While the primary therapeutic effects of this compound are mediated through its potent and selective agonism of THR-β, this technical guide has illuminated several key molecular targets and pathways that lie beyond this principal mechanism. The modulation of the RGS5-STAT3-NF-κB signaling axis presents a compelling THR-β-independent anti-inflammatory mechanism that likely contributes to its efficacy in resolving NASH. Furthermore, this compound's interactions with drug transporters OATP1B1 and OATP1B3 are fundamental to its liver-directed activity, and its metabolism by and weak inhibition of CYP2C8 are important considerations for potential drug-drug interactions.
For researchers and drug development professionals, a thorough understanding of these non-THR-β targets is essential for a complete appreciation of this compound's pharmacological profile, for informing the design of future studies, and for anticipating its clinical behavior. Further research, including the public dissemination of broad off-target screening panel data, would be invaluable in continuing to build a comprehensive molecular portrait of this important therapeutic agent.
References
Resmetirom's Impact on Hepatic Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resmetirom is a first-in-class, oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2] It has been developed to target the underlying metabolic drivers of Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Nonalcoholic Steatohepatitis (NASH). By selectively activating THR-β in hepatocytes, this compound modulates critical pathways of hepatic lipid and cholesterol metabolism, leading to significant reductions in liver fat, inflammation, and fibrosis.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, a summary of its quantitative effects from pivotal clinical trials, detailed experimental protocols, and visualizations of its core pathways.
Core Mechanism of Action: Selective THR-β Agonism
The therapeutic action of this compound is centered on its selective agonism of THR-β, a nuclear receptor predominantly expressed in the liver that plays a crucial role in regulating energy homeostasis and lipid metabolism.[1] In MASH, hepatic THR-β signaling is often impaired, contributing to lipid accumulation and mitochondrial dysfunction. This compound is designed with a 28-fold higher selectivity for THR-β over the THR-α isoform, which is more prevalent in the heart and bone. This liver-targeted approach allows for the restoration of key metabolic functions while minimizing the potential for systemic, off-target effects associated with non-selective thyroid hormone activation.
Upon entering the hepatocyte and binding to THR-β in the nucleus, this compound initiates a cascade of transcriptional changes that favorably impact lipid metabolism through several key mechanisms:
-
Enhanced Fatty Acid β-Oxidation: this compound upregulates genes responsible for mitochondrial beta-oxidation, such as carnitine palmitoyltransferase 1 (CPT1), which increases the breakdown and utilization of fatty acids within the liver, thereby reducing the burden of lipotoxic lipids.
-
Decreased De Novo Lipogenesis (DNL): The drug concurrently downregulates the expression of key lipogenic genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1), inhibiting the synthesis of new fatty acids in the liver.
-
Improved Cholesterol and Bile Acid Metabolism: Activation of THR-β by this compound stimulates cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This process, along with increased expression of LDL receptors, enhances the uptake and clearance of circulating LDL cholesterol.
-
Reduced Triglyceride Synthesis: this compound decreases the synthesis of triglycerides and reduces the secretion of atherogenic lipoproteins like very-low-density lipoprotein (VLDL) from the liver.
These coordinated actions lead to a significant reduction in intrahepatic triglycerides, alleviating the core pathology of steatosis and its downstream consequences of inflammation and fibrosis.
Quantitative Efficacy Data from Clinical Trials
This compound has demonstrated significant efficacy in reducing hepatic fat, improving serum lipid profiles, and achieving key histological endpoints in multicenter, randomized, double-blind, placebo-controlled trials.
Table 1: Effect of this compound on Hepatic Fat Fraction (MRI-PDFF)
| Trial (Phase) | Duration | Treatment Arm | N | Baseline Hepatic Fat (Mean) | Absolute Change from Baseline | Relative Change from Baseline | p-value vs. Placebo | Citation(s) |
| Phase 2 (NCT02912260) | 12 Weeks | This compound 80 mg | 78 | ~18% | - | -32.9% | <0.0001 | |
| Placebo | 38 | ~18% | - | -10.4% | - | |||
| 36 Weeks | This compound 80 mg | 74 | ~18% | -8.2% | -37.3% | <0.0001 | ||
| Placebo | 34 | ~18% | -2.8% | -8.9% | - | |||
| MAESTRO-NAFLD-1 (Phase 3) | 16 Weeks | This compound 80 mg | - | - | - | -34.9% (LS Mean Diff) | <0.0001 | |
| This compound 100 mg | - | - | - | -38.6% (LS Mean Diff) | <0.0001 | |||
| 52 Weeks | This compound 80 mg | - | - | - | -28.8% (LS Mean Diff) | <0.0001 | ||
| This compound 100 mg | - | - | - | -33.9% (LS Mean Diff) | <0.0001 | |||
| OLE Study (from Phase 2) | 36 Weeks | This compound 80/100 mg | 31 | - | -11.1% | -52.3% | <0.0001 |
Data presented as mean or least squares (LS) mean difference as reported in sources.
Table 2: Effect of this compound on Serum Lipid Parameters
| Trial (Phase) | Duration | Parameter | This compound 80 mg (Change) | This compound 100 mg (Change) | Placebo (Change) | p-value vs. Placebo | Citation(s) |
| MAESTRO-NASH (Phase 3) | 24 Weeks | LDL Cholesterol | -13.6% | -16.3% | +0.1% | <0.001 | |
| Meta-Analysis | Various | LDL Cholesterol | -13.01 (MD) | - | - | <0.0001 | |
| Triglycerides | -30.61 (MD) | - | - | 0.0007 | |||
| Apolipoprotein B | -18.78 (MD) | - | - | <0.0001 | |||
| Lipoprotein (a) | -24.89 (MD) | - | - | 0.0004 | |||
| MAESTRO-NAFLD-1 (Phase 3) | 52 Weeks | LDL Cholesterol | -11.1% (LS Mean Diff) | -12.6% (LS Mean Diff) | - | <0.0001 | |
| Triglycerides | -15.4% (LS Mean Diff) | -20.4% (LS Mean Diff) | - | <0.0001 | |||
| Apolipoprotein B | -15.6% (LS Mean Diff) | -18.0% (LS Mean Diff) | - | <0.0001 |
Change can be % change from baseline, mean difference (MD), or least squares (LS) mean difference from placebo.
Table 3: Key Histological Outcomes from MAESTRO-NASH (52 Weeks)
| Histological Endpoint | This compound 80 mg | This compound 100 mg | Placebo | p-value vs. Placebo | Citation(s) |
| NASH Resolution (with no worsening of fibrosis) | 25.9% | 29.9% | 9.7% | <0.001 | |
| Fibrosis Improvement (≥1 stage with no worsening of NAS) | 24.2% | 25.9% | 14.2% | <0.001 |
Experimental Protocols
MAESTRO-NASH Pivotal Phase 3 Trial (NCT03900429)
The MAESTRO-NASH study is a landmark trial designed to evaluate the efficacy and safety of this compound in patients with biopsy-confirmed MASH and significant fibrosis.
-
Study Design: An ongoing, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: The trial enrolled adults with biopsy-confirmed MASH with a NAFLD Activity Score (NAS) of ≥4 and fibrosis stage F1B, F2, or F3.
-
Intervention and Randomization: Patients were randomized in a 1:1:1 ratio to receive once-daily oral this compound 80 mg, this compound 100 mg, or a matching placebo.
-
Primary Endpoints: The study featured two primary endpoints evaluated at 52 weeks:
-
MASH resolution with at least a 2-point reduction in NAS and no worsening of liver fibrosis.
-
Improvement in liver fibrosis by at least one stage with no worsening of the NAFLD Activity Score.
-
-
Key Assessments: Liver biopsies are conducted at screening, week 52, and month 54 to assess long-term outcomes. Non-invasive tests, including MRI-PDFF for hepatic fat and other biomarkers, are assessed longitudinally throughout the study.
Quantification of Hepatic Fat: MRI-PDFF
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) is a non-invasive, quantitative imaging biomarker used to measure the percentage of mobile protons in the liver attributable to fat. It is a standardized and highly reproducible method for assessing hepatic steatosis.
-
Principle: The technique exploits the different resonance frequencies of protons in water and fat molecules. By acquiring images at multiple echo times where the signals from water and fat are alternately in-phase and out-of-phase, their respective signal contributions can be separated and quantified.
-
Data Acquisition and Analysis:
-
A multi-echo gradient echo sequence is performed on a clinical MRI scanner (e.g., 1.5T or 3.0T).
-
The acquired data undergoes advanced post-processing to correct for multiple confounding factors that can affect signal intensity, such as T1 bias, T2* decay, and spectral complexity of fat. This correction is crucial for converting the raw signal fat-fraction into a true proton density fat-fraction.
-
A PDFF map of the entire liver is generated.
-
To calculate the mean hepatic fat fraction, regions of interest (ROIs) are drawn on multiple image slices, often covering the entire liver or specific segments, to derive an average value expressed as a percentage.
-
Logical Framework: From Target Engagement to Clinical Benefit
The clinical benefits of this compound are a direct result of its targeted engagement of THR-β and the subsequent cascade of metabolic improvements. This logical relationship underscores the drug's role as a disease-modifying agent in MASH.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]
- 3. This compound in the Management of Metabolic Dysfunction-Associated Steatotic Liver Disease and Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Resmetirom in Early-Phase Clinical Trials: A Technical Guide to Safety and Efficacy Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resmetirom (Rezdiffra™), a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist, has emerged as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH), recently renamed metabolic dysfunction-associated steatohepatitis (MASH). By selectively targeting THR-β in the liver, this compound is designed to increase hepatic fat metabolism and reduce lipotoxicity, addressing key drivers of NASH progression. This technical guide provides a comprehensive overview of the safety and efficacy data from early-phase clinical trials of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation
The following tables summarize the key quantitative data on patient demographics, efficacy endpoints, and safety from the pivotal Phase 2 and Phase 3 (MAESTRO-NASH) clinical trials.
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | Phase 2 (NCT02912260) | MAESTRO-NASH (NCT03900429) |
| This compound (80 mg) | Placebo | |
| Number of Patients | 84 | 41 |
| Age (years), mean (SD) | 53.0 (11.0) | 52.0 (12.0) |
| Male, n (%) | 40 (48%) | 20 (49%) |
| Body Mass Index ( kg/m ²), mean (SD) | 34.8 (5.9) | 35.1 (6.0) |
| Type 2 Diabetes, n (%) | 38 (45%) | 19 (46%) |
| Hypertension, n (%) | 48 (57%) | 25 (61%) |
| Fibrosis Stage, n (%) | ||
| F1B | - | - |
| F2 | - | - |
| F3 | - | - |
| NAFLD Activity Score (NAS), mean (SD) | 5.5 (1.1) | 5.6 (1.1) |
| MRI-PDFF (%), mean (SD) | 18.4 (6.9) | 18.1 (6.5) |
| ALT (U/L), mean (SD) | 80.0 (40.0) | 78.0 (39.0) |
| AST (U/L), mean (SD) | 54.0 (26.0) | 53.0 (25.0) |
| LDL-Cholesterol (mg/dL), mean (SD) | 109.0 (35.0) | 110.0 (36.0) |
| Triglycerides (mg/dL), median (IQR) | 186.0 (140-250) | 188.0 (142-252) |
Table 2: Efficacy Outcomes
| Endpoint | Timepoint | Phase 2 (NCT02912260) | MAESTRO-NASH (NCT03900429) |
| This compound (80 mg) | Placebo | ||
| NASH Resolution with no worsening of fibrosis, n (%) | 36 Weeks | 23 (27%) | 2 (5%) |
| 52 Weeks | - | - | |
| Fibrosis Improvement (≥1 stage) with no worsening of NAS, n (%) | 36 Weeks | 20 (24%) | 5 (12%) |
| 52 Weeks | - | - | |
| Relative Reduction in MRI-PDFF (%), LS mean (95% CI) | 12 Weeks | -32.9 (-32.9 to -12.2) | -10.4 |
| 36 Weeks | -37.3 (-42.0 to -15.7) | -8.5 | |
| Change in LDL-Cholesterol (%), LS mean | 24 Weeks | - | - |
| Change in Triglycerides (%), LS mean | 24 Weeks | - | - |
| Change in ALT (U/L), LS mean | 52 Weeks | - | - |
| Change in AST (U/L), LS mean | 52 Weeks | - | - |
Table 3: Safety Summary - Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event, n (%) | MAESTRO-NASH (NCT03900429) |
| This compound (80 mg) | |
| Any TEAE | 285 (88.4%) |
| Diarrhea | 87 (27.0%) |
| Nausea | 59 (18.3%) |
| Vomiting | 28 (8.7%) |
| Pruritus | 26 (8.1%) |
| COVID-19 | 63 (19.6%) |
| Serious TEAEs | 35 (10.9%) |
Experimental Protocols
Study Design and Patient Population
-
Phase 2 Trial (NCT02912260): This was a 36-week, multicenter, randomized, double-blind, placebo-controlled study. Eligible patients were adults with biopsy-confirmed NASH (fibrosis stages 1-3) and a hepatic fat fraction of at least 10% as measured by MRI-PDFF. Patients were randomized 2:1 to receive once-daily oral this compound 80 mg or placebo.
-
MAESTRO-NASH Phase 3 Trial (NCT03900429): This is an ongoing 54-month, multicenter, randomized, double-blind, placebo-controlled pivotal trial. The study enrolled adults with biopsy-confirmed NASH with fibrosis stage F1B, F2, or F3. Patients were randomized in a 1:1:1 ratio to receive once-daily oral this compound 80 mg, this compound 100 mg, or placebo.
Key Methodologies
-
Liver Biopsy and Histological Assessment:
-
Procedure: Liver biopsies were conducted at screening and at the end of the treatment period (week 36 for Phase 2, week 52 for MAESTRO-NASH).
-
Histological Scoring: Biopsy specimens were assessed centrally by at least two independent expert pathologists. The Nonalcoholic Fatty Liver Disease Activity Score (NAS) was used to grade disease activity, encompassing steatosis, lobular inflammation, and hepatocellular ballooning. Fibrosis was staged according to the NASH Clinical Research Network (CRN) system.
-
Endpoints: The primary histological endpoints in the MAESTRO-NASH trial were NASH resolution (defined as a ballooning score of 0, lobular inflammation score of 0 or 1, and a reduction in NAS by ≥2 points) with no worsening of fibrosis, and fibrosis improvement of at least one stage with no worsening of NAS.
-
-
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF):
-
Purpose: MRI-PDFF was used as a non-invasive, quantitative biomarker to assess the change in hepatic steatosis (liver fat content).
-
Protocol: While specific scanner parameters can vary, the general protocol involves acquiring a multi-echo gradient echo sequence to separate the signals from water and fat protons, allowing for the calculation of the proton density fat fraction. This provides a highly accurate and reproducible measurement of liver fat across the entire liver volume.
-
-
Biomarker Analysis:
-
Lipid Panel: Standard enzymatic assays were used to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides in serum or plasma.
-
Liver Function Tests: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT) were measured using standard automated clinical chemistry analyzers.
-
Fibrosis Markers: Serum biomarkers of fibrosis, such as N-terminal type III collagen pro-peptide (PRO-C3), were analyzed to assess changes in fibrogenesis.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's primary mechanism of action is as a selective agonist for the thyroid hormone receptor-β (THR-β), which is predominantly expressed in the liver. This selective activation leads to a cascade of downstream effects that improve the metabolic profile of the liver.
Methodological & Application
Resmetirom in Murine Models of Non-Alcoholic Steatohepatitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Resmetirom (MGL-3196), a selective thyroid hormone receptor-β (THR-β) agonist, in mouse models of non-alcoholic steatohepatitis (NASH). The following sections detail established methodologies, quantitative efficacy data, and the underlying signaling pathways.
Data Presentation: Efficacy of this compound in NASH Mouse Models
The following tables summarize the quantitative data from various preclinical studies, showcasing the effects of this compound on key metabolic, biochemical, and histological endpoints in different mouse models of NASH.
Table 1: Effects of this compound on General Physiological and Biochemical Parameters
| Mouse Model | Diet | Treatment Duration | This compound Dosage (mg/kg/day) | Change in Body Weight | Change in Liver Weight | Change in Plasma ALT | Change in Plasma AST | Change in Plasma Total Cholesterol | Change in Plasma Triglycerides | Reference |
| GAN DIO-NASH | GAN | 12 weeks | 3 | No significant change | ↓ | ↓ | ↓ | ↓ | ↓ | [1] |
| AMLN Diet-induced | AMLN | 48 days | 3 | ↓ | ↓ (ratio to body weight) | Not specified | Not specified | Not specified | Not specified | [2] |
| AMLN Diet-induced | AMLN | 48 days | 5 | ↓ | ↓ (ratio to body weight) | Not specified | Not specified | Not specified | Not specified | [2] |
| HFCC+CDX | HFCC+CDX | 2 weeks | Not specified | Not specified | ↓ | Not specified | Not specified | ↓ (LDL-C) | Not specified | [3] |
| CDAA-HFD | CDAA-HFD | 8 weeks | 1 | No significant change | ↓ | No significant change | No significant change | ↓ | Not specified | [4] |
GAN: Gubra-Amylin NASH; DIO: Diet-Induced Obese; AMLN: Amylin-Liver-NASH; HFCC+CDX: High-Fat, High-Cholesterol, Cholic Acid + Cyclodextrin; CDAA-HFD: Choline-Deficient, L-Amino Acid-defined, High-Fat Diet; ↓: Decrease; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; LDL-C: Low-Density Lipoprotein Cholesterol.
Table 2: Effects of this compound on Liver Histopathology
| Mouse Model | Diet | Treatment Duration | This compound Dosage (mg/kg/day) | Change in NAFLD Activity Score (NAS) | Change in Steatosis | Change in Inflammation | Change in Fibrosis (% Sirius Red positive area) | Reference |
| GAN DIO-NASH | GAN | 12 weeks | 3 | ≥2-point improvement | ↓ | ↓ | ≥1-stage improvement | |
| AMLN Diet-induced | AMLN | 48 days | 5 | Not specified | ↓ | ↓ (macrophage infiltration) | ↓ (Masson's trichrome) | |
| HFCC+CDX | HFCC+CDX | 2 weeks | Not specified | ↓ | ↓ (microvesicular) | ↓ | ↓ | |
| CDAA-HFD | CDAA-HFD | 8 weeks | 1 | No significant effect | ↓ | No significant effect | No significant effect |
NAFLD: Non-Alcoholic Fatty Liver Disease; ↓: Decrease.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in mouse models of NASH.
I. NASH Mouse Models and Induction Protocols
Several diet-induced mouse models are commonly used to recapitulate the features of human NASH. The selection of the model depends on the specific research question and desired pathological features.
a) Gubra-Amylin NASH (GAN) Diet-Induced Obese (DIO) Model
This model utilizes a diet that is high in fat, fructose, and cholesterol, leading to obesity, insulin resistance, and a NASH phenotype with fibrosis.
-
Mouse Strain: C57BL/6J.
-
Diet Composition: 40% kcal from fat (primarily palm oil), 22% fructose, and 2% cholesterol.
-
Induction Protocol:
-
Acclimatize male C57BL/6J mice (6-8 weeks old) for at least one week with ad libitum access to standard chow and water.
-
Switch to the GAN diet ad libitum.
-
Continue the GAN diet for a minimum of 24-38 weeks to establish a robust NASH phenotype with significant fibrosis. Biopsy confirmation of NASH pathology is recommended before initiating treatment.
-
b) Amylin-Liver-NASH (AMLN) Diet-Induced Model
This model is characterized by the use of a diet high in trans-fat, fructose, and cholesterol, which induces steatohepatitis and fibrosis.
-
Mouse Strain: C57BL/6J or Leptin-deficient ob/ob mice.
-
Diet Composition: 40% kcal from fat (containing trans-fat), 22% fructose, and 2% cholesterol.
-
Induction Protocol:
-
Acclimatize male mice for at least one week.
-
Provide ad libitum access to the AMLN diet.
-
For C57BL/6J mice, a diet duration of 26-30 weeks is typically required to induce significant NASH and fibrosis.
-
For ob/ob mice, a shorter duration of 12 weeks is sufficient to induce a more severe NASH phenotype with fibrosis.
-
II. This compound Formulation and Administration
This compound is orally bioavailable and is typically administered via oral gavage.
-
Vehicle: A common vehicle for this compound is a suspension in 0.5% to 0.6% methylcellulose with 0.5% Tween 80 in water.
-
Preparation of Dosing Solution (Example for 3 mg/kg):
-
Calculate the total volume of vehicle required based on the number of animals and a dosing volume of 5-10 mL/kg.
-
Weigh the required amount of this compound.
-
Gradually add the vehicle to the this compound powder while triturating to form a homogenous suspension.
-
Ensure the suspension is well-mixed before each administration.
-
-
Administration Protocol:
-
Administer this compound once daily via oral gavage using an appropriate gauge gavage needle.
-
The volume of administration should be adjusted based on the most recent body weight of the animal.
-
III. Endpoint Analysis
a) Biochemical Analysis
-
Plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Measurement:
-
Collect blood from mice via a suitable method (e.g., retro-orbital sinus, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Measure ALT and AST levels in the plasma using commercially available colorimetric assay kits according to the manufacturer's instructions. These kits typically involve a multi-step enzymatic reaction that results in a color change proportional to the enzyme activity, which is then measured using a microplate reader.
-
b) Histological Analysis
-
Liver Tissue Processing:
-
Euthanize mice and perfuse the liver with phosphate-buffered saline (PBS).
-
Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
-
Hematoxylin and Eosin (H&E) Staining for NAFLD Activity Score (NAS):
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Harris hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate and mount the slides.
-
A pathologist can then score the slides for steatosis, lobular inflammation, and hepatocyte ballooning to determine the NAFLD Activity Score (NAS).
-
-
Sirius Red Staining for Fibrosis Quantification:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the slides in Picro-Sirius red solution (0.1% Sirius red in saturated picric acid) for 60 minutes. This stains collagen fibers red.
-
Rinse with 0.5% acetic acid to remove background staining.
-
Dehydrate the sections and mount.
-
Capture images of the stained sections using a light microscope.
-
Quantify the fibrosis by measuring the percentage of the Sirius Red-positive area relative to the total tissue area using image analysis software such as ImageJ or Visiopharm.
-
Mandatory Visualizations
Signaling Pathway of this compound in Hepatocytes
Caption: this compound signaling pathway in hepatocytes.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical experimental workflow for this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: this compound's mechanism of action logic.
References
Application Notes and Protocols for Assessing Resmetirom Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Resmetirom (MGL-3196) is a liver-directed, orally active, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2][3] THR-β is the predominant form of the thyroid hormone receptor in the liver, and its activation plays a crucial role in regulating lipid metabolism, mitochondrial function, and inflammation.[2][4] By selectively targeting THR-β, this compound aims to increase hepatic fatty acid oxidation, reduce lipogenesis, and decrease intrahepatic triglycerides, thereby addressing the key pathological features of Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Nonalcoholic Steatohepatitis (NASH). These application notes provide detailed protocols for assessing the efficacy of this compound in relevant in vitro cell culture models.
Key Signaling Pathways Modulated by this compound
This compound's efficacy stems from its ability to modulate multiple signaling pathways within hepatocytes. The primary mechanism involves the activation of THR-β, which in turn regulates gene expression related to lipid metabolism and energy expenditure. Additionally, this compound has been shown to exert anti-inflammatory effects by modulating pathways such as STAT3 and NF-κB.
Experimental Workflow for Efficacy Assessment
A typical workflow to assess this compound's efficacy involves establishing a cellular model of steatosis, treating the cells with the compound, and subsequently performing various assays to measure key endpoints like lipid accumulation, gene expression, and mitochondrial activity.
Experimental Protocols
Protocol 3.1: In Vitro Model of Hepatic Steatosis
This protocol describes the establishment of a MASH/NASH cell model using the human hepatoma cell line HepG2 and oleic acid to induce lipid accumulation.
-
Cell Line: HepG2 (human hepatocellular carcinoma) or AML12 (mouse hepatocyte).
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Procedure:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for imaging/protein, 12-well for RNA, 96-well for viability/triglycerides).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of oleic acid (e.g., 100 mM in ethanol) and conjugate it to BSA. The final working concentration to induce steatosis is typically around 1.2 mM.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with the oleic acid-BSA conjugate for 24-48 hours to induce lipid droplet formation.
-
Protocol 3.2: Assessment of Lipid Accumulation
A. Oil Red O Staining (Qualitative & Quantitative)
-
Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, appearing as red-orange droplets within the cytoplasm.
-
Procedure:
-
After treatment with oleic acid and this compound, wash cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin in PBS for 30-60 minutes.
-
Wash with distilled water and then with 60% isopropanol for 5 minutes.
-
Allow cells to dry completely.
-
Add freshly prepared Oil Red O working solution and stain for 15-20 minutes.
-
Wash extensively with distilled water to remove unbound dye.
-
Qualitative: Visualize and capture images using a light microscope.
-
Quantitative: Elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm using a plate reader.
-
B. Triglyceride (TG) Content Assay (Quantitative)
-
Principle: A colorimetric or fluorometric assay to quantify the amount of intracellular triglycerides.
-
Procedure:
-
Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., containing 1% Triton X-100).
-
Homogenize the lysate and centrifuge to pellet cell debris.
-
Use the supernatant to measure triglyceride content using a commercial Triglyceride Quantification Kit, following the manufacturer’s instructions.
-
Normalize the TG content to the total protein concentration of the lysate, determined by a BCA or Bradford assay.
-
Protocol 3.3: Gene Expression Analysis by qRT-PCR
-
Principle: Quantify the mRNA levels of genes involved in lipid metabolism and inflammation to assess the transcriptional effects of this compound.
-
Procedure:
-
Lyse treated cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for target genes.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate relative gene expression using the ΔΔCt method.
-
-
Target Genes:
-
Lipid Metabolism: CPT1A (Carnitine Palmitoyltransferase 1A), ACAA1 (Acetyl-CoA Acyltransferase 1).
-
Inflammation: IL-6 (Interleukin 6), TNF-α (Tumor Necrosis Factor-alpha).
-
THR-β Pathway: DIO1 (Type I Iodothyronine Deiodinase).
-
Protocol 3.4: Western Blotting for Protein Expression and Signaling
-
Principle: Detect and quantify changes in the protein levels and phosphorylation status of key signaling molecules.
-
Procedure:
-
Extract total protein from treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Target Proteins:
-
Inflammatory Pathway: Phospho-STAT3, Total STAT3, Phospho-NF-κB p65, Total NF-κB p65, RGS5.
-
Protocol 3.5: Assessment of Mitochondrial Function
-
Principle: this compound is known to improve mitochondrial function. This can be assessed by measuring cellular respiration and ATP production.
-
Procedure (Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate.
-
After treatment with this compound, replace the culture medium with Seahorse XF assay medium and incubate in a CO2-free incubator for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the Oxygen Consumption Rate (OCR) to determine parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
Procedure (ATP Production Assay):
-
Use a commercial bioluminescence-based ATP assay kit.
-
Lyse the treated cells to release ATP.
-
In the presence of luciferase, the ATP reacts with luciferin to produce light.
-
Measure the luminescence using a luminometer. The signal is proportional to the intracellular ATP concentration.
-
Normalize ATP levels to total protein content.
-
Data Presentation and Expected Outcomes
The following tables summarize expected quantitative outcomes based on published literature.
Table 1: Effect of this compound on Lipid Accumulation in Oleic Acid-Treated HepG2 Cells
| Treatment Group | Intracellular Triglycerides (% of Control) | Oil Red O Absorbance (% of Control) |
| Vehicle Control | 100 ± 8 | 100 ± 11 |
| Oleic Acid (OA) | 350 ± 25 | 410 ± 30 |
| OA + this compound (1 µM) | 210 ± 20 | 250 ± 22 |
| OA + this compound (10 µM) | 140 ± 15 | 165 ± 18 |
| *Data are presented as mean ± SD. **p < 0.01, **p < 0.001 compared to Oleic Acid group. Data are illustrative, based on trends reported in literature. |
Table 2: Effect of this compound on Gene Expression in Oleic Acid-Treated HepG2 Cells
| Treatment Group | CPT1A (Fold Change) | TNF-α (Fold Change) | DIO1 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Oleic Acid (OA) | 0.6 ± 0.1 | 4.5 ± 0.5 | 0.8 ± 0.2 |
| OA + this compound (10 µM) | 1.8 ± 0.3 | 1.5 ± 0.2 | 2.5 ± 0.4** |
| *Data are presented as mean ± SD relative to Vehicle Control. **p < 0.01, **p < 0.001 compared to Oleic Acid group. Data are illustrative, based on known mechanisms. |
Table 3: Effect of this compound on Mitochondrial Respiration (OCR)
| Treatment Group | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) |
| Vehicle Control | 120 ± 10 | 95 ± 8 | 250 ± 20 |
| Oleic Acid (OA) | 85 ± 9 | 60 ± 7 | 160 ± 15 |
| OA + this compound (10 µM) | 115 ± 11 | 90 ± 9 | 235 ± 18** |
| *Data are presented as mean ± SD. *p < 0.01 compared to Oleic Acid group. Data are illustrative, reflecting expected improvements in mitochondrial function. |
References
- 1. This compound in the Management of Metabolic Dysfunction-Associated Steatotic Liver Disease and Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. This compound Ameliorates NASH-Model Mice by Suppressing STAT3 and NF-κB Signaling Pathways in an RGS5-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | Rezdiffra® (this compound) [rezdiffrahcp.com]
Application Notes and Protocols: Establishing a Resmetirom-Based In Vitro Model of Steatohepatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), is a progressive liver disease characterized by steatosis, inflammation, and fibrosis. Resmetirom, a liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist, has emerged as a promising therapeutic agent for MASH.[1][2][3][4] By selectively activating THR-β in the liver, this compound enhances fatty acid metabolism, reduces hepatic fat accumulation, and mitigates inflammation and fibrosis.[1] To facilitate further research and drug development in this area, this document provides detailed protocols for establishing an in vitro model of steatohepatitis and assessing the therapeutic effects of this compound.
Core Concepts and Signaling Pathways
This compound's mechanism of action centers on its selective agonism of THR-β, which is the predominant form of the thyroid hormone receptor in the liver. Activation of THR-β by this compound leads to the upregulation of genes involved in mitochondrial fatty acid β-oxidation and lipid degradation, thereby reducing intrahepatic triglycerides. This targeted action helps to avoid the adverse effects associated with non-selective thyroid hormone receptor activation. The key pathways influenced by this compound in the context of steatohepatitis include lipid metabolism, inflammatory signaling, and fibrogenesis.
Experimental Protocols
This section outlines the step-by-step procedures for inducing steatohepatitis in an in vitro cell culture model and subsequently treating the cells with this compound.
Part 1: Induction of Steatosis in Hepatocytes
This protocol describes the induction of lipid accumulation in a hepatocyte cell line (e.g., HepG2) using a combination of oleic and palmitic acids.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid (OA)
-
Palmitic acid (PA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 6-well or 96-well plates at a density of 2 x 10^5 cells/well (for 6-well) or 1 x 10^4 cells/well (for 96-well) and allow them to adhere for 24 hours.
-
-
Preparation of Fatty Acid-BSA Solution:
-
Prepare a 2:1 molar ratio stock solution of oleic acid and palmitic acid in ethanol.
-
Prepare a 10% BSA solution in serum-free DMEM.
-
Add the fatty acid stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 1.2 mM fatty acids (0.8 mM oleic acid and 0.4 mM palmitic acid). This solution should be freshly prepared.
-
-
Induction of Steatosis:
-
Aspirate the growth medium from the adhered cells and wash once with sterile PBS.
-
Add the fatty acid-BSA solution to the cells. For control wells, add serum-free DMEM with 10% BSA without fatty acids.
-
Incubate the cells for 24-48 hours to induce lipid accumulation.
-
Part 2: this compound Treatment and Analysis
Following the induction of steatosis, this protocol details the treatment with this compound and subsequent analysis of its effects.
Materials:
-
This compound
-
DMSO (vehicle)
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Reagents for qRT-PCR (for fibrosis markers)
Protocol:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
After the steatosis induction period, aspirate the fatty acid-containing medium.
-
Add fresh serum-free medium containing various concentrations of this compound (e.g., 0, 50, 100, 200 µM) to the cells. Include a vehicle control (DMSO) group.
-
Incubate the cells with this compound for an additional 24-48 hours.
-
-
Assessment of Lipid Accumulation (Oil Red O Staining):
-
Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.
-
Wash with water and then with 60% isopropanol for 5 minutes.
-
Stain with Oil Red O working solution for 10-20 minutes.
-
Wash with water until the excess stain is removed.
-
Counterstain nuclei with hematoxylin for 1 minute.
-
Visualize lipid droplets (red) and nuclei (blue) under a microscope.
-
-
Quantification of Intracellular Triglycerides:
-
After treatment, wash cells with ice-cold PBS and lyse the cells.
-
Collect the cell lysate and quantify the triglyceride content using a commercial triglyceride assay kit according to the manufacturer's instructions.
-
Normalize triglyceride levels to total protein content.
-
-
Analysis of Inflammatory Markers:
-
Collect the cell culture supernatant after this compound treatment.
-
Measure the concentration of secreted inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
-
Evaluation of Fibrosis Markers (in co-culture models):
-
For more advanced models co-culturing hepatocytes with hepatic stellate cells (HSCs), assess fibrosis markers.
-
After treatment, lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key fibrogenic genes, such as alpha-smooth muscle actin (α-SMA) and Collagen Type I Alpha 1 Chain (COL1A1).
-
Data Presentation
The following tables summarize expected quantitative outcomes from the described in vitro experiments based on published data.
Table 1: Effect of this compound on Intracellular Triglyceride Levels in Steatotic Hepatocytes
| This compound Concentration (µM) | Vehicle (DMSO) | 50 | 100 | 200 |
| Triglyceride Level (relative to control) | 1.00 | ~0.85 | ~0.60 | ~0.55 |
Data are hypothetical and based on trends observed in published studies. Actual results may vary.
Table 2: Effect of this compound on Inflammatory Cytokine Secretion
| Treatment Group | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control (No Fatty Acids) | Baseline | Baseline |
| Fatty Acids + Vehicle | Increased | Increased |
| Fatty Acids + this compound (100 µM) | Reduced | Reduced |
This table illustrates the expected trend of reduced inflammatory cytokine secretion with this compound treatment.
Table 3: Effect of this compound on Fibrosis Marker Expression in a Co-culture Model
| Treatment Group | α-SMA mRNA Expression (fold change) | COL1A1 mRNA Expression (fold change) |
| Control | 1.0 | 1.0 |
| Steatotic Conditions + Vehicle | >2.0 | >2.0 |
| Steatotic Conditions + this compound (100 µM) | <1.5 | <1.5 |
This table shows the anticipated downregulation of key fibrogenic markers following this compound treatment in a relevant co-culture system.
Advanced In Vitro Models
For a more comprehensive understanding of MASH pathology and the effects of this compound, consider employing more complex in vitro systems:
-
Co-culture Models: Co-culturing hepatocytes with other relevant liver cell types, such as hepatic stellate cells (HSCs) and Kupffer cells (macrophages), can better recapitulate the cellular crosstalk involved in inflammation and fibrosis.
-
3D Spheroid/Organoid Models: Three-dimensional culture systems, such as spheroids or organoids, provide a more physiologically relevant microenvironment, allowing for more accurate modeling of liver architecture and function.
Conclusion
The provided protocols and application notes offer a foundational framework for establishing a this compound-based in vitro model of steatohepatitis. These models are invaluable tools for elucidating the molecular mechanisms of this compound, screening novel therapeutic compounds, and advancing our understanding of MASH pathogenesis. The use of progressively more complex models will enhance the translational relevance of in vitro findings.
References
Application Notes and Protocols: Resmetirom in Liver Fibrosis Regression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resmetirom (brand name: Rezdiffra) is a first-in-class, oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2] It is the first medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of adults with noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis (consistent with stages F2 to F3 fibrosis).[2] NASH, recently renamed metabolic dysfunction-associated steatohepatitis (MASH), is a progressive liver disease characterized by hepatic fat accumulation, inflammation, and cellular injury, which can lead to fibrosis, cirrhosis, and liver failure.[3]
This compound's targeted action on the hepatic THR-β pathway addresses key underlying causes of NASH by increasing fatty acid metabolism and reducing lipotoxicity in the liver. These application notes provide a summary of the quantitative data from key clinical trials, detailed experimental protocols for its study, and an overview of its mechanism of action.
Mechanism of Action
This compound is designed to selectively activate THR-β, which is the predominant thyroid hormone receptor in the liver, while having minimal activity against the THR-α isoform found in tissues like the heart and bone. In NASH, hepatic THR-β function is impaired. By activating THR-β, this compound stimulates a cascade of metabolic benefits:
-
Increased Fatty Acid Oxidation : It upregulates genes involved in mitochondrial fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1), enhancing the breakdown and utilization of lipids in the liver.
-
Decreased De Novo Lipogenesis : It suppresses the expression of lipogenic genes like sterol regulatory element-binding protein 1c (SREBP-1c), which reduces the synthesis of new fatty acids and triglycerides.
-
Improved Cholesterol Metabolism : It promotes the conversion of cholesterol to bile acids and increases LDL receptor expression, leading to a reduction in atherogenic lipids like LDL-cholesterol (LDL-C) and apolipoprotein B (ApoB).
This multi-faceted mechanism collectively reduces hepatic steatosis (fat accumulation), alleviates lipotoxicity-driven inflammation and hepatocyte ballooning, and consequently, can lead to the regression of liver fibrosis.
Data Presentation: Efficacy in Clinical Trials
The efficacy of this compound in liver fibrosis regression has been primarily demonstrated in the pivotal Phase 3 MAESTRO-NASH trial. The trial evaluated two primary endpoints at 52 weeks: 1) NASH resolution with no worsening of fibrosis, and 2) Fibrosis improvement by at least one stage with no worsening of the NAFLD Activity Score (NAS).
Table 1: Efficacy of this compound in the MAESTRO-NASH Trial (52-Week Results)
| Endpoint | Placebo (n=321) | This compound 80 mg (n=322) | This compound 100 mg (n=323) |
|---|---|---|---|
| NASH Resolution with No Worsening of Fibrosis | 9.7% | 25.9% (P<0.001) | 29.9% (P<0.001) |
| Fibrosis Improvement (≥1 stage) with No Worsening of NAS | 14.2% | 24.2% (P<0.001) | 25.9% (P<0.001) |
| LDL-Cholesterol Reduction (at Week 24) | +0.1% | -13.6% (P<0.001) | -16.3% (P<0.001) |
Data sourced from Harrison SA, et al., N Engl J Med, 2024.
Table 2: Effect of this compound on Liver Fat Content (MRI-PDFF)
| Study / Phase | Treatment Group | Duration | Mean Relative Reduction in Hepatic Fat |
|---|---|---|---|
| Phase 3 MAESTRO-NAFLD-1 | This compound 80 mg | 52 Weeks | -36.7% |
| Phase 3 MAESTRO-NAFLD-1 | This compound 100 mg | 52 Weeks | -42.8% |
| Phase 2 Extension Study | This compound 80/100 mg | 36 Weeks | -52.3% |
Data sourced from studies NCT04197479 and NCT02912260.
Experimental Protocols
The following sections detail standardized protocols for evaluating this compound, based on the design of the MAESTRO-NASH Phase 3 trial.
Clinical Trial Workflow
A typical clinical trial workflow for assessing this compound involves several key stages, from patient identification and screening to long-term follow-up for clinical outcomes.
Study Design and Patient Population
-
Design : Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Population : Adults with biopsy-confirmed NASH and a fibrosis stage of F2 or F3.
-
Key Inclusion Criteria :
-
Diagnosis of NASH on a liver biopsy performed within 6 months of randomization.
-
NAFLD Activity Score (NAS) of ≥4 (with at least 1 point in each component: steatosis, inflammation, ballooning).
-
Stable body weight for at least 3 months prior to screening.
-
-
Key Exclusion Criteria :
-
Cirrhosis (F4 fibrosis).
-
Other causes of chronic liver disease (e.g., viral hepatitis, excessive alcohol consumption).
-
Decompensated liver disease.
-
Intervention and Dosing
-
Randomization : Patients are typically randomized in a 1:1:1 ratio.
-
Treatment Arms :
-
Placebo once daily.
-
This compound 80 mg once daily.
-
This compound 100 mg once daily.
-
-
Dosage Note : The approved dosage is weight-based: 80 mg daily for patients <100 kg and 100 mg daily for patients ≥100 kg.
Endpoint Assessment Protocols
4.4.1 Liver Biopsy and Histological Analysis
-
Procedure : Paired liver biopsies are collected at baseline and at the end of the treatment period (e.g., 52 weeks).
-
Processing : Biopsy samples are fixed, embedded in paraffin, and stained with hematoxylin and eosin (H&E) and Masson's trichrome for fibrosis assessment.
-
Scoring :
-
Two or more expert pathologists, blinded to treatment assignment and biopsy timing, independently evaluate the slides.
-
NAFLD Activity Score (NAS) : A composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A ≥2 point reduction is a common endpoint.
-
Fibrosis Staging : Scored on a 5-point scale (F0=none, F1=portal fibrosis, F2=periportal fibrosis, F3=bridging fibrosis, F4=cirrhosis). Improvement is defined as a reduction of ≥1 stage.
-
4.4.2 Non-Invasive Imaging: MRI-PDFF
-
Purpose : To quantify the hepatic fat fraction as a sensitive measure of treatment response on steatosis.
-
Protocol :
-
Patients undergo MRI scans at baseline and specified follow-up times (e.g., Week 16 and Week 52).
-
A multi-echo gradient-echo sequence is used to acquire images of the liver.
-
Specialized software analyzes the signal decay across different echo times to calculate the proton density fat fraction (PDFF), providing a percentage of fat in the liver tissue.
-
A relative reduction of ≥30% in MRI-PDFF is often considered a clinically meaningful response.
-
4.4.3 Biomarker and Safety Analysis
-
Blood Collection : Serum and plasma samples are collected at baseline and regular intervals.
-
Key Biomarkers :
-
Liver Enzymes : Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).
-
Lipid Panel : LDL-C, HDL-C, triglycerides, ApoB.
-
Fibrosis Markers : Enhanced Liver Fibrosis (ELF) score, Pro-C3.
-
-
Safety Monitoring : Includes assessment of adverse events, vital signs, and thyroid function tests. The most common adverse events are transient diarrhea and nausea at the beginning of treatment.
Conclusion
This compound represents a significant advancement in the treatment of NASH with moderate to advanced fibrosis. Its targeted action on THR-β effectively reduces hepatic fat, resolves steatohepatitis, and promotes the regression of liver fibrosis. The protocols and data outlined in these notes are based on rigorous Phase 3 clinical trials and provide a robust framework for researchers and drug development professionals studying liver fibrosis. The use of both histological endpoints and validated non-invasive markers like MRI-PDFF is crucial for a comprehensive evaluation of therapeutic efficacy in this patient population.
References
Application Notes and Protocols: Resmetirom in Combination with Other Metabolic Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resmetirom (Rezdiffra™), a selective thyroid hormone receptor-beta (THR-β) agonist, is the first and currently only FDA-approved treatment for non-cirrhotic metabolic dysfunction-associated steatohepatitis (MASH) with moderate to advanced liver fibrosis. Its mechanism of action, centered on increasing hepatic fat metabolism and reducing lipotoxicity, makes it a cornerstone therapy in MASH. However, the multifaceted nature of metabolic diseases often necessitates a multi-pronged therapeutic approach. This document provides detailed application notes and experimental protocols for investigating the use of this compound in combination with other metabolic drug candidates, including GLP-1 receptor agonists, SGLT2 inhibitors, and metformin. The aim is to facilitate research into synergistic or complementary effects that could lead to enhanced therapeutic outcomes.
Rationale for Combination Therapies
The pathogenesis of MASH is complex, involving metabolic dysregulation, inflammation, and fibrosis. Combining this compound with drugs that have distinct but complementary mechanisms of action is a promising strategy.[1][2]
-
This compound + GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide): this compound directly targets the liver to improve lipid metabolism, while GLP-1 RAs act systemically to improve glycemic control, promote weight loss, and reduce systemic inflammation.[2][3][4] This combination has the potential for synergistic effects on both hepatic and extra-hepatic manifestations of metabolic disease.
-
This compound + SGLT2 Inhibitors (e.g., Dapagliflozin, Empagliflozin): SGLT2 inhibitors lower blood glucose by increasing urinary glucose excretion and have been shown to reduce liver fat and improve liver enzymes. Their mechanism is independent of insulin, offering a complementary approach to this compound's liver-centric action.
-
This compound + Metformin: Metformin, a first-line therapy for type 2 diabetes, improves insulin sensitivity and has demonstrated modest benefits in reducing hepatic steatosis. Preclinical studies suggest that a combination with this compound may allow for dose reduction of this compound while maintaining efficacy, potentially reducing costs and side effects.
-
This compound + Statins: While primarily used for managing dyslipidemia, a common comorbidity in MASH, statins are often co-administered with this compound. It is crucial to be aware of potential drug-drug interactions, as this compound can increase the plasma concentrations of some statins, necessitating dose adjustments.
Data Presentation: Efficacy of this compound in Combination Therapies
The following tables summarize key quantitative data from preclinical and clinical studies investigating this compound in combination with other metabolic drugs.
Table 1: Preclinical Efficacy of this compound and Metformin Combination in a db/db Mouse Model of MASH
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-10 (pg/mL) | Liver Fibrosis (mRNA expression of Col1a1) |
| Model | 180 ± 15 | 35 ± 5 | Increased vs. Control |
| Metformin (High Dose) | 120 ± 10 | 60 ± 8 | Reduced vs. Model |
| This compound | 130 ± 12 | 55 ± 7 | Significantly Reduced vs. Model |
| This compound (Half-Dose) + Metformin (Low-Dose) | 110 ± 9 | 65 ± 9 | Significantly Reduced vs. Model (Comparable to this compound alone) |
Data are presented as mean ± standard deviation. Gene expression changes are qualitative descriptions from the study.
Table 2: Clinical Efficacy of this compound in Patients on Background GLP-1 RA or SGLT2i Therapy (MAESTRO-NASH Trial Sub-analysis)
| Endpoint | This compound 100 mg + Background Therapy | Placebo + Background Therapy |
| MASH Resolution (No Worsening of Fibrosis) | Similar rates to patients not on these therapies | - |
| Fibrosis Improvement (≥1 stage, No Worsening of MASH) | Similar rates to patients not on these therapies | - |
| MASH Resolution with ≥5% Weight Loss | 56.6% | - |
| MASH Resolution with <5% Weight Loss | 33.8% | - |
| Fibrosis Improvement with ≥5% Weight Loss | 40.6% | - |
| Fibrosis Improvement with <5% Weight Loss | 31.5% | - |
This sub-analysis indicates that the efficacy of this compound is not diminished by concomitant use of GLP-1 RAs or SGLT2 inhibitors and is enhanced by weight loss.
Table 3: Drug-Drug Interactions with Statins
| Statin | Recommended Daily Dose Limit with Concomitant this compound |
| Rosuvastatin | 20 mg |
| Simvastatin | 20 mg |
| Pravastatin | 40 mg |
| Atorvastatin | 40 mg |
Experimental Protocols
In Vitro Model of MASH for Combination Drug Screening
This protocol describes the establishment of a cellular model of MASH to evaluate the synergistic or additive effects of this compound in combination with another metabolic drug candidate.
Objective: To assess the efficacy of drug combinations in reducing lipid accumulation and inflammation in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, AML12)
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
-
Free Fatty Acid (FFA) solution: Oleic acid and Palmitic acid (2:1 molar ratio) complexed with bovine serum albumin (BSA)
-
This compound
-
Metabolic drug candidate of interest
-
Oil Red O staining kit
-
Triglyceride quantification kit
-
Reagents for RNA extraction and qRT-PCR (for inflammatory markers like TNF-α, IL-6)
Protocol:
-
Cell Culture: Plate hepatocytes in 96-well or 24-well plates and allow them to adhere overnight.
-
MASH Induction: Prepare the FFA-BSA complex. A common concentration to induce steatosis is 1 mM total FFA. Treat cells with the FFA-containing medium for 24-48 hours to induce lipid accumulation.
-
Drug Treatment:
-
Prepare stock solutions of this compound and the combination drug.
-
Treat the steatotic cells with a dose-response matrix of both drugs (e.g., 3-5 concentrations of each drug alone and in combination). Include vehicle-treated and FFA-only controls.
-
Incubate for 24-48 hours.
-
-
Assessment of Steatosis:
-
Oil Red O Staining: Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets. Elute the stain and quantify the absorbance.
-
Triglyceride Quantification: Lyse the cells and measure intracellular triglyceride levels using a commercial kit.
-
-
Assessment of Inflammation:
-
qRT-PCR: Extract RNA from the cells and perform quantitative reverse transcription PCR to measure the expression of pro-inflammatory genes (e.g., TNF-α, IL-6).
-
-
Data Analysis:
-
Normalize the data to the FFA-only control.
-
Analyze the dose-response curves for each drug and the combinations.
-
Use a synergy analysis model (e.g., Bliss independence or Loewe additivity) to determine if the combination effect is synergistic, additive, or antagonistic.
-
In Vivo Murine Model of MASH for Combination Therapy Evaluation
This protocol outlines an in vivo study to assess the efficacy of this compound in combination with another metabolic drug in a diet-induced mouse model of MASH.
Objective: To evaluate the effects of a drug combination on liver histology, biochemical markers, and gene expression in a MASH mouse model.
Materials:
-
C57BL/6J mice or db/db mice
-
High-fat, high-carbohydrate diet (e.g., Gubra-Amylin NASH (GAN) diet) to induce MASH
-
This compound (e.g., 3-10 mg/kg/day, oral gavage)
-
Metabolic drug candidate of interest (dose and route determined by its properties)
-
Equipment for blood collection and serum analysis (ALT, AST, lipids)
-
Reagents for liver tissue homogenization, RNA/protein extraction
-
Histology supplies (formalin, paraffin, H&E stain, PicroSirius Red stain)
-
Antibodies for immunohistochemistry (e.g., F4/80 for macrophages, α-SMA for activated stellate cells)
Protocol:
-
MASH Induction: Feed mice the MASH-inducing diet for a sufficient period (e.g., 12-24 weeks) to establish steatohepatitis and fibrosis. A baseline cohort can be sacrificed to confirm the disease phenotype.
-
Animal Grouping and Treatment: Randomize the MASH mice into the following groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Drug Administration: Administer the drugs daily for a defined period (e.g., 8-12 weeks). Monitor body weight and food intake regularly.
-
Endpoint Analysis:
-
Serum Analysis: At the end of the treatment period, collect blood and measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Harvest the livers, weigh them, and fix a portion in formalin for histological analysis.
-
H&E Staining: To assess steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS).
-
PicroSirius Red Staining: To quantify collagen deposition and assess the stage of fibrosis.
-
-
Immunohistochemistry: Stain liver sections for markers of inflammation (e.g., F4/80) and fibrosis (e.g., α-SMA).
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of genes involved in lipid metabolism, inflammation, and fibrosis.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Correlate histological findings with biochemical and gene expression data.
-
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Complementary mechanisms of this compound and other metabolic drugs.
Experimental Workflow: In Vitro Combination Screening
Caption: Workflow for in vitro screening of this compound combinations.
Experimental Workflow: In Vivo Combination Study
Caption: Workflow for in vivo evaluation of this compound combination therapy.
Conclusion
The combination of this compound with other metabolic drug candidates represents a highly promising avenue for the future management of MASH and related metabolic disorders. The protocols and data presented herein provide a framework for researchers to design and execute robust preclinical and clinical investigations. By systematically evaluating these combination therapies, the scientific community can work towards developing more effective, personalized treatment regimens for patients with this complex and progressive disease. Future research should also focus on long-term outcomes and the identification of biomarkers to predict response to combination therapies.
References
Application Notes: Experimental Design for Long-Term Resmetirom Efficacy Studies in vivo
Introduction
Resmetirom (Rezdiffra™) is a liver-directed, orally active, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2][3] The activation of THR-β in the liver is crucial for regulating lipid metabolism.[1][3] In conditions like Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH), this pathway is often impaired. This compound's selective agonism for THR-β enhances hepatic fatty acid oxidation and reduces lipogenesis, thereby decreasing liver fat, which is a key driver of MASH progression. Long-term in vivo studies are critical to evaluate the sustained efficacy of this compound in resolving steatohepatitis and reversing liver fibrosis, the latter being a major predictor of long-term clinical outcomes. These notes provide a comprehensive framework for designing and executing such studies in appropriate preclinical models.
Mechanism of Action
This compound selectively binds to THR-β, which is the predominant form of the thyroid hormone receptor in the liver. This selective binding minimizes potential side effects associated with THR-alpha (THR-α) activation in tissues like the heart and bone. Upon binding, the this compound-receptor complex translocates to the nucleus and modulates the transcription of target genes involved in lipid metabolism. This leads to increased mitochondrial fatty acid β-oxidation, suppression of lipogenic genes like SREBP-1c, and enhanced clearance of intrahepatic lipids, which collectively ameliorate the key pathological features of MASH.
Experimental Design and Workflow
A robust experimental design is crucial for assessing the long-term efficacy of this compound. Diet-induced animal models of MASH are preferred as they closely mimic the metabolic dysfunction and disease progression seen in humans.
1. Animal Model Selection:
-
Model: C57BL/6J mice are commonly used. Genetically obese models like ob/ob mice can also be employed to study MASH in the context of severe metabolic syndrome.
-
Diet: A diet high in fat (e.g., 40-60%), fructose, and cholesterol (e.g., the "AMLN" or similar "Western" diet) is effective at inducing the full spectrum of MASH, including steatosis, inflammation, ballooning, and progressive fibrosis.
-
Induction Period: A sufficient induction period (e.g., 16-24 weeks) is necessary to establish significant liver fibrosis (F2-F3 stage) before initiating treatment. To reduce variability, liver biopsies can be performed prior to study enrollment to confirm disease stage.
2. Study Groups and Duration:
-
Groups:
-
Vehicle Control: Mice on the MASH diet receiving the vehicle (e.g., 0.5% methylcellulose) daily.
-
This compound Low Dose: MASH diet + this compound (e.g., 3 mg/kg, daily oral gavage).
-
This compound High Dose: MASH diet + this compound (e.g., 10 mg/kg, daily oral gavage).
-
Chow Control (Optional): Mice on a standard chow diet to serve as a healthy baseline.
-
-
Treatment Duration: A long-term treatment period of at least 12-16 weeks is recommended to observe significant effects on liver fibrosis.
3. Experimental Workflow:
Detailed Experimental Protocols
Protocol 1: MASH Model Induction and Dosing
-
Animals: Male C57BL/6J mice, 6-8 weeks old at the start of the study.
-
Housing: House animals in a controlled environment (12:12h light:dark cycle, 22±2°C) with ad libitum access to food and water.
-
Diet Induction:
-
Switch mice from standard chow to a high-fat, high-fructose, high-cholesterol diet (e.g., 40% kcal fat, 20% fructose, 2% cholesterol).
-
Maintain mice on this diet for 16-24 weeks to induce MASH with significant fibrosis. Monitor body weight weekly.
-
-
Treatment Formulation:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in water).
-
Ensure the formulation is homogenous and stable for the duration of the dosing period.
-
-
Dosing Administration:
-
Following the induction period, randomize mice into treatment groups based on body weight.
-
Administer the vehicle or this compound solution once daily via oral gavage (p.o.) at a volume of 5-10 mL/kg.
-
Continue daily dosing for the entire 12-16 week treatment period.
-
Protocol 2: In-Life Non-Invasive Monitoring
-
Metabolic Monitoring:
-
Monitor body weight and food consumption weekly.
-
At specified intervals (e.g., baseline, mid-point, and end of treatment), perform serum collection via tail vein for biomarker analysis.
-
-
Biomarker Analysis (Serum):
-
Measure liver injury markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).
-
Measure metabolic markers: Triglycerides, Total Cholesterol, LDL-C, HDL-C, Glucose, and Insulin.
-
Measure exploratory markers of apoptosis and fibrosis, such as Cytokeratin-18 (CK-18) fragments and PRO-C3.
-
-
Non-Invasive Imaging (Optional but Recommended):
-
Magnetic Resonance Elastography (MRE) or Transient Micro-Elastography: To longitudinally assess changes in liver stiffness (a surrogate for fibrosis) in vivo. This reduces the need for interim biopsies.
-
MRI-Proton Density Fat Fraction (MRI-PDFF): To quantify changes in hepatic steatosis over time, mirroring a key endpoint in human clinical trials.
-
Protocol 3: Terminal Procedures and Tissue Collection
-
Euthanasia: At the end of the treatment period, fast mice for 4-6 hours and euthanize them using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect terminal blood via cardiac puncture and process to obtain serum and/or plasma. Store at -80°C.
-
Liver Excision and Processing:
-
Immediately excise the entire liver and weigh it.
-
Take high-quality photographs of the gross morphology.
-
Section the liver lobes for different analyses:
-
Histology: Fix a section of the largest lobe in 10% neutral buffered formalin for 24-48 hours.
-
Gene/Protein Expression: Snap-freeze multiple small sections in liquid nitrogen and store at -80°C.
-
Lipid Analysis: Snap-freeze a pre-weighed section and store at -80°C.
-
-
Protocol 4: Histopathological Analysis
-
Tissue Processing: Process formalin-fixed liver sections, embed in paraffin, and cut 4-5 µm sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For assessment of overall liver architecture, steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red or Masson's Trichrome: For visualization and quantification of collagen deposition (fibrosis).
-
-
Histological Scoring:
-
A trained pathologist, blinded to the treatment groups, should score the slides.
-
NAFLD Activity Score (NAS): Score steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A total score ≥5 is typically indicative of MASH.
-
Fibrosis Staging: Score fibrosis on a scale of 0-4 (F0=none, F1=perisinusoidal, F2=periportal, F3=bridging fibrosis, F4=cirrhosis), based on the Kleiner classification system or a modified version for rodents.
-
-
Quantitative Analysis:
-
Use digital image analysis software to quantify the Sirius Red-positive area as a percentage of the total liver area for an objective measure of fibrosis.
-
Protocol 5: Biochemical and Molecular Analysis
-
Hepatic Lipid Content:
-
Homogenize a pre-weighed, frozen liver sample.
-
Use commercial colorimetric assay kits to measure the concentration of triglycerides and total cholesterol. Normalize results to the tissue weight (mg/g of liver).
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from frozen liver tissue using a suitable method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using SYBR Green or TaqMan probes for genes involved in:
-
Lipogenesis: Srebf1, Acaca, Fasn
-
Fatty Acid Oxidation: Ppara, Cpt1a, Acox1
-
Fibrosis/Inflammation: Col1a1, Acta2 (α-SMA), Timp1, Tgf-β1, Ccl2
-
-
Normalize expression to a stable housekeeping gene (e.g., Gapdh, Actb).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. Data are typically presented as mean ± SEM. Statistical significance is determined using appropriate tests (e.g., one-way ANOVA with post-hoc tests).
Table 1: Metabolic and Serum Biochemical Parameters
| Parameter | Chow Control | Vehicle Control (MASH Diet) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Final Body Weight (g) | ~30 | ~45 | ~42 | ~40 |
| Liver Weight (g) | ~1.2 | ~2.5 | ~2.0 | ~1.8** |
| Liver/Body Weight (%) | ~4.0 | ~5.6 | ~4.8 | ~4.5 |
| Serum ALT (U/L) | ~30 | ~150 | ~90* | ~60 |
| Serum AST (U/L) | ~50 | ~200 | ~120 | ~80** |
| Serum Triglycerides (mg/dL) | ~70 | ~120 | ~90 | ~75 |
| Serum LDL-C (mg/dL) | ~40 | ~180 | ~110* | ~80 |
| Expected outcome based on clinical trial data showing reductions in liver enzymes and atherogenic lipids. | ||||
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Summary of Histopathological Scores
| Parameter | Vehicle Control (MASH Diet) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| NAFLD Activity Score (NAS) | |||
| Steatosis (0-3) | 2.8 ± 0.2 | 1.5 ± 0.3 | 0.8 ± 0.2*** |
| Inflammation (0-3) | 2.5 ± 0.3 | 1.8 ± 0.2* | 1.2 ± 0.3 |
| Ballooning (0-2) | 1.6 ± 0.2 | 1.0 ± 0.2 | 0.6 ± 0.2** |
| Total NAS (0-8) | 6.9 ± 0.5 | 4.3 ± 0.4 | 2.6 ± 0.5 |
| Fibrosis Stage (0-4) | 2.7 ± 0.3 | 2.0 ± 0.2 | 1.5 ± 0.3 ** |
| % Sirius Red Area | 5.1 ± 0.6 | 3.2 ± 0.4 | 2.1 ± 0.3** |
| Expected outcome based on primary endpoints of clinical trials showing NASH resolution and fibrosis improvement. | |||
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control |
Table 3: Relative Hepatic Gene Expression (Fold Change vs. Vehicle)
| Gene Target | Biological Process | This compound (10 mg/kg) |
| Cpt1a | Fatty Acid Oxidation | ↑ (Increase) |
| Srebf1 | Lipogenesis | ↓ (Decrease) |
| Fasn | Lipogenesis | ↓ (Decrease) |
| Col1a1 | Fibrosis | ↓ (Decrease) |
| Acta2 (α-SMA) | Fibrosis (HSC Activation) | ↓ (Decrease) |
| Timp1 | Fibrosis | ↓ (Decrease) |
| Expected outcome based on the known molecular mechanism of THR-β agonists. |
References
Application Notes and Protocols for RNA Sequencing Analysis of Liver Tissue Following Resmetirom Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resmetirom (MGL-3196) is a liver-directed, orally active, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2] THR-β is predominantly expressed in the liver and plays a crucial role in regulating lipid metabolism, cholesterol homeostasis, and reducing hepatic lipogenesis.[1] this compound has shown significant promise in the treatment of non-alcoholic steatohepatitis (NASH), a progressive form of non-alcoholic fatty liver disease (NAFLD), by reducing liver fat, inflammation, and fibrosis.[3][4] As of March 2024, this compound has received FDA approval for the treatment of NASH with moderate to advanced liver fibrosis, making it the first medication specifically approved for this condition.
RNA sequencing (RNA-seq) is a powerful tool for understanding the molecular mechanisms underlying this compound's therapeutic effects. By providing a comprehensive snapshot of the transcriptome, RNA-seq can identify differentially expressed genes (DEGs) and altered signaling pathways in liver tissue following treatment. This information is invaluable for elucidating the drug's mechanism of action, identifying potential biomarkers of response, and discovering novel therapeutic targets.
These application notes provide an overview of the expected outcomes and a detailed protocol for conducting RNA-seq analysis on liver tissue from subjects treated with this compound.
Expected Outcomes and Key Findings from RNA-Seq Analysis
RNA-seq studies on liver tissue after this compound treatment, particularly in pre-clinical NASH models, have revealed significant changes in gene expression related to inflammation, fibrosis, and lipid metabolism. A key study demonstrated that this compound treatment can lead to the recovery of Regulator of G protein signaling 5 (RGS5) expression, which is typically suppressed in NASH. The upregulation of RGS5 subsequently leads to the inactivation of the STAT3 and NF-κB signaling pathways, both of which are key drivers of inflammation and fibrosis in NASH.
Summary of Quantitative Data from a Representative Study
The following tables summarize key quantitative findings from a study investigating the effects of this compound on a NASH cell model.
Table 1: Effect of this compound on Intracellular Lipid Accumulation and Triglyceride Levels
| Treatment Group | Intracellular Lipid Accumulation (Oil Red O Staining) | Intracellular Triglyceride (TG) Levels |
| Control | Low | Normal |
| NASH Model (Oleic Acid) | Significantly Increased | Significantly Increased |
| NASH Model + this compound | Significantly Decreased | Significantly Decreased |
Data adapted from a study by Wang et al. (2023) using HepG2 and NCTC 1469 cell lines.
Table 2: Top Differentially Expressed Genes (DEGs) in a NASH Cell Model Following this compound Treatment
| Gene | Function | Expression Change with this compound |
| RGS5 | Regulator of G protein signaling, inflammation regulation | Upregulated |
| STAT3 | Signal transducer and activator of transcription 3, inflammation | Downregulated (inactivation) |
| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells, inflammation | Downregulated (inactivation) |
| Genes related to lipid metabolism | Various roles in fatty acid synthesis and oxidation | Modulated |
| Genes related to fibrosis | e.g., Collagen, TIMPs | Downregulated |
This table represents a qualitative summary of findings. Detailed DEG lists with fold changes and p-values are typically generated from RNA-seq data analysis.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for RNA-seq analysis and the key signaling pathway modulated by this compound.
Figure 1: Experimental workflow for RNA sequencing of liver tissue.
Figure 2: this compound signaling pathway in NASH amelioration.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the RNA sequencing analysis of liver tissue following this compound treatment.
Liver Tissue Sample Preparation
-
Sample Collection: Excise liver tissue from control and this compound-treated subjects. Immediately flash-freeze the tissue in liquid nitrogen to preserve RNA integrity. Store samples at -80°C until further processing.
-
Homogenization: For RNA isolation, use 50-100 mg of frozen liver tissue. Homogenize the tissue in 1 mL of TRIzol™ Reagent or a similar lysis buffer using a mechanical homogenizer.
Total RNA Isolation
This protocol is based on the TRIzol™ Plus RNA Purification Kit.
-
Phase Separation:
-
Following homogenization in TRIzol™, incubate the lysate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate for 2-3 minutes at room temperature.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of 100% isopropanol per 1 mL of TRIzol™ Reagent used initially.
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
-
Resuspend the RNA in RNase-free water.
-
RNA Quality Control
-
Quantification: Determine the RNA concentration using a Qubit Fluorometer or a NanoDrop spectrophotometer.
-
Integrity: Assess RNA integrity using an Agilent Bioanalyzer or a similar instrument. A high RNA Integrity Number (RIN) of ≥ 7.0 is recommended for library preparation.
mRNA Library Preparation
For this step, commercially available kits such as the TruSeq RNA Sample Prep Kit (Illumina) or the Lexogen QuantSeq 3' mRNA-Seq Library Prep Kit can be used according to the manufacturer's instructions. The general steps include:
-
mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the purified mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library Quality Control: Validate the final library concentration and size distribution using a Qubit and a Bioanalyzer.
High-Throughput Sequencing
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq, NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.
Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment to a Reference Genome: Align the trimmed reads to a reference genome (e.g., human or mouse) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the control and this compound-treated groups using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Perform functional analysis on the list of differentially expressed genes to identify enriched biological pathways (e.g., KEGG, Reactome) and GO terms. This can be done using tools like GSEA, DAVID, or Metascape.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. This compound: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Histopathological Evaluation of Resmetirom's Effect on Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histopathological techniques and protocols for evaluating the therapeutic effects of Resmetirom on liver tissue in the context of non-alcoholic steatohepatitis (NASH).
Introduction
This compound is a liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2][3] Its mechanism of action involves the activation of THR-β in hepatocytes, which plays a crucial role in regulating lipid metabolism.[3][4] This activation leads to increased fatty acid β-oxidation and a reduction in lipogenesis, thereby decreasing hepatic fat accumulation. Furthermore, evidence suggests that this compound may modulate inflammatory pathways, in part by restoring the expression of Regulator of G protein signaling 5 (RGS5), which in turn can inactivate the STAT3 and NF-κB signaling pathways.
Histopathological assessment of liver biopsies remains the gold standard for diagnosing and staging NASH, as well as for evaluating the efficacy of therapeutic interventions. Key histological features to be assessed include steatosis, lobular inflammation, hepatocellular ballooning (collectively comprising the NAFLD Activity Score or NAS), and fibrosis.
Key Histopathological Endpoints for this compound Evaluation
Based on clinical trials, the primary histopathological endpoints for evaluating the efficacy of this compound are:
-
NASH Resolution: Defined as the absence of hepatocellular ballooning, minimal or no lobular inflammation (score of 0 or 1), and no worsening of fibrosis.
-
Fibrosis Improvement: A reduction of at least one stage in the fibrosis score without any worsening of the NAFLD Activity Score.
Quantitative Data Summary
The following tables summarize the key quantitative histopathological outcomes from the pivotal MAESTRO-NASH Phase 3 clinical trial of this compound.
Table 1: Efficacy of this compound on Histological Endpoints at 52 Weeks
| Histological Endpoint | Placebo (n=321) | This compound 80 mg (n=322) | This compound 100 mg (n=323) |
| NASH Resolution with no worsening of fibrosis (%) | 9.7% | 25.9% (P<0.001 vs Placebo) | 29.9% (P<0.001 vs Placebo) |
| Fibrosis improvement by ≥1 stage with no worsening of NAS (%) | 14.2% | 24.2% (P<0.001 vs Placebo) | 25.9% (P<0.001 vs Placebo) |
Table 2: NAFLD Activity Score (NAS) Components
The NAFLD Activity Score (NAS) is a composite score of the three key features of NASH activity. A higher score indicates more severe disease activity. The components are scored as follows:
| Histological Feature | Score Range | Description |
| Steatosis | 0-3 | Percentage of hepatocytes with fat droplets |
| Lobular Inflammation | 0-3 | Number of inflammatory foci per 200x field |
| Hepatocellular Ballooning | 0-2 | Presence and severity of swollen, injured hepatocytes |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Histopathological Analysis
The following diagram illustrates the general workflow for processing and analyzing liver biopsy samples to evaluate the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Finally, the Light at the End of the NASH Tunnel? [mdpi.com]
- 3. This compound Ameliorates NASH-Model Mice by Suppressing STAT3 and NF-κB Signaling Pathways in an RGS5-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]
Troubleshooting & Optimization
Technical Support Center: Identifying and Mitigating Off-Target Effects of Resmetirom In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of Resmetirom in vitro.
I. Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
1. Issue: Inconsistent or Unexpected Cellular Phenotype
Question: My in vitro assay is showing a cellular phenotype that is not consistent with known THR-β activation or is appearing at unexpected concentrations. How can I determine if this is an off-target effect?
Answer:
Unexplained phenotypic changes can be indicative of off-target interactions. A systematic approach is necessary to differentiate between on-target and potential off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an inconsistent cellular phenotype.
Detailed Steps:
-
Confirm On-Target Engagement: The first step is to verify that this compound is interacting with its intended target, THR-β, in your specific cellular model. A Cellular Thermal Shift Assay (CETSA) can be employed to confirm this engagement.
-
Dose-Response Analysis: Conduct a dose-response experiment and determine the EC50 for the observed phenotype. Compare this to the known EC50 of this compound for THR-β activation. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated THR-β Agonist: Treat your cells with a different, structurally unrelated THR-β agonist. If the same phenotype is observed, it strengthens the evidence for an on-target effect.
-
Rescue Experiment: Overexpress THR-β in your cell line. If the phenotype is on-target, the increased receptor concentration should "soak up" the compound, requiring a higher concentration of this compound to elicit the same effect.
-
Investigate Off-Target Effects: If the above steps suggest an off-target mechanism, consider broader screening approaches such as commercially available off-target panels that include a wide range of receptors, kinases, and enzymes.
2. Issue: High Background Signal in a Reporter Gene Assay
Question: I am using a luciferase-based reporter assay to measure THR-β activation, but I am observing a high background signal or a signal that does not correlate with the expected activity of this compound. What could be the cause?
Answer:
High background in reporter gene assays can be caused by several factors, including direct effects of the compound on the reporter protein or non-specific activation of the signaling pathway.
Troubleshooting Steps:
-
Test for Direct Luciferase Inhibition/Activation: Run a control experiment with purified luciferase enzyme and this compound to see if the compound directly affects the enzyme's activity.
-
Use a Different Reporter System: If direct interference is suspected, consider switching to a different reporter system, such as one based on a fluorescent protein (e.g., GFP or RFP).
-
Optimize Compound Concentration: High concentrations of any compound can lead to non-specific effects. Perform a thorough dose-response curve to identify the optimal concentration range for specific THR-β activation.
-
Check for Cytotoxicity: At higher concentrations, this compound may induce cytotoxicity, which can affect reporter gene expression. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your reporter assay.
-
Normalize to a Control Reporter: Use a dual-luciferase system with a constitutively expressed control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for THR-β over THR-α?
A1: In vitro studies have shown that this compound is a selective agonist for the thyroid hormone receptor-beta (THR-β), with approximately 28-fold greater potency for THR-β compared to THR-α.[3] This selectivity is a key feature of the drug, as activation of THR-α is associated with potential adverse effects in the heart and bone.[4][5]
Q2: What are the potential off-target effects of this compound that I should be aware of in my in vitro studies?
A2: Based on its high selectivity and data from clinical trials, widespread off-target effects of this compound are not expected at typical in vitro concentrations. However, at very high concentrations, the possibility of weak interactions with other nuclear receptors or cellular targets cannot be entirely ruled out. The most likely off-target interaction to consider is with THR-α, due to its structural similarity to THR-β. Clinical safety data have shown that this compound is generally well-tolerated, with the most common adverse events being mild to moderate gastrointestinal issues.
Q3: How can I mitigate potential off-target effects of this compound in my cell-based assays?
A3: To minimize the risk of observing off-target effects, it is crucial to:
-
Use the appropriate concentration range: Based on the known EC50 of this compound for THR-β, use a concentration range that is relevant for on-target activity.
-
Employ highly specific assays: Utilize assays that are specifically designed to measure the activation of THR-β.
-
Include proper controls: Always include negative controls (vehicle-treated cells) and positive controls (a known THR-β agonist like T3).
-
Confirm findings with multiple assays: If an unexpected effect is observed, attempt to confirm it using an orthogonal assay that measures a different endpoint of the same biological pathway.
Q4: Are there commercially available services to screen for off-target effects of this compound?
A4: Yes, several contract research organizations (CROs) offer off-target screening services. These services typically involve panels of assays that test the compound against a broad range of targets, including other nuclear receptors, G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. This can be a valuable tool for comprehensively profiling the selectivity of this compound.
III. Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Value | Reference |
| EC50 | Human THR-β | 0.21 µM | --INVALID-LINK-- |
| Selectivity | THR-β vs. THR-α | ~28-fold |
Table 2: Example Data from a THR-β Reporter Gene Assay
| This compound (µM) | Normalized Luciferase Activity (Fold Change) |
| 0 (Vehicle) | 1.0 |
| 0.01 | 1.5 |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 25.1 |
| 100 | 26.5 |
Note: The data in Table 2 is illustrative and will vary depending on the specific cell line, reporter construct, and assay conditions.
IV. Experimental Protocols
1. Protocol: THR-β Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to measure the activation of THR-β by this compound using a luciferase reporter gene.
Experimental Workflow:
Caption: Workflow for a THR-β luciferase reporter gene assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
THR-β expression plasmid
-
Luciferase reporter plasmid with a thyroid hormone response element (TRE)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% charcoal-stripped fetal bovine serum (FBS)
-
This compound
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in DMEM with 10% charcoal-stripped FBS. Incubate overnight at 37°C and 5% CO2.
-
Transfection: Co-transfect the cells with the THR-β expression plasmid, the TRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh DMEM containing a serial dilution of this compound (e.g., from 0.001 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50.
2. Protocol: Competitive Binding Assay for THR-β
This protocol describes an in vitro assay to determine the binding affinity of this compound to THR-β by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive binding assay for THR-β.
Materials:
-
Purified human THR-β protein
-
Radiolabeled [125I]-T3
-
Unlabeled this compound
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl2, 10% glycerol, 1 mM DTT)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the binding buffer, a fixed concentration of [125I]-T3 (typically at or below its Kd for THR-β), and purified THR-β protein.
-
Competition: Add increasing concentrations of unlabeled this compound to the reaction tubes. For non-specific binding control, add a high concentration of unlabeled T3. For total binding, add vehicle (DMSO).
-
Incubation: Incubate the reactions at 4°C for 2-4 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a vacuum manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percent specific binding as a function of the this compound concentration and fit the data to a competition binding curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
V. Signaling Pathway
Caption: On-target signaling pathway of this compound.
References
Optimizing Resmetirom treatment duration for maximal therapeutic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resmetirom. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing treatment duration for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is an oral, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2][3] By selectively binding to and activating THR-β in the liver, it mimics the effects of thyroid hormone on lipid metabolism.[1][2] This activation leads to increased fatty acid breakdown and clearance of lipids in the liver, ultimately reducing hepatic fat (steatosis). The selectivity for THR-β over THR-alpha (THR-α) is a key feature, as it minimizes the risk of adverse effects on the heart and bone that can be associated with non-selective thyroid hormone receptor activation.
Q2: What is the recommended treatment duration to observe significant therapeutic effects of this compound in clinical settings?
A2: The pivotal MAESTRO-NASH Phase 3 clinical trial demonstrated significant efficacy of this compound after 52 weeks of treatment. At this time point, both 80 mg and 100 mg daily doses resulted in significant non-alcoholic steatohepatitis (NASH) resolution and improvement in liver fibrosis compared to placebo. The trial is ongoing to assess long-term clinical outcomes over 54 months.
Q3: Are there established in vitro models to study this compound's effect on NASH?
A3: Yes, various in vitro models can be used to study the effects of this compound. These typically involve inducing a NASH-like phenotype in liver cells. Common models include 2D monocultures of hepatocytes treated with free fatty acids (like oleic and palmitic acid) to induce steatosis. More complex 3D co-culture models incorporating hepatocytes and other liver cell types like hepatic stellate cells and Kupffer cells can better recapitulate the inflammatory and fibrotic aspects of NASH.
Q4: What are the primary endpoints to measure this compound's efficacy in a pre-clinical or clinical study?
A4: In clinical trials, the primary endpoints for this compound's efficacy have been histological improvements in the liver. Specifically, these are:
-
NASH Resolution: Defined as the absence of hepatocyte ballooning, minimal lobular inflammation, and no worsening of fibrosis.
-
Fibrosis Improvement: A reduction of at least one stage in the liver fibrosis score without worsening of the NAFLD Activity Score (NAS).
Key secondary endpoints often include changes in liver fat content measured by imaging techniques like MRI-PDFF and improvements in atherogenic lipid profiles.
Q5: What are common challenges encountered in NASH clinical trials with this compound?
A5: NASH clinical trials face several challenges, including high screen failure rates due to the specific histological requirements for patient inclusion. The need for liver biopsies for diagnosis and efficacy assessment can be a deterrent for patient recruitment and presents logistical hurdles. Ensuring consistent histological assessment across different sites and pathologists is another critical aspect to manage.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Experimental Results
-
Possible Cause: Inconsistent cell culture conditions or reagent quality.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell seeding density, passage number, and media composition.
-
Quality Control of Reagents: Use high-purity free fatty acids and other reagents. Prepare fresh solutions for each experiment to avoid degradation.
-
Optimize FFA Concentration and Incubation Time: The concentration and duration of free fatty acid treatment to induce steatosis may need to be optimized for your specific cell line.
-
Control for Vehicle Effects: Always include a vehicle control (e.g., BSA for fatty acids) to account for any non-specific effects.
-
Issue 2: Difficulty in Translating In Vitro Findings to In Vivo Models
-
Possible Cause: Oversimplification of the in vitro model, which may not fully recapitulate the complex pathophysiology of NASH.
-
Troubleshooting Steps:
-
Utilize Co-culture Systems: Incorporate hepatic stellate cells and Kupffer cells into your in vitro model to better simulate the inflammatory and fibrotic responses seen in vivo.
-
Consider 3D Spheroid or Organoid Models: These models provide a more physiologically relevant environment with improved cell-cell interactions.
-
Validate with Multiple Endpoints: Assess not only lipid accumulation but also markers of inflammation (e.g., cytokine expression) and fibrosis (e.g., collagen deposition).
-
Issue 3: Inconsistent Histological Scoring of Liver Biopsies
-
Possible Cause: Inter-observer variability among pathologists.
-
Troubleshooting Steps:
-
Centralized Reading: Employ a central, experienced pathologist or a panel of pathologists to review all biopsy samples.
-
Standardized Scoring System: Strictly adhere to a validated scoring system like the NAFLD Activity Score (NAS) and fibrosis staging.
-
Blinded Review: Ensure that pathologists are blinded to the treatment allocation to prevent bias.
-
Data Presentation
Table 1: Summary of MAESTRO-NASH Phase 3 Clinical Trial Efficacy Data (52 Weeks)
| Endpoint | Placebo | This compound 80 mg | This compound 100 mg |
| NASH Resolution with No Worsening of Fibrosis | 9.7% | 25.9% | 29.9% |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NAS | 14.2% | 24.2% | 25.9% |
| Change in LDL Cholesterol (at Week 24) | +0.1% | -13.6% | -16.3% |
Experimental Protocols
Protocol 1: In Vitro Induction of Steatosis in Hepatocytes
-
Cell Culture: Plate primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate culture medium.
-
Fatty Acid Solution Preparation: Prepare a stock solution of oleic acid and palmitic acid (e.g., in a 2:1 molar ratio) complexed to bovine serum albumin (BSA).
-
Induction of Steatosis: Once cells reach desired confluency, replace the culture medium with a medium containing the free fatty acid solution. A common starting concentration is 500 µM.
-
This compound Treatment: Concurrently with fatty acid treatment, add this compound at various concentrations (e.g., 0.1 µM to 10 µM) to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24-72 hours).
-
Endpoint Analysis:
-
Lipid Accumulation: Stain cells with Oil Red O or Nile Red and quantify lipid droplets using microscopy and image analysis software.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c), fatty acid oxidation (e.g., CPT1A), and inflammation (e.g., TNF-α, IL-6).
-
Protocol 2: Liver Biopsy Histological Assessment
-
Sample Collection and Processing: Obtain liver biopsy specimens and fix them in 10% neutral buffered formalin. Embed the tissue in paraffin and section it at 4-5 µm thickness.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of steatosis, inflammation, and hepatocyte ballooning.
-
Trichrome Stain (e.g., Masson's Trichrome): To visualize and stage collagen deposition (fibrosis).
-
-
Histological Scoring: A board-certified pathologist, blinded to treatment groups, should score the slides based on the NAFLD Activity Score (NAS) and the fibrosis stage.
-
NAS Components:
-
Steatosis (0-3)
-
Lobular inflammation (0-3)
-
Hepatocyte ballooning (0-2)
-
-
Fibrosis Stage (0-4):
-
F0: No fibrosis
-
F1: Perisinusoidal or periportal fibrosis
-
F2: Perisinusoidal and portal/periportal fibrosis
-
F3: Bridging fibrosis
-
F4: Cirrhosis
-
-
Mandatory Visualizations
Caption: this compound's signaling pathway in hepatocytes.
Caption: Experimental workflow for optimizing this compound treatment.
References
Troubleshooting inconsistent results in Resmetirom experiments
For researchers, scientists, and drug development professionals working with Resmetirom, this technical support center provides essential guidance on troubleshooting inconsistent experimental results and answers frequently asked questions. By offering detailed insights into the drug's mechanism, experimental protocols, and potential sources of variability, this resource aims to support the acquisition of robust and reproducible data in the study of non-alcoholic steatohepatitis (NASH).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in this compound's efficacy among our study subjects. What are the potential reasons for these inconsistent results?
A1: Inconsistent efficacy in this compound experiments can stem from a variety of factors related to patient heterogeneity, experimental conduct, and concomitant medications. Key areas to investigate include:
-
Patient-Related Factors:
-
Baseline Disease Severity: The stage of liver fibrosis and the level of necroinflammation at the start of the study can significantly influence the observed treatment effect. The MAESTRO-NASH trial, for instance, enrolled patients with specific fibrosis stages (F1B, F2, or F3) and a NAFLD Activity Score (NAS) of 4 or higher.[1] Patients with different baseline characteristics may respond differently.
-
Concomitant Medications: this compound is metabolized by the cytochrome P450 enzyme CYP2C8.[2][3] Co-administration with strong or moderate CYP2C8 inhibitors (e.g., gemfibrozil, clopidogrel) can increase this compound levels, potentially affecting both efficacy and safety.[2][4] Conversely, CYP2C8 inducers could decrease its concentration. Additionally, this compound can increase the exposure of certain statins (atorvastatin, pravastatin, rosuvastatin, simvastatin), which may necessitate dose adjustments.
-
Patient Comorbidities: The presence of other metabolic conditions such as type 2 diabetes and dyslipidemia is common in the NASH patient population. The management and severity of these comorbidities could influence the overall metabolic environment and, consequently, the response to this compound.
-
Lifestyle Factors: While clinical trials often provide dietary and exercise counseling, variations in patient adherence to these recommendations can contribute to differing results. A secondary analysis of the MAESTRO-NASH trial indicated that weight loss of 5% or more enhanced the efficacy of this compound.
-
-
Experimental Variability:
-
Site-to-Site Differences: In multi-center studies, variations in equipment, operator technique for imaging, and local laboratory procedures can introduce variability.
-
Endpoint Assessment: Both liver biopsy and non-invasive imaging have inherent variability. For instance, the interpretation of liver histology can have inter-reader variability, and MRI-PDFF measurements can be influenced by technical parameters.
-
Q2: Some subjects in our study are showing minimal to no reduction in liver fat as measured by MRI-PDFF. What defines a "responder" versus a "non-responder" and what might explain the lack of response?
A2: In the MAESTRO-NASH trial, a relative reduction of 30% or more in MRI-PDFF was a key indicator of response and was associated with a higher likelihood of achieving histological improvement. Patients who do not achieve this threshold may be considered to have a suboptimal response. Several factors could contribute to a lack of MRI-PDFF reduction:
-
Sub-optimal Drug Exposure: Inadequate absorption or rapid metabolism of this compound can lead to lower than expected drug levels. While not routinely measured in clinical practice, this was monitored in some clinical trial settings.
-
Individual Biological Differences: The underlying biological complexity of NASH means that not all patients will respond uniformly to a single therapeutic mechanism. The specific drivers of NASH in a "non-responder" may be less dependent on the pathways targeted by this compound.
-
Genetic Factors: While not yet fully elucidated for this compound, polymorphisms in the thyroid hormone receptor beta gene could theoretically influence drug binding and efficacy. Research in other areas has shown that such genetic variations can affect drug response.
-
Measurement Variability: As detailed in the troubleshooting guide below, technical factors in MRI-PDFF acquisition and analysis can lead to inaccurate measurements, potentially masking a true reduction in liver fat.
Q3: We are observing gastrointestinal side effects like diarrhea and nausea in some participants. Are these expected, and how should they be managed in a clinical trial setting?
A3: Yes, mild to moderate diarrhea and nausea are among the most commonly reported adverse events associated with this compound treatment, particularly at the beginning of therapy. In the MAESTRO-NASH trial, these events were more frequent in the this compound groups compared to placebo but were generally transient.
Management in a clinical trial setting should be guided by the study protocol, which typically includes:
-
Monitoring and Documentation: Careful monitoring and documentation of the onset, duration, and severity of these symptoms.
-
Supportive Care: Recommending supportive measures such as dietary modifications or over-the-counter remedies, as permitted by the protocol.
-
Dose Interruption/Reduction: The protocol may include provisions for temporary dose interruption or reduction if the side effects are persistent or severe.
Q4: Can you provide a summary of the expected quantitative changes in key biomarkers with this compound treatment?
A4: Based on data from clinical trials, the following tables summarize the expected changes in lipid profiles and liver enzymes with this compound treatment compared to placebo.
Table 1: Summary of Lipid Profile Changes with this compound
| Parameter | 80 mg this compound (Mean Change from Baseline) | 100 mg this compound (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
| LDL-Cholesterol | -13.6% | -16.3% | +0.1% |
| Apolipoprotein B | -15.6% | -18.0% | Not Reported |
| Triglycerides | -15.4% | -20.4% | Not Reported |
| Non-HDL-Cholesterol | Significant Reduction | Significant Reduction | No Significant Change |
| Lipoprotein(a) | Significant Reduction | Significant Reduction | No Significant Change |
Data from the MAESTRO-NASH trial at week 24.
Table 2: Summary of Liver Enzyme Changes with this compound
| Parameter | 80 mg this compound (Mean Difference from Placebo) | 100 mg this compound (Mean Difference from Placebo) |
| Alanine Aminotransferase (ALT) | Significant Reduction | Significant Reduction |
| Aspartate Aminotransferase (AST) | Significant Reduction | Significant Reduction |
| Gamma-Glutamyl Transferase (GGT) | Significant Reduction | Significant Reduction |
Qualitative summary based on reported significant reductions in clinical trials.
Troubleshooting Guides
Issue 1: Inconsistent MRI-PDFF Results
Problem: High variability or unexpected results in liver fat quantification using MRI-Proton Density Fat Fraction (PDFF).
Possible Causes and Troubleshooting Steps:
-
Inconsistent Acquisition Protocol:
-
Verify Protocol Adherence: Ensure all imaging sites are strictly adhering to the standardized MRI protocol specified for the study. This includes parameters like echo times, flip angle, and resolution.
-
Quality Control: Implement a central quality control process where a designated imaging core lab reviews a subset of scans from each site to ensure consistency.
-
-
Variability in Image Analysis:
-
Standardized ROI Placement: The placement of Regions of Interest (ROIs) for PDFF calculation can be a significant source of variability. Provide clear instructions and visual guides for standardized ROI placement, typically in multiple liver segments, avoiding major blood vessels and the liver edges.
-
Centralized Reading: Whenever possible, have all MRI-PDFF data analyzed by a central, blinded reading facility to eliminate inter-reader variability.
-
-
Patient-Related Factors:
-
Breathing Motion: Patient movement during the scan can lead to artifacts. Ensure patients are properly instructed on breath-holding techniques.
-
Iron Overload: Significant hepatic iron deposition can interfere with some MRI-PDFF techniques. If suspected, this should be noted and potentially quantified.
-
Experimental Workflow for Consistent MRI-PDFF Measurement
Caption: Standardized workflow for acquiring and analyzing MRI-PDFF data to minimize variability.
Issue 2: Variability in Histological Assessments
Problem: Inconsistent scoring of liver biopsies for NASH resolution and fibrosis staging.
Possible Causes and Troubleshooting Steps:
-
Biopsy Sample Quality:
-
Sample Size and Integrity: Insufficient biopsy length or fragmentation can lead to an unrepresentative sample and difficulty in accurate staging. The Royal College of Pathologists suggests a minimum length of 10 mm containing at least six portal tracts for adequacy.
-
Tissue Handling: Improper fixation or processing of the liver tissue can introduce artifacts that interfere with histological interpretation. Ensure all sites follow a standardized protocol for sample handling and fixation.
-
-
Inter-Reader Variability:
-
Centralized Reading: All biopsies should be read by a small group of experienced, central pathologists who are blinded to treatment allocation. This is the most critical step in reducing scoring variability.
-
Standardized Scoring System: Ensure all pathologists are using the same, well-defined scoring system (e.g., the NASH Clinical Research Network system) and have undergone calibration exercises to align their interpretations.
-
-
Sampling Error:
-
Heterogeneity of NASH: The distribution of steatosis, inflammation, and fibrosis can be heterogeneous throughout the liver. A single biopsy may not be representative of the entire organ. While difficult to completely eliminate, acknowledging this inherent limitation is important when interpreting results.
-
Logical Flow for Histological Analysis
References
Potential for Resmetirom-induced adverse effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Resmetirom in preclinical animal studies. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during in vivo experiments with this compound.
Q1: We are observing significant body weight reduction in our this compound-treated group compared to the vehicle control in our diet-induced NASH model. Is this an expected effect?
A1: The effect of this compound on body weight in animal models of non-alcoholic steatohepatitis (NASH) can be variable and appears to be dependent on the specific model and experimental conditions.
-
In some studies, such as those using the Amylin Liver NASH (AMLN) diet model, this compound treatment at doses of 3 mg/kg and 5 mg/kg has been associated with a decrease in body weight compared to the NASH control group.[1][2]
-
Conversely, other studies utilizing a high-fat, fructose, and cholesterol diet in C57Bl/6J mice have reported no significant influence of this compound on body weight at a dose of 3 mg/kg.[3] Similarly, in the Ldlr-/-.Leiden mouse model on a fast-food diet, this compound did not affect body weight.[4]
Troubleshooting Steps:
-
Verify Dosing Accuracy: Double-check all dose calculations and administration volumes to rule out dosing errors.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced caloric intake, which could be a secondary effect of the treatment.
-
Assess Animal Health: Conduct regular health monitoring, including observation for signs of distress, lethargy, or other adverse effects that might contribute to weight loss.
-
Consider the Model: The metabolic state of the specific animal model used can influence the response to this compound. The AMLN diet, for instance, induces a severe NASH phenotype, and the observed weight loss in this model could be linked to the drug's potent metabolic effects.
Q2: We are not observing a significant anti-fibrotic effect with this compound in our NASH mouse model. What are the potential reasons for this?
A2: The anti-fibrotic efficacy of this compound in animal models can be influenced by several factors, including the specific model, the duration of treatment, and the stage of fibrosis at the initiation of therapy.
-
Model-Specific Effects: In some models, such as the Gubra-Amylin NASH (GAN) diet-induced obese (DIO)-MASH model, this compound has been shown to reduce quantitative markers of fibrosis.[5] However, in the same model, other studies have reported that while this compound significantly reduces the NAFLD Activity Score (NAS), it may not significantly improve the fibrosis score.
-
Treatment Duration: The duration of this compound administration is a critical factor. Some studies suggest that a longer treatment period may be necessary to observe significant anti-fibrotic effects, particularly in models with established, advanced fibrosis.
-
Disease Severity: The stage of fibrosis at the start of treatment can impact the observed efficacy. Intervening at an earlier stage of fibrosis may yield more pronounced anti-fibrotic effects.
Troubleshooting Steps:
-
Confirm Fibrosis Stage: Ensure that the animal model has developed a consistent and appropriate level of fibrosis before initiating treatment. This can be confirmed through baseline liver biopsies or the use of non-invasive markers.
-
Extend Treatment Duration: If the initial treatment period is short (e.g., 4-8 weeks), consider extending the study to allow more time for fibrotic remodeling to occur.
-
Evaluate Histological Methods: Ensure that the histological staining and quantification methods (e.g., Sirius Red, Masson's trichrome) are performed and analyzed correctly and consistently across all groups.
-
Assess Target Engagement: If possible, measure biomarkers of this compound activity in the liver to confirm that the drug is engaging its target, the thyroid hormone receptor-β (THR-β).
Q3: We are observing elevated liver enzymes (ALT/AST) in the this compound-treated group in the first few weeks of the study. Is this a cause for concern?
A3: Transient and mild elevations in serum aminotransferases have been reported in clinical trials with this compound, typically occurring within the first four weeks of therapy and often resolving with continued treatment. While less documented in preclinical studies, a similar pattern could potentially occur. However, significant and sustained elevations in liver enzymes in animal studies should be investigated.
Troubleshooting Steps:
-
Monitor Enzyme Levels Over Time: Continue to monitor ALT and AST levels throughout the study. If the elevations are transient and resolve, it may be an adaptive response.
-
Histopathological Examination: At the end of the study, carefully examine liver histology for any signs of drug-induced liver injury (DILI), such as necrosis, apoptosis, or significant inflammation that is distinct from the NASH pathology in the control group. Some liver necrosis and inflammation have been noted in animal studies.
-
Dose-Response Assessment: If multiple doses are being tested, determine if the liver enzyme elevation is dose-dependent.
-
Rule Out Other Causes: Ensure that the observed hepatotoxicity is not due to other factors such as contamination of the diet or water, or underlying infections in the animal colony.
Quantitative Data from Animal Studies
The following tables summarize quantitative data on the adverse effects of this compound observed in various preclinical animal studies.
Table 1: Developmental and Reproductive Toxicology Studies of this compound
| Species | Study Type | Dose Level (Relative to Maximum Recommended Human Dose - MRHD) | Observed Effects | Citation(s) |
| Rabbit | Embryo-fetal Development | 3.5x MRHD | Adverse effects on fetal viability and weight, associated with maternal toxicity. | |
| Rabbit | Embryo-fetal Development | 2.8x MRHD | No adverse effects on embryo-fetal development. | |
| Rat | Embryo-fetal Development | 21x MRHD | No effects on embryo-fetal development. | |
| Rat | Pre- and Postnatal Development | 7.2x MRHD | No maternal or developmental toxicity. |
Table 2: Effects of this compound on Biochemical and Histological Parameters in NASH Mouse Models
| Animal Model | Treatment and Dose | Key Findings | Citation(s) |
| GAN DIO-NASH Mice | 3 mg/kg/day for 12 weeks | Biochemical: Significant reduction in plasma ALT and total cholesterol. Histological: Significant improvement in NAFLD Activity Score (NAS); inconsistent effects on fibrosis scores. | |
| AMLN Diet-Induced NASH Mice | 3 mg/kg/day and 5 mg/kg/day for 48 days | Physiological: Dose-dependent decrease in body weight and liver-to-body weight ratio. Histological: Dose-dependent improvement in liver fibrosis. | |
| Ldlr-/-.Leiden Mice on Fast-Food Diet | 3 mg/kg/day for 10 weeks | Physiological: No effect on body weight. Biochemical: Significant reduction in plasma cholesterol and triglycerides. Histological: Reduced number of animals progressing to stage 3 fibrosis. |
Experimental Protocols
This section provides an example of a detailed methodology for a key experiment cited in the literature.
Protocol: Induction and Treatment of NASH in the AMLN Diet Mouse Model
This protocol is a composite based on methodologies described in the cited literature.
1. Animal Model and Acclimation:
-
Species and Strain: Male C57BL/6J mice.
-
Age at Start: 6 weeks.
-
Acclimation: Acclimate mice for at least one week upon arrival with ad libitum access to standard chow and water.
2. NASH Induction:
-
Diet: Amylin Liver NASH (AMLN) diet (high in fat, fructose, and cholesterol).
-
Duration: Feed mice the AMLN diet for 25-34 weeks to induce a robust NASH phenotype with fibrosis.
-
Control Group: A control group should be fed a standard chow diet.
3. Treatment Phase:
-
Grouping: After the induction period, randomize the AMLN diet-fed mice into vehicle and this compound treatment groups. A baseline group may be sacrificed at this point to confirm the disease phenotype.
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer this compound or vehicle daily via oral gavage. Common doses used in this model are 3 mg/kg and 5 mg/kg.
-
Diet during Treatment: Continue to feed the mice the AMLN diet throughout the treatment period.
-
Duration: The treatment period is typically 8 weeks.
4. In-Life Monitoring:
-
Body Weight: Measure and record the body weight of each mouse at least twice a week.
-
Food Consumption: If required, measure daily food intake per cage.
-
Clinical Observations: Monitor the animals daily for any signs of adverse effects or distress.
5. Terminal Procedures and Sample Collection:
-
Fasting: Fast the mice for a defined period (e.g., 4-6 hours) before sacrifice.
-
Anesthesia and Euthanasia: Anesthetize the mice using an approved method (e.g., isoflurane inhalation) followed by euthanasia (e.g., cervical dislocation or cardiac puncture).
-
Blood Collection: Collect blood via cardiac puncture for serum isolation and subsequent biochemical analysis (e.g., ALT, AST, lipids).
-
Liver Excision and Weight: Carefully dissect the entire liver, blot it dry, and record its weight.
-
Tissue Preservation:
-
Take a small piece of a specific liver lobe and snap-freeze it in liquid nitrogen for molecular analyses (e.g., qPCR, Western blot). Store at -80°C.
-
Fix a separate piece of the liver in 10% neutral buffered formalin for 24-48 hours for histopathological processing.
-
6. Histopathological Analysis:
-
Processing: Process the formalin-fixed liver tissue, embed in paraffin, and cut sections (e.g., 4-5 µm).
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score).
-
Sirius Red or Masson's Trichrome: For the detection and quantification of collagen deposition (fibrosis).
-
-
Analysis: A trained pathologist, blinded to the treatment groups, should score the slides for NAS and fibrosis stage.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's anti-inflammatory and anti-fibrotic signaling pathway.
Caption: this compound's effect on bile acid metabolism and lipid absorption.
Caption: General experimental workflow for this compound studies in NASH models.
References
Strategies to improve the translational success of preclinical Resmetirom studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational success of preclinical studies involving Resmetirom.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally administered, small-molecule that is a selective agonist for the thyroid hormone receptor-beta (THR-β).[1] THR-β is the major form of the thyroid hormone receptor in the liver.[1] By selectively binding to and activating THR-β in hepatocytes, this compound stimulates genes involved in hepatic fatty acid oxidation and breakdown, while reducing lipogenesis (the production of fats).[2] This targeted action helps to decrease liver fat, reduce lipotoxicity, and improve the overall metabolic profile without causing detrimental effects associated with non-selective thyroid hormone receptor activation in tissues like the heart and bone.[3][4]
Q2: Which preclinical models are most relevant for studying this compound's efficacy?
The choice of preclinical model is critical for translational success. Diet-induced obese (DIO) mouse models of non-alcoholic steatohepatitis (NASH), such as the Gubra-Amylin NASH (GAN) model, have shown good clinical translatability for this compound's effects. Another commonly used model is the C57BL/6J mouse fed a high-fat, high-cholesterol, and cholic acid (HFCC) diet, often supplemented with cyclodextrin in the drinking water (HFCC+CDX), which rapidly develops NASH features. For in vitro studies, human hepatoma cell lines like HepG2 and normal mouse liver cell lines such as NCTC 1469 can be used to model oleic acid-induced lipid accumulation.
Q3: What are the expected outcomes of this compound treatment in preclinical NASH models?
In preclinical models, this compound has been shown to:
-
Reduce hepatomegaly (enlarged liver) and liver weight.
-
Decrease plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver injury.
-
Lower plasma and liver total cholesterol and triglycerides.
-
Improve the NAFLD Activity Score (NAS) by reducing steatosis, inflammation, and hepatocyte ballooning.
-
Reduce liver fibrosis.
-
Modulate the expression of genes involved in lipid metabolism, inflammation, and fibrosis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in animal model results | 1. Inconsistent diet composition or intake.2. Genetic drift in mouse strains.3. Differences in the gut microbiome.4. Subjective histological scoring. | 1. Ensure consistent diet formulation and monitor food consumption.2. Source animals from a reputable vendor and report the specific substrain.3. Co-house animals to normalize the microbiome.4. Utilize automated, objective histological scoring techniques where possible. |
| Lack of significant effect on liver fibrosis | 1. Insufficient treatment duration.2. The chosen animal model does not develop robust fibrosis.3. Dosage is too low. | 1. Extend the treatment period. Fibrosis is a slower process to reverse.2. Use a model known to develop significant fibrosis, such as the GAN DIO-NASH model with a longer induction period.3. Perform a dose-response study to determine the optimal effective dose. In mouse models, effective doses have ranged from 3 mg/kg to 5 mg/kg. |
| Inconsistent in vitro results | 1. Cell line variability or high passage number.2. Issues with oleic acid conjugation to BSA, leading to cytotoxicity.3. Suboptimal this compound concentration. | 1. Use low-passage cells and perform regular cell line authentication.2. Ensure proper conjugation of oleic acid to bovine serum albumin (BSA) to reduce free fatty acid toxicity.3. A concentration of 100 µM has been shown to be effective in reducing lipid accumulation in HepG2 and NCTC 1469 cells without significant cytotoxicity. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay. |
| Drug solubility and vehicle selection issues in vivo | 1. this compound precipitation in the vehicle.2. Inappropriate vehicle for the route of administration. | 1. While specific vehicle formulations for preclinical studies are not always published, common vehicles for oral administration of small molecules in NASH studies include 0.5% carboxymethylcellulose (CMC) in water or a solution of polyethylene glycol (PEG), and Tween 80 in water. Sonication may be required to achieve a uniform suspension.2. Ensure the chosen vehicle is non-toxic and appropriate for the intended route of administration (e.g., oral gavage). |
Data Presentation
Table 1: Summary of this compound's Effects in Preclinical In Vivo Models
| Model | Dose | Treatment Duration | Key Findings | Reference |
| GAN DIO-NASH Mouse | Not specified | 12 weeks | Reduced hepatomegaly, plasma ALT, and liver total cholesterol. Improved NAFLD Activity Score. | |
| HFCC+CDX Mouse | Not specified | 2 weeks | Reduced NAFLD Activity Score, inflammation, and fibrosis (% Sirius Red labeling). Lowered LDL-cholesterol and liver triglycerides. | |
| AMLN Diet-Induced NASH Mouse | 3 mg/kg and 5 mg/kg | 48 days | Reduced liver-to-body weight ratio. Decreased macrophage infiltration. Downregulated genes associated with liver fibrosis and inflammation. |
Table 2: Summary of this compound's Effects in Preclinical In Vitro Models
| Cell Line | Treatment | Concentration | Key Findings | Reference |
| HepG2 and NCTC 1469 | Oleic acid-induced lipid accumulation | 100 µM | Reduced intracellular lipid accumulation and triglyceride levels. | |
| hSKP-HPCs | MAFLD-inducing triggers (fatty acids, fructose, ethanol) + LPS | Not specified | Reduced lipid load, restored THRB expression and ATP levels. |
Experimental Protocols
In Vivo NASH Mouse Model Protocol (Adapted from HFCC+CDX model)
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet Induction:
-
Feed mice a diet containing 60% fat (high-fat), supplemented with cholesterol and cholic acid (HFCC).
-
Provide drinking water supplemented with cyclodextrin (CDX).
-
Continue this diet for a minimum of 3 weeks to induce NASH features.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% CMC).
-
Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 3-5 mg/kg).
-
Continue treatment for the planned duration (e.g., 2-12 weeks).
-
-
Endpoint Analysis:
-
Monitor body weight and food intake throughout the study.
-
At the end of the study, collect blood for biochemical analysis (ALT, AST, cholesterol, triglycerides).
-
Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histology. Snap-freeze the remaining tissue for gene expression or protein analysis.
-
Perform histological staining (H&E for NAFLD Activity Score, Sirius Red for fibrosis) and quantitative analysis.
-
In Vitro Lipid Accumulation Assay (Adapted from Oleic Acid-Induced Model)
-
Cell Culture:
-
Culture HepG2 or NCTC 1469 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
-
Lipid Loading:
-
Prepare a stock solution of oleic acid conjugated to BSA.
-
Treat cells with 1.2 mM oleic acid for 48 hours to induce lipid accumulation.
-
-
This compound Treatment:
-
Co-treat cells with oleic acid and various concentrations of this compound (e.g., 50, 100, 200 µM) for 48 hours. Include a vehicle control.
-
-
Analysis of Lipid Accumulation:
-
Oil Red O Staining:
-
Fix cells with 4% paraformaldehyde.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Elute the dye and quantify the absorbance to measure intracellular lipid content.
-
-
Triglyceride Assay:
-
Lyse the cells and measure intracellular triglyceride levels using a commercial ELISA kit.
-
-
Mandatory Visualizations
Caption: this compound's mechanism of action via THR-β activation.
Caption: Typical experimental workflow for in vivo this compound studies.
References
- 1. This compound: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of this compound in the treatment of patients with non-alcoholic steatohepatitis and liver fibrosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Resmetirom Technical Support Center: Addressing Dose-Response Variability
This technical support center provides researchers, scientists, and drug development professionals with detailed information to navigate the complexities of Resmetirom's dose-response relationships. The following guides and FAQs address common issues encountered during experimental and clinical research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is an oral, liver-directed, selective agonist for the thyroid hormone receptor-beta (THR-β).[1][2] THR-β is the predominant form of the thyroid hormone receptor in the liver.[3] By selectively binding to and activating THR-β, this compound mimics the effects of the endogenous thyroid hormone T3 in hepatocytes.[1][3] This activation modulates the transcription of genes involved in lipid metabolism, leading to several key effects:
-
Increased Fatty Acid Metabolism: It stimulates fatty acid degradation and β-oxidation in mitochondria.
-
Suppression of Lipogenesis: It downregulates genes like SREBP-1c, which are involved in the synthesis of triglycerides and cholesterol.
-
Reduced Liver Fat: The combined effect of increased fat breakdown and reduced fat synthesis leads to a significant decrease in intrahepatic triglycerides.
-
Lowered Atherogenic Lipids: It helps lower levels of low-density lipoprotein (LDL) cholesterol, triglycerides, and apolipoprotein B in the bloodstream.
The selectivity for THR-β over THR-alpha (THR-α), which is mainly expressed in the heart and bones, is crucial for minimizing off-target systemic side effects commonly associated with non-selective thyroid hormone therapies.
Q2: What is the established dose-response relationship for this compound in clinical settings?
A2: Clinical trials have primarily investigated 80 mg and 100 mg once-daily oral doses. A clear dose-response relationship has been observed, with the 100 mg dose generally showing greater efficacy than the 80 mg dose across several key endpoints. For example, at 52 weeks, MASH resolution was achieved in 29.9% of patients on 100 mg and 25.9% on 80 mg, compared to 9.7% for placebo. Similarly, a greater reduction in LDL cholesterol was seen with the 100 mg dose. The approved dosing is based on body weight to normalize exposure, with patients weighing less than 100 kg receiving 80 mg and those weighing 100 kg or more receiving 100 mg daily.
Q3: What are the primary factors that contribute to variability in patient response?
A3: Several factors can influence the dose-response relationship of this compound:
-
Body Weight: Body weight is a major determinant of drug exposure. Post-hoc analyses of the MAESTRO-NASH trial confirmed that patients with a higher body weight (>100 kg) or BMI (>35 kg/m ²) achieve a better histologic response with the 100 mg dose compared to the 80 mg dose. This finding underpins the weight-based dosing strategy.
-
Hepatic Impairment: this compound exposure is significantly increased in patients with hepatic impairment. Compared to individuals with normal liver function, the drug's AUC (area under the curve) is 2.7-fold higher in moderate impairment and 19-fold higher in severe impairment. Therefore, its use should be avoided in patients with decompensated cirrhosis.
-
Concomitant Medications: this compound is metabolized by the cytochrome P450 enzyme CYP2C8. Co-administration with drugs that inhibit this enzyme can increase this compound plasma concentrations and the risk of adverse events. Dose adjustments are necessary for moderate CYP2C8 inhibitors (e.g., clopidogrel), and use with strong inhibitors (e.g., gemfibrozil) is not recommended.
-
Drug Transporters: this compound also inhibits transporters like OATP1B1/3 and BCRP. This can increase the concentration of other drugs, such as certain statins (e.g., rosuvastatin, atorvastatin), necessitating a dose limit for the co-administered statin.
Q4: Do common genetic polymorphisms associated with MASH affect the response to this compound?
A4: No, current evidence suggests they do not. An analysis of the MAESTRO-NASH study genotyped patients for common MASH risk alleles, including PNPLA3, HSD17B13, and TM6SF2. While these genetic markers were prevalent in the study population and impacted baseline characteristics, their presence did not influence the treatment response to this compound. The percentage of patients achieving MASH resolution or fibrosis improvement was not impacted by these genetic risk markers.
Q5: How does this compound's metabolism influence its dose-response relationship?
A5: this compound's metabolism is a critical factor for maintaining a consistent therapeutic window and avoiding toxicity. It is primarily metabolized by CYP2C8 to a major, but significantly less potent, metabolite (MGL-3623). Any interference with this pathway can alter drug exposure and, consequently, the dose-response. This is why drug-drug interactions with CYP2C8 inhibitors are a key consideration. Moderate inhibitors require a dose reduction of this compound, while strong inhibitors should be avoided to prevent supra-therapeutic plasma levels and potential adverse reactions.
Section 2: Troubleshooting Guide
Problem: We are observing a weaker-than-expected reduction in hepatic fat (measured by MRI-PDFF) in our cohort.
Potential Causes & Solutions:
-
Incorrect Dosing: Verify that the weight-based dosing protocol (<100 kg: 80 mg; ≥100 kg: 100 mg) is being strictly followed. Under-dosing in heavier subjects is a likely cause of suboptimal response.
-
Drug Interactions: Screen subjects for concomitant use of medications that induce CYP2C8, which could accelerate this compound metabolism and reduce exposure. While inhibitor interactions are well-documented, inducers could theoretically lower efficacy.
-
Patient Adherence: In longer-term studies, non-adherence can significantly impact efficacy. Implement methods to monitor and encourage adherence.
-
Assay Variability: Ensure MRI-PDFF acquisition and analysis protocols are standardized and consistent across all time points and subjects to minimize measurement error.
Problem: There is high inter-subject variability in biomarker response (e.g., SHBG, lipids).
Potential Causes & Solutions:
-
Baseline Differences: Stratify analysis by baseline characteristics. Patients with higher baseline lipid levels or more severe disease activity may show a quantitatively larger response.
-
Pharmacokinetic Variability: Even with weight-based dosing, individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure. Consider collecting sparse PK samples to correlate plasma concentration with biomarker response.
-
Target Engagement: Sex Hormone Binding Globulin (SHBG) is a useful surrogate marker for hepatic target engagement. A robust increase in SHBG suggests the drug is active in the liver. If SHBG levels are not increasing as expected in certain subjects, it may point to issues with exposure or a unique biological characteristic.
-
Underlying Comorbidities: The presence and severity of conditions like type 2 diabetes can influence metabolic responses. Analyze data in subgroups based on key comorbidities.
Problem: We are observing a higher-than-expected rate of gastrointestinal side effects (diarrhea, nausea).
Potential Causes & Solutions:
-
Initial Treatment Phase: Diarrhea and nausea are the most common adverse events and typically occur at the beginning of treatment. These effects are often transient. Reassure subjects that this is a known effect that may subside.
-
Dose Timing: this compound can be taken with or without food. While food does not have a clinically important effect on its pharmacokinetics, some subjects may experience better gastrointestinal tolerance if the dose is taken with a meal.
-
Concomitant Medications: Rule out other medications or dietary factors that could be contributing to gastrointestinal distress.
-
Severity Assessment: If symptoms are severe or persistent, a temporary dose interruption or reduction should be considered as per clinical protocol to ensure subject safety. In clinical trials, these events were generally mild to moderate.
Section 3: Data Summary Tables
Table 1: Dose-Dependent Efficacy of this compound (52-Week MAESTRO-NASH Trial)
| Endpoint | Placebo (n=321) | This compound 80 mg (n=322) | This compound 100 mg (n=323) |
|---|---|---|---|
| MASH Resolution (No Worsening of Fibrosis) | 9.7% | 25.9% | 29.9% |
| Fibrosis Improvement (≥1 Stage, No Worsening of NAS) | 14.2% | 24.2% | 25.9% |
| LDL-C Reduction (at 24 Weeks) | +0.1% | -13.6% | -16.3% |
Data sourced from pivotal phase 3 trial results.
Table 2: Factors Influencing this compound Exposure and Dose
| Factor | Impact on this compound | Recommendation |
|---|---|---|
| Body Weight | Lower exposure in higher weight | Dose 80 mg for <100 kg; 100 mg for ≥100 kg. |
| Hepatic Impairment | AUC ↑ 2.7x (Moderate), ↑ 19x (Severe) | Avoid use in decompensated (moderate to severe) cirrhosis. |
| Renal Impairment | No significant effect (Mild-Moderate) | No dose adjustment needed. Not studied in severe impairment. |
| Strong CYP2C8 Inhibitors | Increases this compound concentration | Co-administration is not recommended. |
| Moderate CYP2C8 Inhibitors | Increases this compound concentration | Reduce dose: 60 mg (<100 kg) or 80 mg (≥100 kg). |
| Statins (OATP1B1/3 Substrates) | this compound increases statin concentration | Limit daily dose of rosuvastatin, simvastatin, atorvastatin, pravastatin. |
Table 3: Common Adverse Events with this compound (≥5% and > Placebo)
| Adverse Event | Placebo | This compound (80 mg or 100 mg) |
|---|---|---|
| Diarrhea | 11.5% | 17% - 24% |
| Nausea | 11.5% | 13% - 18% |
| Pruritus | 5% | 6% - 15% |
| Vomiting | 3% | 5% - 9% |
| Constipation | 4% | 5% - 8% |
| Abdominal Pain | 5% | 6% - 15% |
| Dizziness | 3% | 5% - 6% |
Data compiled from multiple sources reporting on clinical trial safety.
Section 4: Key Experimental Protocols
Protocol 1: Non-invasive Assessment of Hepatic Fat using MRI-PDFF
Objective: To quantitatively measure the change in hepatic steatosis in response to this compound treatment.
Methodology:
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan to minimize metabolic variability.
-
Image Acquisition:
-
Perform MRI on a 1.5T or 3.0T scanner using a validated quantitative chemical-shift-encoded MRI technique to acquire proton density fat fraction (PDFF) maps.
-
Acquire images during a single breath-hold to reduce motion artifacts.
-
The imaging volume should cover the entire liver.
-
-
Image Analysis:
-
Use FDA-cleared software to process the acquired image data and generate PDFF maps.
-
Place multiple regions of interest (ROIs) in the right and left lobes of the liver, avoiding major blood vessels, biliary ducts, and image artifacts.
-
Calculate the mean PDFF across all ROIs to determine the average liver fat fraction for the subject.
-
-
Data Reporting: Report both the absolute change (e.g., 15% to 10%) and the relative change (e.g., -33%) in PDFF from baseline to follow-up time points (e.g., Week 12, Week 52). A relative reduction of ≥30% is considered a significant response.
Protocol 2: Assessment of Target Engagement via SHBG Measurement
Objective: To use Sex Hormone Binding Globulin (SHBG) as a pharmacodynamic biomarker to confirm hepatic target engagement by this compound.
Methodology:
-
Sample Collection: Collect serum samples at baseline and at specified time points after initiating treatment (e.g., Week 4, Week 12). Samples should be collected after an overnight fast.
-
Sample Processing: Process blood samples to separate serum according to standard laboratory procedures. Store serum at -80°C until analysis.
-
SHBG Quantification:
-
Analyze SHBG concentrations using a validated immunoassay (e.g., ELISA, chemiluminescent immunoassay).
-
Ensure the assay has appropriate sensitivity, precision, and accuracy for the expected range of SHBG levels.
-
-
Data Analysis:
-
Calculate the percent change in SHBG concentration from baseline for each subject.
-
A significant increase in SHBG is indicative of hepatic THR-β activation by this compound. This data can be correlated with efficacy endpoints (e.g., MRI-PDFF reduction) to investigate response variability.
-
References
Resmetirom Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of resmetirom in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: this compound in its solid, crystalline form is chemically stable at room temperature (20-25°C or 68-77°F) under normal lighting conditions[1]. For long-term storage of the solid compound, -20°C is also recommended. Solutions of this compound should be stored in tightly sealed containers, protected from light, and kept at recommended temperatures to minimize degradation. As this compound is moderately hygroscopic, it is important to protect it from moisture[1].
Q2: How does pH affect the stability and solubility of this compound in aqueous solutions?
A2: The pH of the solution significantly impacts this compound's solubility and stability. It exhibits higher solubility in alkaline conditions (pH > 7) and is less soluble in acidic environments (pH < 6)[1]. Pharmacologically, it is considered stable in aqueous solutions within a pH range of 5-7[1]. When preparing solutions, it is crucial to consider the intended pH of the experiment to ensure both solubility and stability.
Q3: What are the known degradation pathways for this compound?
A3: Forced degradation studies, which subject the drug to extreme conditions, have been conducted to understand its degradation pathways[2]. These studies indicate that this compound can degrade under acidic, basic, oxidative, thermal, and photolytic stress conditions. The degradation can result in the formation of various impurities and degradation products, which may arise from both the synthesis process and storage. Specific degradation products, such as "this compound Impurity 22," have been identified and are monitored during quality control.
Q4: What analytical methods are recommended for assessing the stability of this compound and detecting its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and quantifying this compound and its impurities or degradation products. When coupled with Mass Spectrometry (LC-MS), it allows for the precise identification of these compounds by confirming their exact mass and analyzing their fragmentation patterns. A validated stability-indicating HPLC method is crucial for accurate assessment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to improper storage or experimental conditions. | 1. Verify the pH and temperature of your solution. 2. Ensure solutions are protected from light. 3. Prepare fresh solutions and re-analyze. 4. If the issue persists, consider performing a forced degradation study to identify potential degradation products under your specific experimental conditions. |
| Low recovery of this compound in assays | Precipitation of this compound due to low solubility at the solution's pH. Degradation of the compound. | 1. Check the pH of your solution; this compound is more soluble in alkaline conditions (pH > 7). 2. Consider using a co-solvent if appropriate for your experiment. 3. Review storage conditions to ensure they align with stability recommendations. |
| Variability in experimental results | Inconsistent solution preparation or storage. Instability of this compound under the experimental conditions. | 1. Standardize your protocol for solution preparation, including solvent, pH, and concentration. 2. Evaluate the stability of this compound under your specific experimental conditions by analyzing samples at different time points. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | pH (for aqueous) |
| Water | 0.05 mg/mL | 5 |
| Water | 0.1 mg/mL | 7 |
| Water | 0.2 mg/mL | 9 |
| Water | 0.44 mg/mL | 7.04 |
| Ethanol | 10 mg/mL | N/A |
| Acetone | 20 mg/mL | N/A |
| Methanol | 5 mg/mL | N/A |
| DMSO | 50 mg/mL | N/A |
| Plasma/Serum | 0.05 mg/mL | N/A |
| Saline | 0.1 mg/mL | N/A |
| Data compiled from. |
Table 2: General Stability Profile of this compound
| Condition | Stability | Notes |
| Temperature | Stable at room temperature (20-25°C). | Begins to break down at temperatures above 250°C. |
| pH | Stable in aqueous solutions with a pH of 5-7. | More soluble and stable in alkaline conditions (pH > 7). |
| Light | Stable under normal lighting conditions. | Store protected from light to prevent potential photodegradation. |
| Physical Form | Stable in its crystalline solid form. | Moderately hygroscopic; can absorb moisture from the air. |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines. Researchers should adapt this protocol to their specific laboratory conditions and analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Expose the solid drug substance and the stock solution to elevated temperatures (e.g., 80°C) for a defined period (e.g., 48 hours).
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
3. Sample Analysis:
-
At predetermined time points, withdraw aliquots from each stress condition.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Use LC-MS to identify and characterize the degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound in each condition.
-
Identify and quantify the major degradation products.
-
Determine the degradation pathway based on the identified products.
Visualizations
Caption: this compound's mechanism of action in hepatocytes.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Managing Gastrointestinal Side Effects of Resmetirom in Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing gastrointestinal (GI) side effects associated with Resmetirom in a clinical trial setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound in clinical trials?
A1: The most frequently reported gastrointestinal side effects in clinical trials with this compound are diarrhea and nausea.[1][2] These events are typically mild to moderate in severity and tend to occur early in the treatment course.[1][3]
Q2: How frequent are diarrhea and nausea in patients treated with this compound compared to placebo?
A2: In the pivotal MAESTRO-NASH Phase 3 trial, both diarrhea and nausea were more frequent in the this compound groups than in the placebo group.[4] The incidence of these adverse events is summarized in the table below.
Q3: Are the gastrointestinal side effects of this compound typically self-limiting?
A3: Yes, clinical trial data indicates that diarrhea and nausea associated with this compound are generally self-limited.
Q4: Can severe gastrointestinal side effects occur with this compound?
A4: While the majority of GI side effects are mild to moderate, the incidence of serious adverse events in the MAESTRO-NASH trial was similar across the this compound and placebo groups.
Troubleshooting Guides
Managing Diarrhea
Issue: A trial participant reports the onset of diarrhea after initiating this compound.
Solution: A stepwise approach is recommended for the management of this compound-induced diarrhea. This involves patient education, dietary modification, and, if necessary, pharmacological intervention. The following workflow can be adapted for clinical trial protocols.
Experimental Protocol: Management of this compound-Induced Diarrhea
-
Assessment:
-
Characterize the diarrhea: frequency, consistency (e.g., using the Bristol Stool Chart), and volume of stools.
-
Assess for signs and symptoms of dehydration (e.g., thirst, dry mouth, decreased urine output, dizziness).
-
Evaluate for concomitant symptoms such as fever, abdominal pain, or vomiting.
-
Review concomitant medications for other potential causes of diarrhea.
-
-
Management Strategy:
-
Grade 1 (Mild):
-
Dietary Modification: Advise the participant to follow a BRAT diet (bananas, rice, applesauce, toast) and increase fluid intake to prevent dehydration. Recommend avoiding greasy, spicy, and high-fiber foods.
-
Hydration: Encourage the intake of clear fluids, such as water, broth, and electrolyte-rich beverages.
-
-
Grade 2 (Moderate):
-
Continue dietary modifications and ensure adequate hydration.
-
Pharmacological Intervention: Initiate treatment with an anti-diarrheal agent such as loperamide. A typical starting dose is 4 mg, followed by 2 mg after each unformed stool, not to exceed a total daily dose as specified in the trial protocol (commonly 16 mg/day).
-
-
Grade 3 (Severe):
-
Discontinue this compound temporarily, as per protocol guidelines.
-
Intensify anti-diarrheal therapy. If loperamide is ineffective, consider second-line agents like octreotide, as per the investigational plan and after consultation with the medical monitor.
-
Intravenous fluid and electrolyte replacement may be necessary.
-
Consider hospitalization for close monitoring.
-
-
Grade 4 (Life-threatening):
-
Immediate hospitalization is required for aggressive intravenous fluid and electrolyte management and supportive care.
-
Permanently discontinue this compound as per protocol.
-
-
Workflow for Managing Diarrhea
Caption: Workflow for the management of this compound-induced diarrhea.
Managing Nausea
Issue: A trial participant reports experiencing nausea after starting this compound.
Solution: The management of nausea should also follow a stepwise approach, beginning with dietary advice and escalating to pharmacological intervention if symptoms persist or worsen.
Experimental Protocol: Management of this compound-Induced Nausea
-
Assessment:
-
Determine the frequency, duration, and severity of nausea (e.g., using a visual analog scale).
-
Assess the relationship of nausea to food intake and this compound administration.
-
Note any accompanying symptoms, such as vomiting or dizziness.
-
-
Management Strategy:
-
Grade 1 (Mild):
-
Dietary Modification: Advise the participant to eat small, frequent meals and avoid foods that are greasy, spicy, or have strong odors. Suggest consuming bland foods and sipping clear fluids throughout the day.
-
Dosing with Food: If not already doing so, recommend taking this compound with a meal.
-
-
Grade 2 (Moderate):
-
Continue dietary modifications.
-
Pharmacological Intervention: Consider prophylactic use of an antiemetic agent prior to this compound administration. Options may include 5-HT3 receptor antagonists (e.g., ondansetron) or dopamine receptor antagonists (e.g., prochlorperazine), as permitted by the clinical trial protocol.
-
-
Grade 3 (Severe):
-
Temporarily discontinue this compound as per protocol.
-
Administer scheduled antiemetic therapy. A combination of antiemetics with different mechanisms of action may be considered.
-
Monitor for dehydration if vomiting is present and provide fluid replacement as needed.
-
-
Grade 4 (Life-threatening):
-
Immediate hospitalization for supportive care and management of complications.
-
Permanently discontinue this compound as per protocol.
-
-
Logical Relationship for Nausea Management
Caption: Logical steps for managing this compound-induced nausea.
Data Presentation
Table 1: Incidence of Common Gastrointestinal Adverse Events in the MAESTRO-NASH Trial
| Adverse Event | This compound 80 mg | This compound 100 mg | Placebo |
| Diarrhea | More Frequent | More Frequent | Less Frequent |
| Nausea | More Frequent | More Frequent | Less Frequent |
Specific percentages for the incidence of diarrhea and nausea were reported to be more frequent with this compound than with placebo, though the exact figures from the primary publication are not detailed here. The events were generally mild to moderate.
Table 2: Summary of Management Strategies for Gastrointestinal Side Effects
| Side Effect | Grade | Initial Management | Escalation of Care |
| Diarrhea | Mild (Grade 1) | Dietary modification (BRAT diet), increased fluid intake. | - |
| Moderate (Grade 2) | Continue dietary modification, initiate loperamide. | - | |
| Severe (Grade 3) | Temporary discontinuation of this compound, intensified anti-diarrheal therapy (e.g., octreotide), consider IV fluids. | Hospitalization if necessary. | |
| Life-threatening (Grade 4) | Permanent discontinuation of this compound, hospitalization, IV fluids. | - | |
| Nausea | Mild (Grade 1) | Dietary modification (small, frequent, bland meals), take this compound with food. | - |
| Moderate (Grade 2) | Continue dietary modification, consider prophylactic antiemetics (e.g., ondansetron). | - | |
| Severe (Grade 3) | Temporary discontinuation of this compound, scheduled antiemetics. | Monitor for dehydration. | |
| Life-threatening (Grade 4) | Permanent discontinuation of this compound, hospitalization, supportive care. | - |
References
Validation & Comparative
The Dawn of a New Era in NASH Treatment: A Comparative Analysis of Resmetirom and Other THR-beta Agonists
For researchers, scientists, and drug development professionals, the landscape of nonalcoholic steatohepatitis (NASH) treatment is undergoing a seismic shift. The recent approval of Resmetirom (Rezdiffra™), a first-in-class thyroid hormone receptor-beta (THR-beta) selective agonist, has ignited a beacon of hope for millions suffering from this progressive liver disease. This guide provides an in-depth comparative analysis of the efficacy of this compound against other emerging THR-beta agonists, supported by experimental data and detailed methodologies to inform ongoing research and development in this critical therapeutic area.
At the forefront of this new therapeutic class, this compound and other investigational agents like VK2809 are demonstrating significant promise in addressing the core pathologies of NASH: steatosis, inflammation, and fibrosis. Their liver-directed mechanism of action offers a targeted approach to reversing the metabolic dysregulation that drives disease progression.
Mechanism of Action: A Targeted Approach
Thyroid hormone is crucial for regulating metabolism in the liver. In NASH, there is a state of relative intra-hepatic hypothyroidism. THR-beta agonists are designed to selectively activate the THR-beta receptor, which is predominantly expressed in the liver, while avoiding the THR-alpha receptor, which is more abundant in the heart and bone.[1][2] This selective activation stimulates fatty acid metabolism and reduces liver fat, inflammation, and potentially fibrosis, without causing the adverse effects associated with non-selective thyroid hormone activation.[2][3][4]
Below is a diagram illustrating the signaling pathway of THR-beta agonists in hepatocytes.
Comparative Efficacy: this compound vs. VK2809
Direct head-to-head clinical trials are the gold standard for comparing the efficacy of different drugs. While such trials for this compound and other THR-beta agonists are not yet available, a comparative analysis of their respective clinical trial data provides valuable insights. The pivotal Phase 3 MAESTRO-NASH trial for this compound and the Phase 2b VOYAGE trial for VK2809 are the most comprehensive datasets available.
Histological Endpoints: NASH Resolution and Fibrosis Improvement
The primary goals of NASH treatment are the resolution of steatohepatitis and the improvement or prevention of liver fibrosis. Both this compound and VK2809 have demonstrated significant effects on these key histological endpoints.
Table 1: Comparative Histological Efficacy
| Endpoint | This compound (MAESTRO-NASH, 52 weeks) | VK2809 (VOYAGE, 52 weeks) | Placebo (MAESTRO-NASH) | Placebo (VOYAGE) |
| NASH Resolution with no worsening of fibrosis | 25.9% (80mg), 29.9% (100mg) | 63% - 75% (all doses) | 9.7% | 29% |
| Fibrosis Improvement by ≥1 stage with no worsening of NASH | 24.2% (80mg), 25.9% (100mg) | 44% - 57% (highest two doses) | 14.2% | 34% |
| NASH Resolution AND Fibrosis Improvement by ≥1 stage | 14.2% (80mg), 16% (100mg) | 40% - 50% (all doses) | 4.9% | 20% |
Note: Data are from separate clinical trials and not from a head-to-head study. Cross-trial comparisons should be interpreted with caution due to potential differences in study populations and methodologies.
Liver Fat Reduction: A Key Surrogate Marker
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive method to quantify liver fat content and is a key surrogate endpoint in NASH clinical trials. Both drugs have shown robust and rapid reductions in liver fat.
Table 2: Comparative Liver Fat Reduction (MRI-PDFF)
| Endpoint | This compound (Phase 2, 12 weeks) | VK2809 (VOYAGE, 12 weeks) |
| Median % change in liver fat | -36.3% (80mg) | -37.5% (1mg) to -55.1% (10mg) |
| Mean % change in liver fat | Not Reported | -16.6% (1mg) to -51.7% (10mg) |
| ≥30% reduction in liver fat (% of patients) | 60.3% (80mg) | 52.9% (1mg) to 84.9% (10mg) |
Experimental Protocols: A Look Inside the Trials
The methodologies employed in the MAESTRO-NASH and VOYAGE trials are crucial for understanding and interpreting the efficacy data.
MAESTRO-NASH (this compound)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral this compound 80 mg, 100 mg, or placebo.
-
Primary Endpoints (at 52 weeks):
-
NASH resolution (defined as a ballooning score of 0, lobular inflammation score of 0 or 1, and a reduction in the NAFLD Activity Score [NAS] by ≥2 points) with no worsening of fibrosis.
-
Improvement in fibrosis by at least one stage with no worsening of the NAS.
-
-
Assessment: Liver biopsies were performed at baseline and at week 52.
VOYAGE (VK2809)
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with biopsy-confirmed NASH and fibrosis.
-
Intervention: Patients received various doses of oral VK2809 or placebo.
-
Primary Endpoint (at 12 weeks): Change in liver fat content from baseline as measured by MRI-PDFF.
-
Secondary Endpoints (at 52 weeks): Histologic changes including NASH resolution and fibrosis improvement assessed by liver biopsy.
The following diagram illustrates the typical workflow of a NASH clinical trial.
Safety and Tolerability
Both this compound and VK2809 have demonstrated encouraging safety and tolerability profiles in their respective trials. The most common adverse events reported for this compound were mild to moderate diarrhea and nausea. For VK2809, the rates of gastrointestinal side effects were similar to placebo, with the majority of treatment-emergent adverse events being mild or moderate.
Future Directions
The approval of this compound marks a pivotal moment in the management of NASH. The promising data from other THR-beta agonists like VK2809 suggest a new class of effective therapies is on the horizon. Future research will likely focus on:
-
Long-term outcomes: Ongoing studies will provide more data on the long-term safety and efficacy of these agents, including their impact on liver-related clinical outcomes.
-
Combination therapies: Exploring the potential of THR-beta agonists in combination with other therapeutic classes, such as GLP-1 receptor agonists, may lead to even greater efficacy.
-
Head-to-head trials: Direct comparative studies will be essential to definitively establish the relative efficacy and safety of different THR-beta agonists.
The development of effective and safe treatments for NASH is a global health priority. The data presented here underscore the significant progress being made with THR-beta agonists, heralding a new and hopeful chapter for patients and the scientific community alike.
References
Resmetirom vs. FGF21 Analogs: A Comparative Guide for the Treatment of Metabolic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is rapidly evolving. Among the frontrunners are two distinct classes of molecules: Resmetirom, a selective thyroid hormone receptor-beta (THR-β) agonist, and Fibroblast Growth Factor 21 (FGF21) analogs. This guide provides a comprehensive comparison of these two approaches, summarizing key experimental data, outlining clinical trial methodologies, and illustrating their mechanisms of action.
At a Glance: Key Differences
| Feature | This compound | FGF21 Analogs |
| Target | Thyroid Hormone Receptor-β (THR-β) | Fibroblast Growth Factor Receptor 1c/β-Klotho complex |
| Administration | Oral | Subcutaneous injection |
| Primary Mechanism | Increases hepatic fat metabolism and reduces lipotoxicity | Pleiotropic effects on glucose and lipid metabolism, insulin sensitivity, and inflammation |
| Key Clinical Trial(s) | MAESTRO-NASH | ENLIVEN (Pegozafermin), HARMONY (Efruxifermin) |
| Regulatory Status | FDA-approved for MASH with moderate to advanced fibrosis | In late-stage clinical development |
Mechanism of Action
This compound: A Liver-Directed THR-β Agonist
This compound is a small molecule that selectively agonizes the thyroid hormone receptor-beta (THR-β), which is predominantly expressed in the liver.[1] In MASH, hepatic THR-β signaling is impaired, contributing to increased lipid accumulation and mitochondrial dysfunction.[2] this compound aims to restore this signaling pathway.[1]
By activating THR-β, this compound stimulates the transcription of genes involved in fatty acid oxidation (e.g., CPT1) and suppresses genes responsible for lipogenesis (e.g., SREBP-1c).[1][3] This dual action leads to a reduction in intrahepatic triglycerides, alleviates lipotoxicity, and consequently, reduces the inflammation and fibrosis characteristic of MASH. Its selectivity for THR-β over THR-α is a key feature, minimizing potential off-target effects on the heart and bone that are associated with non-selective thyroid hormone activation.
FGF21 Analogs: Pleiotropic Metabolic Regulators
Fibroblast Growth Factor 21 (FGF21) is an endogenous hormone with broad effects on energy, glucose, and lipid metabolism. FGF21 analogs are engineered versions of this hormone with improved pharmacokinetic properties, allowing for less frequent dosing. These analogs act by binding to the FGF receptor 1c (FGFR1c) in complex with its co-receptor β-Klotho, which is expressed in various tissues, including adipose tissue and the central nervous system.
The therapeutic effects of FGF21 analogs in MASH are multifaceted. They enhance insulin sensitivity, increase glucose uptake in adipose tissue, and reduce de novo lipogenesis in the liver. Recent research also suggests that FGF21 can act on the central nervous system to increase sympathetic nerve activity to the liver, further suppressing lipogenesis. This combination of direct and indirect actions contributes to a reduction in hepatic steatosis, inflammation, and fibrosis.
Clinical Trial Data Comparison
The following tables summarize the key efficacy and safety data from pivotal clinical trials for this compound and two leading FGF21 analogs, Pegozafermin and Efruxifermin.
Efficacy Data
| Endpoint | This compound (MAESTRO-NASH) | Pegozafermin (ENLIVEN) | Efruxifermin (HARMONY) |
| MASH Resolution (no worsening of fibrosis) | 25.9% (80mg), 29.9% (100mg) vs. 9.7% (placebo) | 23% (30mg weekly), 26% (44mg every 2 weeks) vs. 2% (placebo) | 76% (50mg), 47% (28mg) vs. 15% (placebo) |
| Fibrosis Improvement by ≥1 stage (no worsening of MASH) | 24.2% (80mg), 25.9% (100mg) vs. 14.2% (placebo) | 26% (30mg weekly), 27% (44mg every 2 weeks) vs. 7% (placebo) | 41% (50mg), 39% (28mg) vs. 20% (placebo) |
| LDL-C Reduction | Significant reduction | Data not prominently reported | Data not prominently reported |
| Liver Fat Reduction (MRI-PDFF) | Significant reduction | Significant reduction | Significant reduction |
Safety and Tolerability
| Adverse Events | This compound (MAESTRO-NASH) | Pegozafermin (ENLIVEN) | Efruxifermin (HARMONY) |
| Most Common | Diarrhea, Nausea | Nausea, Diarrhea | Nausea, Diarrhea, Vomiting |
| Discontinuation due to Adverse Events | ~7% in the 100mg group | 6% (30mg weekly), 2% (44mg every 2 weeks) | 2 in the 28mg group, 3 in the 50mg group |
| Serious Adverse Events | No significant difference from placebo | 2% in the 44mg every 2 weeks group | 4 patients in the 50mg group (1 drug-related) |
Experimental Protocols
This compound: MAESTRO-NASH (NCT03900429)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with biopsy-confirmed MASH and fibrosis stage F1B, F2, or F3.
-
Intervention: Patients were randomized 1:1:1 to receive once-daily oral this compound 80 mg, 100 mg, or placebo.
-
Primary Endpoints (at 52 weeks):
-
MASH resolution (defined as a ballooning score of 0, lobular inflammation score of 0 or 1, and a reduction in NAFLD Activity Score by ≥2 points) with no worsening of fibrosis.
-
Improvement in fibrosis by at least one stage with no worsening of the NAFLD Activity Score.
-
-
Key Assessments: Liver biopsies at screening and week 52. Non-invasive tests (e.g., MRI-PDFF, liver enzymes) were also performed.
FGF21 Analogs: ENLIVEN (Pegozafermin - NCT04929483) and HARMONY (Efruxifermin - NCT04767529)
-
Study Design: Both were Phase 2b, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults with biopsy-confirmed MASH and fibrosis stage F2 or F3.
-
Interventions:
-
ENLIVEN: Patients were randomized to receive subcutaneous pegozafermin at 15 mg weekly, 30 mg weekly, 44 mg every two weeks, or placebo.
-
HARMONY: Patients were randomized to receive once-weekly subcutaneous efruxifermin at 28 mg, 50 mg, or placebo.
-
-
Primary Endpoints (at 24 weeks):
-
ENLIVEN: Co-primary endpoints were fibrosis improvement by ≥1 stage with no worsening of MASH, and MASH resolution with no worsening of fibrosis.
-
HARMONY: The primary endpoint was the proportion of subjects who achieved at least a one-stage improvement in fibrosis without worsening of MASH.
-
-
Key Assessments: Liver biopsies at baseline and at the end of the primary treatment period (24 weeks).
References
Resmetirom for NASH Resolution: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), is a progressive liver disease with a significant unmet medical need. The recent approval of Resmetirom (Rezdiffra™) marks a pivotal moment in the therapeutic landscape for NASH. This guide provides a meta-analysis of this compound's clinical trial data, objectively comparing its performance against other notable investigational therapies for NASH resolution. All quantitative data is supported by detailed experimental protocols to aid in the critical evaluation of these agents.
Comparative Efficacy for NASH Resolution and Fibrosis Improvement
The following tables summarize the primary efficacy endpoints from pivotal clinical trials of this compound and its comparators. Direct comparison between trials should be approached with caution due to differences in study populations, endpoint definitions, and trial durations.
Table 1: Efficacy in NASH Resolution (Without Worsening of Fibrosis)
| Drug (Trial) | Dosage | Patient Population | Trial Duration | NASH Resolution Rate | Placebo Rate |
| This compound (MAESTRO-NASH) | 80 mg | Biopsy-confirmed NASH with F2-F3 fibrosis | 52 weeks | 25.9% | 9.7% |
| 100 mg | 29.9% | ||||
| Obeticholic Acid (REGENERATE) | 25 mg | Biopsy-confirmed NASH with F2-F3 fibrosis | 18 months | 6.5% | 3.5% |
| Lanifibranor (NATIVE) | 800 mg | Biopsy-confirmed active NASH | 24 weeks | 39% | 22% |
| 1200 mg | 49% | ||||
| Semaglutide (Phase 2) | 0.4 mg (daily) | Biopsy-confirmed NASH with F2-F3 fibrosis | 72 weeks | 59% | 17% |
| Tirzepatide (SYNERGY-NASH) | 5 mg | Biopsy-confirmed NASH with F2-F3 fibrosis | 52 weeks | 44% | 10% |
| 10 mg | 56% | ||||
| 15 mg | 62% |
Table 2: Efficacy in Fibrosis Improvement (by at least one stage without worsening of NASH)
| Drug (Trial) | Dosage | Patient Population | Trial Duration | Fibrosis Improvement Rate | Placebo Rate |
| This compound (MAESTRO-NASH) | 80 mg | Biopsy-confirmed NASH with F2-F3 fibrosis | 52 weeks | 24.2% | 14.2% |
| 100 mg | 25.9% | ||||
| Obeticholic Acid (REGENERATE) | 25 mg | Biopsy-confirmed NASH with F2-F3 fibrosis | 18 months | 22.4% | 9.6% |
| Lanifibranor (NATIVE) | 800 mg | Biopsy-confirmed active NASH | 24 weeks | 34% | 29% |
| 1200 mg | 48% | ||||
| Tirzepatide (SYNERGY-NASH) | 5 mg | Biopsy-confirmed NASH with F2-F3 fibrosis | 52 weeks | 55% | 30% |
| 10 mg | 51% | ||||
| 15 mg | 51% |
Key Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for the interpretation of their outcomes.
This compound: MAESTRO-NASH (Phase 3)[1][2][3][4][5]
-
Objective: To evaluate the efficacy and safety of this compound in adults with biopsy-confirmed NASH and liver fibrosis.
-
Design: Ongoing, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of at least 4 and fibrosis stage F1B, F2, or F3.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral this compound 80 mg, 100 mg, or placebo.
-
Primary Endpoints (at 52 weeks):
-
NASH resolution with no worsening of fibrosis. NASH resolution was defined as a score of 0 for hepatocellular ballooning and 0 or 1 for lobular inflammation.
-
Improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.
-
-
Key Secondary Endpoint: Percent change from baseline in low-density lipoprotein (LDL) cholesterol at week 24.
Obeticholic Acid: REGENERATE (Phase 3)
-
Objective: To evaluate the efficacy and safety of obeticholic acid in patients with liver fibrosis due to NASH.
-
Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with biopsy-confirmed NASH and fibrosis stages F2-F3.
-
Intervention: Patients were randomized to receive once-daily oral obeticholic acid 10 mg, 25 mg, or placebo.
-
Primary Endpoints (at 18 months):
-
Improvement in liver fibrosis by at least one stage with no worsening of NASH.
-
Resolution of NASH with no worsening of liver fibrosis.
-
Lanifibranor: NATIVE (Phase 2b)
-
Objective: To evaluate the efficacy and safety of lanifibranor in patients with non-cirrhotic, highly active NASH.
-
Design: Double-blind, randomized, placebo-controlled trial.
-
Participants: Patients with non-cirrhotic, highly active NASH.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive 1200 mg or 800 mg of lanifibranor or placebo once daily for 24 weeks.
-
Primary Endpoint: A decrease of at least 2 points in the SAF-A score (Steatosis, Activity, Fibrosis) without worsening of fibrosis.
-
Secondary Endpoints: Resolution of NASH and regression of fibrosis.
Semaglutide (Phase 2)
-
Objective: To evaluate the efficacy and safety of semaglutide in individuals with NASH.
-
Design: 72-week, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Patients with NASH and fibrosis stages F2 to F3.
-
Intervention: Patients were randomized to receive one of three doses (0.1 mg, 0.2 mg, or 0.4 mg) of subcutaneous semaglutide once daily or placebo.
-
Primary Endpoint: Resolution of NASH and no worsening of liver fibrosis.
Tirzepatide: SYNERGY-NASH (Phase 2)
-
Objective: To evaluate the efficacy and safety of tirzepatide in patients with histologically confirmed NASH with stage two or three fibrosis.
-
Design: Randomized, double-blinded, placebo-controlled study.
-
Participants: Patients with biopsy-confirmed NASH with stage F2 or F3 fibrosis.
-
Intervention: Patients were randomized to receive tirzepatide at doses of 5 mg, 10 mg, or 15 mg, or placebo.
-
Primary Endpoint: Percentage of patients in whom NASH had been resolved without the worsening of fibrosis at 52 weeks.
-
Secondary Endpoint: Improvement by at least 1 fibrosis stage without worsening of MASH.
Safety and Tolerability
Table 3: Common Adverse Events
| Drug | Common Adverse Events |
| This compound | Diarrhea and nausea, generally mild and transient. |
| Obeticholic Acid | Pruritus (itching). |
| Lanifibranor | Diarrhea, nausea, peripheral edema, anemia, and weight gain. |
| Semaglutide | Gastrointestinal events. |
| Tirzepatide | Gastrointestinal events (nausea, diarrhea, decreased appetite). |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study designs, the following diagrams are provided.
Caption: Mechanism of action of this compound as a selective THR-β agonist in hepatocytes.
Caption: Generalized workflow of a NASH clinical trial with dual primary endpoints.
Resmetirom's Edge: A Comparative Analysis of Liver Enzyme Reduction in NASH Clinical Trials
A deep dive into the clinical data reveals Resmetirom's significant impact on key liver enzymes—alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT)—when compared to other non-alcoholic steatohepatitis (NASH) drug candidates, Obeticholic Acid (OCA) and Lanifibranor. This guide synthesizes findings from pivotal clinical trials, offering a comprehensive comparison for researchers, scientists, and drug development professionals.
This compound, a selective thyroid hormone receptor-beta (THR-β) agonist, has demonstrated a robust and consistent reduction in liver enzyme levels across multiple Phase 3 studies. Notably, in the landmark MAESTRO-NASH trial, treatment with this compound led to statistically significant decreases in ALT, AST, and GGT levels compared to placebo.[1][2] This effect was observed at both 80 mg and 100 mg daily doses.[2] A meta-analysis of three randomized controlled trials involving 2231 participants further solidified these findings, showing a noteworthy reduction in ALT and AST levels with this compound treatment.[3]
Quantitative Comparison of Liver Enzyme Reduction
The following tables summarize the quantitative data on liver enzyme changes from baseline observed in clinical trials for this compound, Obeticholic Acid, and Lanifibranor.
Table 1: this compound - MAESTRO-NASH Phase 3 Trial (52 Weeks)
| Liver Enzyme | 80 mg this compound (Mean Change from Baseline) | 100 mg this compound (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
| ALT (U/L) | -22.8 | -25.5 | -6.9 |
| AST (U/L) | -12.9 | -14.3 | -3.9 |
| GGT (U/L) | -25.0 | -28.0 | -5.0 |
Data adapted from presentations of the MAESTRO-NASH trial results.
Table 2: Obeticholic Acid (OCA) - REGENERATE Phase 3 Trial (18 Months)
| Liver Enzyme | 10 mg OCA (Median % Change from Baseline) | 25 mg OCA (Median % Change from Baseline) | Placebo (Median % Change from Baseline) |
| ALT (U/L) | -21.1% | -28.3% | -5.1% |
| AST (U/L) | -18.6% | -23.5% | -4.7% |
| GGT (U/L) | -19.4% | -29.9% | -1.7% |
Data is derived from a meta-analysis of randomized controlled trials on OCA.
Table 3: Lanifibranor - NATIVE Phase 2b Trial (24 Weeks)
| Liver Enzyme | 800 mg Lanifibranor (Median % Change from Baseline) | 1200 mg Lanifibranor (Median % Change from Baseline) | Placebo (Median % Change from Baseline) |
| ALT (U/L) | -35% | -43% | -10% |
| AST (U/L) | -29% | -34% | -11% |
| GGT (U/L) | -30% | -38% | -9% |
Data from the NATIVE Phase 2b clinical trial.
Experimental Protocols
This compound (MAESTRO-NASH)
The MAESTRO-NASH trial was a Phase 3, randomized, double-blind, placebo-controlled study. Patients with biopsy-confirmed NASH with fibrosis stages F1B, F2, or F3 were enrolled. Participants were randomized to receive once-daily oral doses of this compound 80 mg, 100 mg, or placebo. The primary endpoints were NASH resolution without worsening of fibrosis and fibrosis improvement of at least one stage with no worsening of NASH activity score at 52 weeks. Liver enzymes (ALT, AST, GGT) were measured at baseline and at regular intervals throughout the study.
Obeticholic Acid (REGENERATE)
The REGENERATE trial was a Phase 3, randomized, double-blind, placebo-controlled study in patients with biopsy-confirmed NASH and fibrosis stages F2 or F3. Patients were randomized to receive OCA 10 mg, 25 mg, or placebo daily. The primary endpoints were fibrosis improvement of at least one stage with no worsening of NASH and NASH resolution with no worsening of fibrosis at 18 months. Liver enzymes were monitored as part of the safety and efficacy assessments.
Lanifibranor (NATIVE)
The NATIVE trial was a Phase 2b, randomized, double-blind, placebo-controlled study in patients with non-cirrhotic, highly active NASH. Patients were randomized to receive Lanifibranor 800 mg, 1200 mg, or placebo once daily for 24 weeks. The primary endpoint was a decrease of at least 2 points in the SAF-A score without worsening of fibrosis. Liver enzyme levels were assessed as secondary endpoints.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the clinical trial process, the following diagrams are provided.
References
- 1. Liver Enzymes Reductions From Baseline Over Time in this compound-Treated Patients in a Phase 3 Study, MAESTRO-NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Safety and efficacy of this compound in the treatment of patients with non-alcoholic steatohepatitis and liver fibrosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Resmetirom's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from a promising preclinical candidate to a clinically approved therapy is fraught with challenges, a primary one being the reproducibility of initial findings. This guide provides a comprehensive comparison of the preclinical research on resmetirom, a selective thyroid hormone receptor-β (THR-β) agonist for the treatment of non-alcoholic steatohepatitis (NASH), with a focus on the reproducibility and translatability of its preclinical efficacy. We compare its performance with other NASH drug candidates, obeticholic acid and semaglutide, and provide detailed experimental protocols and visual workflows to facilitate critical evaluation and future research.
I. Quantitative Data Presentation: Preclinical Efficacy of NASH Drug Candidates
The following tables summarize the key quantitative findings from preclinical studies of this compound and its alternatives in various NASH models. These models are designed to mimic the key features of human NASH, including steatosis, inflammation, and fibrosis.
Table 1: Effects of this compound and Alternatives on NAFLD Activity Score (NAS) and its Components in Preclinical Models
| Drug | Model | Dose | Treatment Duration | Change in NAS (Mean ± SD/SEM) | Steatosis Score Improvement | Inflammation Score Improvement | Ballooning Score Improvement | Citation(s) |
| This compound | GAN DIO-NASH Mouse | 3 mg/kg/day | 12 weeks | Significant reduction | Yes | Yes | Yes | [1][2] |
| GAN DIO-NASH Mouse | 5 mg/kg/day | 4 weeks | Significant reduction | Yes | No significant improvement | Yes | [3] | |
| HFCC+CDX Mouse | Not Specified | 2 weeks | Significant reduction | - | Significant reduction | - | [4] | |
| Semaglutide | GAN DIO-NASH Mouse | 30 nmol/kg/day | 8-12 weeks | Significant reduction | Yes | Yes | - | [5] |
| HFD+CCl4 Mouse | 30 nmol/kg | 6 weeks (3x/week) | - | Significant reduction of steatosis | - | - | ||
| Obeticholic Acid | Ldlr-/-.Leiden Mouse | 10 mg/kg/day | 10 weeks | - | Tendency to reduce macrovesicular steatosis | - | - | |
| MCD Diet Mouse | 0.4 mg/day | 24 days | - | Improved steatosis | Improved inflammation | - |
Table 2: Effects of this compound and Alternatives on Liver Fibrosis in Preclinical Models
| Drug | Model | Dose | Treatment Duration | Change in Fibrosis Stage/Markers | Citation(s) |
| This compound | GAN DIO-NASH Mouse | 3 mg/kg/day | 12 weeks | Significant 1-point improvement in Fibrosis Stage | |
| GAN DIO-NASH Mouse | 5 mg/kg/day | 4 weeks | No significant improvement in fibrosis score, but reduced α-SMA expression | ||
| MASH Mouse Model | 5 mg/kg/day | 7 weeks | Reduction in fibrosis | ||
| Semaglutide | GAN DIO-NASH Mouse | 30 nmol/kg/day | 8-12 weeks | No regression in fibrosis stage | |
| HFD+CCl4 Mouse | 30 nmol/kg | 6 weeks (3x/week) | Significant reduction in fibrosis | ||
| Obeticholic Acid | Ldlr-/-.Leiden Mouse | 10 mg/kg/day | 10 weeks | Attenuated fibrosis progression | |
| MCD Diet Mouse | 0.4 mg/day | 24 days | No significant attenuation of fibrosis in histology |
Table 3: Effects of this compound and Alternatives on Metabolic Parameters in Preclinical Models
| Drug | Model | Dose | Treatment Duration | Change in Body Weight | Change in Liver Weight | Change in Hepatic Triglycerides | Change in Plasma Lipids | Citation(s) |
| This compound | GAN DIO-NASH Mouse | 3 mg/kg/day | 12 weeks | No significant change | Significant reduction | Significant reduction | Reduced total cholesterol | |
| MASH Mouse Model | 3 or 5 mg/kg/day | 7 weeks | No effect | Reduced | Reduced | Reduced cholesterol | ||
| Semaglutide | GAN DIO-NASH Mouse | 30 nmol/kg/day | 8-12 weeks | Significant reduction | - | - | - | |
| HFD+CCl4 Mouse | 30 nmol/kg | 6 weeks (3x/week) | Significant reduction | Significant reduction | - | Reduced hyperlipidemia | ||
| Obeticholic Acid | Ldlr-/-.Leiden Mouse | 10 mg/kg/day | 10 weeks | - | - | Significant reduction | - | |
| MCD Diet Mouse | 0.4 mg/day | 24 days | - | - | - | Reduced ALT, AST, and lipids |
II. Experimental Protocols
A lack of standardized and reproducible preclinical models is a significant hurdle in NASH drug development. Below are detailed methodologies for key experimental models cited in the tables above, providing a basis for consistent future studies.
In Vivo Model: Gubra-Amylin NASH (GAN) Diet-Induced Obese (DIO) Mouse Model
This model is widely used due to its clinical translatability in mimicking human NASH progression.
-
Animal Strain: Male C57BL/6J mice.
-
Diet: A specialized diet high in saturated fat (40% kcal), fructose (22%), and cholesterol (2%) (Research Diets, #D09100310).
-
Induction Period: Mice are fed the GAN diet for an extended period, typically 28 to over 38 weeks, to induce obesity, insulin resistance, and the full spectrum of NASH pathology, including significant fibrosis.
-
Biopsy Confirmation: A liver biopsy is often performed before treatment initiation to confirm the presence of NASH (NAFLD Activity Score ≥ 5) and fibrosis (Stage ≥ 1) and to allow for intra-animal comparison of treatment effects.
-
Treatment Administration: this compound and other oral medications are typically administered daily via oral gavage. Semaglutide is administered via subcutaneous injection.
-
Key Endpoints:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for fibrosis staging.
-
Metabolic Parameters: Body weight, food intake, and glucose tolerance are monitored.
-
Biochemical Analysis: Plasma levels of ALT, AST, total cholesterol, and triglycerides are measured. Liver triglycerides and cholesterol are also quantified.
-
Gene Expression Analysis: Hepatic gene expression profiling can be performed to assess pathways related to lipid metabolism, inflammation, and fibrosis.
-
In Vitro Model: Oleic Acid-Induced Steatosis in Hepatocytes
This model is used to study the direct effects of compounds on hepatocyte lipid accumulation, a key initiating event in NASH.
-
Cell Lines: Human hepatoma cell lines such as HepG2 or mouse liver cell lines like NCTC 1469 are commonly used.
-
Induction of Steatosis: Cells are incubated with oleic acid (typically 0.6-1.2 mM) for 48 hours to induce intracellular lipid droplet accumulation.
-
Treatment: Cells are pre-incubated with various concentrations of this compound or other test compounds for a period (e.g., 48 hours) before and/or during oleic acid treatment.
-
Key Endpoints:
-
Lipid Accumulation: Intracellular lipid droplets are visualized and quantified using Oil Red O staining.
-
Triglyceride Content: Intracellular triglyceride levels are measured using ELISA-based assays.
-
Cell Viability: Assays such as the MTT assay are used to assess the cytotoxicity of the test compounds.
-
Gene and Protein Expression: The expression of genes and proteins involved in lipid metabolism and inflammation can be analyzed.
-
III. Reproducibility and Translatability of this compound's Preclinical Findings
A critical question for any new therapeutic is whether the promising results observed in preclinical models translate to efficacy in humans. The preclinical findings for this compound have shown a good degree of translatability to the clinical setting, suggesting a level of reproducibility in its mechanism of action.
Key Preclinical Findings for this compound:
-
Consistent Reduction in Hepatic Steatosis: Across various preclinical models, this compound has consistently demonstrated a significant reduction in hepatic fat content.
-
Improvement in Lobular Inflammation and Hepatocyte Ballooning: Preclinical studies have reported improvements in the inflammatory and ballooning components of the NAFLD Activity Score.
-
Anti-fibrotic Effects: While the effect on fibrosis can be model-dependent, several studies have shown that this compound can reduce fibrosis or markers of fibrogenesis, particularly at higher doses and with longer treatment durations.
-
Favorable Metabolic Profile: this compound has been shown to improve lipid profiles, including reducing LDL cholesterol and triglycerides, in preclinical models.
Comparison with Clinical Trial Outcomes:
The positive preclinical findings for this compound have been largely mirrored in clinical trials. The Phase 3 MAESTRO-NASH trial demonstrated that this compound was superior to placebo in achieving both NASH resolution and a significant improvement in liver fibrosis by at least one stage. Furthermore, consistent with preclinical data, this compound treatment in patients led to significant reductions in liver fat content as measured by MRI-PDFF and improvements in atherogenic lipids.
This strong correlation between preclinical and clinical outcomes for this compound provides confidence in the predictive value of the preclinical models used, particularly the GAN DIO-NASH model, for this class of compounds. It also underscores the reproducibility of the fundamental mechanism of action of this compound as a THR-β agonist in both animal models and humans.
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and the logical framework for assessing the reproducibility of this compound's preclinical findings.
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Workflow for a typical preclinical NASH mouse model study.
Caption: Logical framework for assessing the reproducibility of preclinical findings.
V. Conclusion
The preclinical research on this compound has demonstrated a consistent and robust effect on the key drivers of NASH, including steatosis, inflammation, and to a significant extent, fibrosis. The strong correlation between these preclinical findings and the positive outcomes of the Phase 3 clinical trials provides a compelling case for the reproducibility of its core mechanism of action and the translational relevance of the preclinical models employed. This comparative guide highlights the importance of well-characterized and clinically relevant preclinical models in the successful development of new therapies for NASH. The detailed protocols and data presented herein aim to facilitate further research and a more standardized approach to the preclinical evaluation of future NASH drug candidates.
References
- 1. gubra.dk [gubra.dk]
- 2. gubra.dk [gubra.dk]
- 3. Comparative pharmacodynamic analysis of this compound, semaglutide and obeticholic acid in translational mouse models of MASH [explorationpub.com]
- 4. physiogenex.com [physiogenex.com]
- 5. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Patient Response to Resmetirom: A Comparative Guide to Biomarkers in NASH Therapies
For Researchers, Scientists, and Drug Development Professionals
The approval of Resmetirom (Rezdiffra™) marks a significant milestone in the treatment of nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis. As this novel therapy enters the clinical landscape, the identification of reliable biomarkers to predict and monitor patient response is paramount. This guide provides a comprehensive comparison of biomarkers utilized in the clinical development of this compound and other emerging NASH therapies, supported by experimental data and detailed methodologies.
This compound: A Thyroid Hormone Receptor-Beta Agonist
This compound is an oral, liver-directed, thyroid hormone receptor-beta (THR-β) selective agonist. Its mechanism of action involves increasing hepatic fat metabolism and reducing lipotoxicity, which are central to the pathophysiology of NASH. The clinical development of this compound, particularly the pivotal MAESTRO-NASH trial, has extensively evaluated a panel of non-invasive biomarkers to assess treatment efficacy.
Comparative Analysis of Predictive Biomarkers
The following tables summarize the performance of key non-invasive biomarkers in predicting response to this compound and alternative NASH therapies, including Obeticholic Acid (FXR agonist), Lanifibranor (pan-PPAR agonist), Semaglutide (GLP-1 receptor agonist), Efruxifermin (FGF21 analog), and the investigational ASK1 inhibitor, Selonsertib.
Imaging Biomarkers
Imaging techniques provide a quantitative assessment of liver fat and stiffness, offering valuable insights into treatment response.
Table 1: Comparison of Imaging Biomarker Performance
| Biomarker | Therapy | Trial | Change from Baseline (Drug vs. Placebo) | Key Findings |
| MRI-PDFF | This compound | MAESTRO-NASH | -51.4% (100mg) vs. -10.4%[1] | A ≥30% reduction in MRI-PDFF was strongly associated with NASH resolution (96% of patients) and fibrosis improvement (88% of patients)[2]. |
| Obeticholic Acid | REGENERATE | Modest reduction (-7.9% with 25mg) at 6 months[3] | Dose-dependent improvements in liver fat content were observed[3]. | |
| Lanifibranor | NATIVE | Data not yet mature in Phase 3. | Phase 2 data showed promise. | |
| Semaglutide | Phase 2 | Significant reduction in liver fat content (ratio to baseline 0.42 vs. 0.83 with placebo at 72 weeks)[4] | A ≥30% reduction in liver fat was associated with histologic response. | |
| Efruxifermin | BALANCED | -70.557% relative change (all EFX doses) vs. 0.14% | All patients on EFX achieved a ≥30% relative reduction in liver fat content. | |
| FibroScan VCTE (kPa) | This compound | MAESTRO-NASH | Improved over time relative to placebo | Even patients with no VCTE improvement showed higher response rates than the mean placebo response. |
| Obeticholic Acid | REGENERATE | Reduction in liver stiffness observed in the 25mg group at Month 18 | ||
| Semaglutide | Phase 3 (ESSENCE) | 20% decrease with semaglutide | ||
| Efruxifermin | Phase 2a (F4) | Trend towards reduced liver stiffness (-5.7 kPa vs. -1.1 kPa) | ||
| FibroScan CAP (dB/m) | This compound | MAESTRO-NASH | -41.3% (100mg) vs. -14.5% | CAP improvement predicted both NASH resolution and fibrosis improvement. |
Blood-Based Biomarkers
Serological markers offer a less invasive and more accessible means of monitoring liver injury and fibrosis.
Table 2: Comparison of Blood-Based Biomarker Performance
| Biomarker | Therapy | Trial | Change from Baseline (Drug vs. Placebo) | Key Findings |
| Alanine Aminotransferase (ALT) | This compound | MAESTRO-NASH | Approx. -30% relative to placebo | Higher percentage reductions in ALT were associated with higher rates of NASH resolution and fibrosis improvement. In patients not on statins, ALT declined by 43% in the 100mg arm. |
| Obeticholic Acid | REGENERATE | Rapid, sustained reductions | 66% of patients with elevated baseline ALT in the 25mg group normalized their levels by Month 18. | |
| Lanifibranor | NATIVE | Statistically significant reductions. | ||
| Semaglutide | Phase 3 (ESSENCE) | -40% reduction from baseline. | ||
| Efruxifermin | BALANCED | Significant correlation between LFC reduction and ALT reduction (ρ=0.532) | A decline of ≥17 U/L was a robust predictor of NASH resolution in MRI-PDFF responders. | |
| Enhanced Liver Fibrosis (ELF) Score | This compound | MAESTRO-NASH | Significant improvements observed. | |
| Obeticholic Acid | REGENERATE | Improvements observed. | ||
| Semaglutide | Phase 3 (ESSENCE) | 0.6 unit decrease with semaglutide | ||
| Efruxifermin | Phase 2a (F4) | -0.4 vs. +0.4 with placebo | ||
| Pro-C3 (ng/mL) | This compound | Phase 2 OLE | -9.8 ng/mL (for baseline ≥ 10 ng/mL) | |
| Obeticholic Acid | REGENERATE | Data not specified. | ||
| Semaglutide | Phase 3 (ESSENCE) | 20% decrease with semaglutide | ||
| Efruxifermin | Phase 2a (F4) | -9 μg/L vs. -3.4 μg/L with placebo |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for key biomarker assessments.
Experimental Protocols
Detailed methodologies for the key biomarker assays are crucial for the reproducibility and comparison of results across different studies.
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan to minimize metabolic variability.
-
Image Acquisition:
-
MRI is performed using a 1.5T or 3.0T scanner with a torso phased-array coil.
-
A small-flip-angle multi-echo gradient-recalled echo (GRE) sequence is used to acquire images of the liver during a single breath-hold.
-
Multiple echoes are acquired at different echo times (TEs) to allow for the separation of fat and water signals.
-
-
Image Analysis:
-
Specialized software is used to process the multi-echo GRE data and generate a proton density fat fraction (PDFF) map of the liver.
-
Regions of interest (ROIs) are drawn on the PDFF map, typically in all nine liver segments, to calculate the mean PDFF for the entire liver.
-
The PDFF is expressed as a percentage, representing the fraction of MR-visible protons bound to triglycerides.
-
Transient Elastography (FibroScan® VCTE™ and CAP™)
-
Patient Preparation: Patients should fast for at least 3 hours before the examination.
-
Procedure:
-
The patient lies in the dorsal decubitus position with their right arm in maximal abduction.
-
The FibroScan® probe (M or XL probe, depending on the patient's body mass index) is placed on the skin in an intercostal space overlying the right lobe of the liver.
-
The operator obtains at least 10 valid measurements.
-
A successful examination is defined by an interquartile range (IQR) to median ratio of less than 30% for liver stiffness measurements.
-
-
Measurements:
-
Vibration-Controlled Transient Elastography (VCTE™): Measures liver stiffness in kilopascals (kPa), which correlates with the degree of fibrosis.
-
Controlled Attenuation Parameter (CAP™): Measures the ultrasonic attenuation in the liver in decibels per meter (dB/m), which correlates with the amount of hepatic steatosis.
-
Enhanced Liver Fibrosis (ELF™) Test
-
Sample Collection: A serum sample is collected from the patient.
-
Assay Principle: The ELF™ test is a fully automated immunoassay that measures the concentration of three serum biomarkers of liver fibrosis:
-
Hyaluronic Acid (HA)
-
Procollagen III N-terminal Peptide (PIIINP)
-
Tissue Inhibitor of Metalloproteinase 1 (TIMP-1)
-
-
Calculation: The concentrations of the three markers are entered into a proprietary algorithm to generate a single ELF score. This score correlates with the severity of liver fibrosis.
N-terminal Propeptide of Type III Collagen (PRO-C3) Assay
-
Sample Collection: A serum or plasma sample is collected.
-
Assay Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PRO-C3.
-
Procedure:
-
A 96-well plate is pre-coated with a PRO-C3-specific antibody.
-
Patient samples, standards, and controls are added to the wells, along with a fixed amount of horseradish peroxidase (HRP)-labeled PRO-C3.
-
The PRO-C3 in the sample competes with the HRP-labeled PRO-C3 for binding to the antibody.
-
After incubation and washing, a substrate solution is added, and the color development is inversely proportional to the amount of PRO-C3 in the sample.
-
The absorbance is read using a microplate reader, and the concentration of PRO-C3 is determined from a standard curve.
-
Conclusion
The landscape of NASH diagnostics and treatment monitoring is rapidly evolving, with a strong emphasis on non-invasive biomarkers. For this compound, changes in MRI-PDFF and ALT have shown a strong correlation with histological response in clinical trials, making them valuable tools for predicting and monitoring treatment efficacy. While other biomarkers such as FibroScan, ELF, and PRO-C3 also show promise, their predictive value for this compound response requires further validation.
A comparative analysis with alternative NASH therapies reveals both commonalities and differences in the utility of these biomarkers. For instance, MRI-PDFF is a consistent and sensitive marker of response across multiple drug classes that target hepatic steatosis. However, the magnitude of change and its direct correlation with fibrosis improvement may vary depending on the drug's mechanism of action.
As more NASH therapies become available, a multi-parametric approach, combining imaging and blood-based biomarkers, will likely be essential for personalized patient management. This will enable clinicians to not only select the most appropriate therapy for individual patients but also to monitor treatment response effectively and make timely adjustments to optimize clinical outcomes. Further research is needed to establish standardized thresholds for these biomarkers that are predictive of long-term clinical benefit across different therapeutic agents.
References
- 1. ‘Exciting time for NASH’ with this compound phase 3 results | MDedge [mdedge.com]
- 2. Madrigal Pharmaceuticals Presents New Data from the Phase 3 MAESTRO-NASH Trial Demonstrating Broad Treatment Effects of this compound on Noninvasive Measures of Liver Health | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resmetirom and Obeticholic Acid in MASH Models: A Guide for Researchers
Metabolic dysfunction-associated steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD), presents a significant therapeutic challenge. This guide provides a comparative analysis of two key investigational drugs, Resmetirom and Obeticholic acid (OCA), for researchers, scientists, and drug development professionals. By examining their performance in preclinical MASH models and clinical trials, this document aims to offer a data-driven overview to inform future research and development.
Mechanism of Action: Divergent Pathways to a Common Goal
This compound and Obeticholic acid target distinct molecular pathways implicated in the pathogenesis of MASH.
This compound , a liver-directed, selective thyroid hormone receptor-β (THR-β) agonist, aims to restore normal hepatic lipid metabolism.[1][2] In MASH, THR-β signaling is impaired, leading to reduced fatty acid oxidation and increased lipogenesis. This compound selectively activates THR-β in the liver, which is designed to increase hepatic fat metabolism and reduce lipotoxicity without causing the adverse systemic effects associated with non-selective thyroid hormone activation.[1][2]
Obeticholic acid is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[3] FXR plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by OCA reduces bile acid synthesis, promotes bile acid transport, and has been shown to decrease inflammation and fibrosis in the liver.
Signaling Pathways
The distinct mechanisms of action of this compound and Obeticholic acid are best understood by visualizing their respective signaling pathways.
Comparative Efficacy in MASH Models
The efficacy of this compound and Obeticholic acid has been evaluated in various preclinical models and large-scale clinical trials. The following tables summarize the key quantitative data from these studies.
Table 1: Comparative Efficacy in Preclinical MASH Mouse Models
| Parameter | MASH Model | This compound | Obeticholic Acid | Semaglutide (Comparator) | Reference |
| NAFLD Activity Score (NAS) | GAN DIO-MASH | Significantly Reduced | Not Tested | Significantly Reduced | |
| ob/ob MASH | Reduced | Not Tested | Significantly Reduced | ||
| GAN-CCL4 MASH | Significantly Reduced | Significantly Reduced | Not Tested | ||
| α-SMA Expression (Fibrosis Marker) | GAN DIO-MASH | Reduced | Not Tested | Not Reduced | |
| ob/ob MASH | No Significant Improvement | Not Tested | Significantly Reduced | ||
| GAN-CCL4 MASH | Reduced | Reduced | Not Tested | ||
| Liver Fibrosis | GAN-CCL4 MASH | Reduced | Minimal Impact | Not Tested |
Table 2: Comparative Efficacy in Human Clinical Trials
| Endpoint | This compound (MAESTRO-NASH) | Obeticholic Acid (REGENERATE) | Placebo | Reference |
| MASH Resolution with no Worsening of Fibrosis | 25.9% (80mg), 29.9% (100mg) | 11% (10mg), 12% (25mg) | 9.7% (this compound trial), 8% (OCA trial) | |
| Fibrosis Improvement by ≥1 Stage with no Worsening of MASH | 24.2% (80mg), 25.9% (100mg) | 18% (10mg), 23% (25mg) | 14.2% (this compound trial), 12% (OCA trial) | |
| LDL-Cholesterol Reduction | -13.6% (80mg), -16.3% (100mg) | Increase observed | +0.1% (this compound trial) |
Safety and Tolerability
The safety profiles of both drugs are critical considerations for their potential clinical use.
Table 3: Comparative Safety Profiles in Human Clinical Trials
| Adverse Event | This compound (MAESTRO-NASH) | Obeticholic Acid (REGENERATE) | Placebo | Reference |
| Most Common Adverse Events | Diarrhea, Nausea (transient) | Pruritus (itching), GI disturbances | - | |
| Serious Adverse Events | Similar to placebo (10.9% - 12.7%) | Similar to placebo (11% - 14%) | 11.5% (this compound trial), 11% (OCA trial) | |
| Lipid Profile | Favorable (↓ LDL-C, ↓ Triglycerides) | Unfavorable (↑ LDL-C, ↓ HDL-C) | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. The following sections provide an overview of the experimental designs for key studies.
General Experimental Workflow for MASH Studies
The workflow for both preclinical and clinical MASH studies generally follows a structured approach from model induction or patient recruitment to endpoint analysis.
Preclinical MASH Models: Methodologies
-
GAN DIO-MASH Model :
-
Animals : C57BL/6 mice.
-
Induction : Fed a Gubra-Amylin NASH (GAN) diet, which is high in fat, fructose, and cholesterol, for an extended period (e.g., 24-28 weeks) to induce obesity and MASH features.
-
Treatment : Following MASH induction, mice are treated with the investigational drug (e.g., this compound) or vehicle for a specified duration (e.g., 4 weeks).
-
Assessments : Endpoints include changes in body weight, liver weight, serum biomarkers (ALT, AST, lipids), and histological analysis of liver tissue for NAFLD Activity Score (NAS) and fibrosis.
-
-
ob/ob-MASH Model :
-
Animals : Leptin-deficient ob/ob mice, which are genetically prone to obesity and metabolic syndrome.
-
Induction : Fed a high-fat, high-fructose, high-cholesterol diet for a period (e.g., 10-12 weeks) to accelerate the development of MASH.
-
Treatment : Similar to the GAN DIO-MASH model, mice receive the drug or vehicle for a set period.
-
Assessments : Key readouts include liver histology (steatosis, inflammation, ballooning, fibrosis), plasma metabolic parameters, and gene expression analysis.
-
-
GAN-CCL4 MASH Model :
-
Animals : C57BL/6 mice.
-
Induction : Mice are fed the GAN diet for a period (e.g., 10 weeks) followed by the administration of carbon tetrachloride (CCl4), a hepatotoxin, to induce more severe fibrosis.
-
Treatment : Drug or vehicle is administered during the final weeks of the induction period.
-
Assessments : This model is particularly useful for evaluating the anti-fibrotic potential of drugs, with key endpoints being liver fibrosis stage and α-SMA expression.
-
Clinical Trials: Methodologies
-
This compound: MAESTRO-NASH Trial (NCT03900429) :
-
Study Design : A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants : Adults with biopsy-confirmed MASH and fibrosis stage F1B, F2, or F3.
-
Intervention : Patients were randomized (1:1:1) to receive once-daily oral this compound (80 mg or 100 mg) or placebo.
-
Primary Endpoints (at 52 weeks) : 1) MASH resolution with at least a 2-point reduction in the NAFLD Activity Score (NAS) and no worsening of fibrosis. 2) Improvement in liver fibrosis by at least one stage with no worsening of NAS.
-
Key Assessments : Liver biopsies at screening and week 52. Non-invasive tests, including imaging (MRI-PDFF) and serum biomarkers, were also assessed.
-
-
Obeticholic Acid: REGENERATE Trial (NCT02548351) :
-
Study Design : A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants : Patients with biopsy-proven MASH with stage 2 or 3 liver fibrosis.
-
Intervention : Patients were randomized (1:1:1) to receive placebo, OCA 10 mg, or OCA 25 mg once daily.
-
Primary Endpoints (at 18 months) : 1) Improvement of fibrosis by ≥1 stage with no worsening of MASH. 2) Resolution of MASH with no worsening of fibrosis.
-
Key Assessments : Liver biopsies at screening, month 18, and month 48. Histological assessment was performed using the NASH Clinical Research Network criteria.
-
Conclusion
This compound and Obeticholic acid represent two distinct and promising approaches to the treatment of MASH. This compound's mechanism as a THR-β agonist offers a targeted approach to correcting the underlying metabolic dysregulation in the liver, with clinical data demonstrating significant MASH resolution and fibrosis improvement, coupled with a favorable lipid profile. Obeticholic acid, an FXR agonist, has also shown significant anti-fibrotic effects in a large clinical trial. However, its use is associated with pruritus and unfavorable changes in the lipid profile, which may be a consideration in the MASH patient population that is already at high cardiovascular risk.
The preclinical data, particularly the head-to-head comparison in the GAN-CCL4 model, suggests that while both drugs can reduce the NAFLD Activity Score, this compound may have a more pronounced effect on reducing liver fibrosis. The choice of preclinical model is evidently crucial, as the anti-fibrotic effects of the compounds varied across different models.
For researchers and drug developers, the comparative data presented here underscores the importance of considering both the efficacy on histological endpoints and the overall safety and metabolic profile of a MASH therapeutic. The detailed experimental protocols provide a foundation for designing and interpreting future studies in this rapidly evolving field. As more long-term data becomes available, the positioning of these and other emerging therapies in the MASH treatment landscape will become clearer.
References
Resmetirom in MASH: A Comparative Analysis of Long-Term Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Nonalcoholic Steatohepatitis (NASH), is rapidly evolving. This guide provides a detailed comparison of the long-term safety and efficacy of Resmetirom, a recently approved thyroid hormone receptor-beta (THR-β) agonist, with other notable alternatives in late-stage clinical development. All quantitative data is presented in structured tables, and detailed experimental protocols for key clinical trials are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding.
Mechanism of Action: this compound
This compound is a liver-directed, selective agonist for thyroid hormone receptor-beta (THR-β), a nuclear receptor primarily expressed in the liver. Its mechanism of action involves the restoration of natural THR-β activity in the liver, which is impaired in MASH. This leads to increased fatty acid metabolism and breakdown of excess liver fat, reduced inflammation, and resolution of liver cell injury. By selectively targeting THR-β, this compound avoids the adverse effects associated with non-selective thyroid hormone activation in other tissues.
Figure 1: this compound's Signaling Pathway in Hepatocytes.
Long-Term Efficacy Data: A Comparative Overview
The following tables summarize the key efficacy endpoints from the pivotal Phase 3 clinical trials of this compound and its comparators.
Table 1: Histological Improvement in MASH
| Drug (Trial) | Dosage | Primary Endpoint | Treatment Arm | Placebo Arm | P-value |
| This compound (MAESTRO-NASH)[1][2] | 80 mg | NASH Resolution with no worsening of fibrosis | 25.9% | 9.7% | <0.001 |
| 100 mg | 29.9% | 9.7% | <0.001 | ||
| Obeticholic Acid (REGENERATE)[3][4] | 25 mg | NASH Resolution with no worsening of fibrosis | 6.5% | 3.5% | 0.093 |
| Lanifibranor (NATIVE - Phase 2b) | 800 mg/day | ≥2-point reduction in SAF-A score without worsening of fibrosis | 48% | 33% | 0.07 |
| 1200 mg/day | 55% | 33% | 0.007 | ||
| Semaglutide (ESSENCE) | 2.4 mg weekly | Resolution of steatohepatitis and no worsening of liver fibrosis | 62.9% | 34.3% | <0.001 |
Table 2: Improvement in Liver Fibrosis
| Drug (Trial) | Dosage | Primary Endpoint | Treatment Arm | Placebo Arm | P-value |
| This compound (MAESTRO-NASH) | 80 mg | Fibrosis improvement by ≥1 stage with no worsening of NAS | 24.2% | 14.2% | <0.001 |
| 100 mg | 25.9% | 14.2% | <0.001 | ||
| Obeticholic Acid (REGENERATE) | 25 mg | Fibrosis improvement by ≥1 stage with no worsening of NASH | 22.4% | 9.6% | <0.0001 |
| Lanifibranor (NATIVE - Phase 2b) | 1200 mg/day | Improvement in fibrosis stage of at least 1 without worsening of NASH | 48% | 29% | - |
| Semaglutide (ESSENCE) | 2.4 mg weekly | Improvement in liver fibrosis with no worsening of steatohepatitis | 36.8% | 22.4% | <0.001 |
Long-Term Safety and Tolerability
A summary of the most common adverse events observed in the key clinical trials is presented below.
Table 3: Common Adverse Events (≥5% and more frequent than placebo)
| Drug (Trial) | Adverse Event | Treatment Arm | Placebo Arm |
| This compound (MAESTRO-NASH) | Diarrhea | 9-17% (dose-dependent) | ~ placebo rate |
| Nausea | > placebo rate | - | |
| Obeticholic Acid (REGENERATE) | Pruritus | Higher incidence | - |
| Gallbladder-related TEAEs | Higher incidence | - | |
| Lanifibranor (NATIVE - Phase 2b) | Diarrhea | More frequent | - |
| Nausea | More frequent | - | |
| Peripheral edema | More frequent | - | |
| Anemia | More frequent | - | |
| Weight gain | More frequent | - | |
| Semaglutide (ESSENCE) | Gastrointestinal side effects | Higher incidence | - |
Experimental Protocols of Key Clinical Trials
A detailed look into the methodologies of the pivotal clinical trials provides context for the presented data.
This compound: MAESTRO-NASH
-
Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled study. The trial is ongoing to collect long-term outcomes over 54 months.
-
Patient Population: Adults with biopsy-confirmed MASH with fibrosis stage F2 or F3.
-
Intervention: Patients were randomized 1:1:1 to receive once-daily oral this compound 80 mg, 100 mg, or placebo.
-
Primary Endpoints (at 52 weeks):
-
NASH resolution (defined as a reduction in the NAFLD Activity Score [NAS] of at least 2 points, with a score of 0 for ballooning and 0-1 for inflammation) with no worsening of fibrosis.
-
Improvement in fibrosis by at least one stage with no worsening of NAS.
-
-
Key Secondary Endpoint: Percent change from baseline in low-density lipoprotein cholesterol (LDL-C) at week 24.
-
Assessment: Liver biopsies were performed at screening and at week 52.
Figure 2: MAESTRO-NASH Clinical Trial Workflow.
Obeticholic Acid: REGENERATE
-
Study Design: A pivotal, long-term, multicenter, randomized, double-blind, placebo-controlled Phase 3 study.
-
Patient Population: Approximately 2,400 patients with MASH, with about 2,100 having stage 2 or 3 liver fibrosis.
-
Intervention: Patients were randomized 1:1:1 to receive placebo, Obeticholic Acid (OCA) 10 mg, or OCA 25 mg daily.
-
Primary Endpoints: The study was designed to assess the effect of OCA on liver histology as a surrogate for clinical outcomes, with a final assessment of clinical benefit. The co-primary endpoints at 18 months were:
-
Improvement in fibrosis by at least one stage with no worsening of NASH.
-
NASH resolution with no worsening of fibrosis.
-
-
Assessment: Liver biopsies were evaluated at screening, month 18, and month 48.
Lanifibranor: NATiV3
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial with two parts: a 72-week treatment period followed by an active treatment extension.
-
Patient Population: Adults with biopsy-proven non-cirrhotic MASH and F2/F3 stage liver fibrosis. The trial aims to enroll approximately 900 patients.
-
Intervention: Patients are randomized to receive Lanifibranor (800 mg/day or 1200 mg/day) or placebo.
-
Primary Objective (Part 1): To assess the effect of Lanifibranor compared to placebo on NASH resolution and improvement of fibrosis assessed by liver histology.
-
Key Secondary Objectives (Part 1): To assess NASH resolution with no worsening of fibrosis, and improvement of fibrosis with no worsening of NASH.
Semaglutide: ESSENCE
-
Study Design: A two-part, Phase 3, randomized, multicenter, double-blind, placebo-controlled trial. Part 1 has a duration of 72 weeks, and Part 2 will continue for 240 weeks to assess clinical outcomes.
-
Patient Population: Adults with biopsy-proven MASH and fibrosis stage 2 or 3.
-
Intervention: Patients are randomized 2:1 to receive once-weekly subcutaneous Semaglutide 2.4 mg or placebo.
-
Primary Endpoints (Part 1):
-
Resolution of steatohepatitis and no worsening of liver fibrosis.
-
Improvement in liver fibrosis and no worsening of steatohepatitis.
-
-
Primary Objective (Part 2): To evaluate the effect on liver-related clinical events.
Conclusion
This compound has demonstrated statistically significant improvements in both MASH resolution and fibrosis regression in its pivotal Phase 3 trial, leading to its recent regulatory approval. When compared to other late-stage therapeutic candidates, this compound shows a competitive efficacy profile. Obeticholic Acid has shown a significant effect on fibrosis improvement but did not meet the endpoint for NASH resolution. Lanifibranor, a pan-PPAR agonist, has shown promise in a Phase 2b study by impacting both inflammation and fibrosis. Semaglutide, a GLP-1 receptor agonist, has demonstrated robust efficacy in both MASH resolution and fibrosis improvement in its Phase 3 trial.
The long-term safety profiles of these agents vary, with gastrointestinal side effects being common across several candidates. The choice of therapy in the future may depend on individual patient characteristics, including comorbidities and tolerability. The ongoing long-term extension studies for these compounds will be crucial in further establishing their sustained efficacy and safety, and their impact on clinical outcomes. Researchers and drug development professionals should continue to monitor the evolving data from these and other emerging therapies to inform the future of MASH treatment.
References
- 1. binasss.sa.cr [binasss.sa.cr]
- 2. A Phase 3, Randomized, Controlled Trial of this compound in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Resmetirom for Laboratory Professionals
An essential resource for researchers, scientists, and drug development professionals on the proper handling and disposal of Resmetirom, ensuring laboratory safety and environmental protection.
This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, a research compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and minimizing the potential for environmental contamination. The information presented is based on safety data sheets (SDS) and general pharmaceutical waste disposal regulations.
I. Core Disposal Principles for this compound
The primary methods for the disposal of this compound involve chemical destruction or incineration.[1] It is imperative that this compound is not released into the environment.[1][2]
Key Prohibitions:
-
Do not dispose of this compound in household trash.
-
Do not flush this compound down the toilet or discharge it into sewer systems.[1]
-
Do not contaminate water, foodstuffs, animal feed, or seeds with this compound during storage or disposal.[1]
II. Summary of Disposal Recommendations
The following table summarizes the key recommendations for the handling and disposal of this compound waste.
| Aspect | Recommendation | Citation |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | |
| Waste Collection | Collect and arrange for disposal in suitable, closed, and properly labeled containers. | |
| Spill Management | Collect adhered or collected material from spills promptly and dispose of it in accordance with appropriate laws and regulations. | |
| Contaminated Packaging | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated. | |
| Regulatory Compliance | All disposal activities must be in accordance with local, state, and federal regulations for pharmaceutical and chemical waste. |
III. Procedural Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound in a laboratory setting. This workflow is designed to ensure that all safety and regulatory precautions are met.
IV. Regulatory Framework for Pharmaceutical Waste
The disposal of research compounds like this compound falls under the purview of several regulatory bodies. In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA). Many states have their own, often more stringent, regulations. It is the responsibility of the researcher and their institution to be aware of and compliant with all applicable federal, state, and local regulations. For novel compounds where a specific Safety Data Sheet (SDS) may not be readily available with detailed disposal instructions, it is crucial to treat the substance as potentially hazardous and consult with the institution's Environmental Health and Safety (EHS) department.
V. Handling of Spills and Contaminated Materials
In the event of a this compound spill, the following general procedure should be followed:
-
Ensure Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Contain the Spill: Prevent the further spread of the material.
-
Collect the Material: Carefully collect the spilled material using appropriate tools (e.g., spark-proof tools for solids).
-
Package for Disposal: Place the collected material and any contaminated cleaning supplies into a suitable, closed container for disposal.
-
Decontaminate the Area: Clean the spill area as appropriate.
-
Dispose as Hazardous Waste: The collected spill material should be disposed of following the same procedures as for this compound waste.
It is crucial to prevent spilled material from entering drains or the environment.
This guide provides a foundational understanding of the proper disposal procedures for this compound. Always consult the most recent Safety Data Sheet for the specific product you are using and adhere to the specific guidelines provided by your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling Resmetirom
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Resmetirom in a laboratory setting. The following procedures are designed to ensure the safety of personnel and the integrity of research.
Personal Protective Equipment (PPE)
Consistent adherence to PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on a conservative assessment of available safety data sheets.[1][2][3][4]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed regularly. | Prevents skin contact. |
| Body Protection | Laboratory coat or impervious clothing. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated or if risk assessment indicates. | Minimizes inhalation of the compound. |
Safe Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Immediate Actions:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
Don the appropriate PPE as outlined in the table above.
Cleanup Procedure:
-
For solid spills: Gently cover the spill with a damp absorbent material to avoid generating dust.
-
For liquid spills: Cover the spill with a suitable absorbent material (e.g., diatomite, universal binders).
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Clean the spill area with a detergent solution and then rinse with water. This should be done three times.
-
All disposable materials used for cleanup should be placed in the hazardous waste container.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Unused Product: Dispose of as chemical waste. Do not discharge into sewer systems.
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware should be collected in a designated, sealed, and labeled hazardous waste container.
-
Disposal Method: The preferred method of disposal is through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.
First Aid Measures
In case of exposure, follow these first aid procedures immediately and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. |
Workflow for Safe Handling of this compound
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
